2-Bromo-4,5-dimethylpyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4,5-dimethylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)9-4-6(5)2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTVKPSUMDAFRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452980 | |
| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66533-31-1 | |
| Record name | 2-BROMO-4,5-DIMETHYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Bromo-4,5-dimethylpyridine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Bromo-4,5-dimethylpyridine
Authored by: A Senior Application Scientist
This guide provides an in-depth exploration of this compound, a key heterocyclic building block for professionals in chemical research and pharmaceutical development. We will move beyond a simple recitation of facts to provide a foundational understanding of its structure, reactivity, and practical application, grounded in mechanistic principles and field-proven insights.
Core Molecular Profile and Physicochemical Properties
This compound, identified by CAS Number 66533-31-1, is a disubstituted pyridine derivative.[1][2] The structural arrangement—a bromine atom at the electron-deficient C2 position and two methyl groups on the C4 and C5 positions—is central to its chemical behavior and synthetic versatility. The electron-withdrawing nature of the ring nitrogen activates the C2 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions, making the bromine atom an excellent leaving group and a versatile synthetic handle.[3][4]
The fundamental physicochemical properties of this compound are critical for its appropriate handling, storage, and application in synthesis.
| Property | Value | Reference(s) |
| CAS Number | 66533-31-1 | [1][2] |
| Molecular Formula | C₇H₈BrN | [2] |
| Molecular Weight | 186.05 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [1] |
| Predicted Boiling Point | 252.6 ± 35.0 °C | [1] |
| Predicted Density | 1.415 ± 0.06 g/cm³ | [1] |
| Storage Conditions | 2-8°C, under inert atmosphere | [1] |
| SMILES | CC1=CC(=NC=C1C)Br | [2] |
| InChIKey | OTVKPSUMDAFRQC-UHFFFAOYSA-N | [2] |
Synthesis and Spectroscopic Characterization
The synthesis of substituted bromopyridines often follows established pathways, such as the diazotization of the corresponding aminopyridine (a Sandmeyer-type reaction) or direct bromination of the parent heterocycle, though the latter can suffer from regioselectivity issues. For this compound, a common laboratory-scale synthesis would involve the diazotization of 2-Amino-4,5-dimethylpyridine in the presence of hydrobromic acid and sodium nitrite.[5]
Characterization relies on standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR will show distinct signals for the two aromatic protons and the two methyl groups, with chemical shifts influenced by their position relative to the nitrogen and bromine atoms. ¹³C NMR will confirm the presence of seven unique carbon environments.
-
Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units, corresponding to ⁷⁹Br and ⁸¹Br isotopes), with the molecular ion peak confirming the molecular weight.[2]
-
Infrared (IR) Spectroscopy: Key vibrational bands will correspond to C=C and C=N stretching within the aromatic ring (typically 1600-1400 cm⁻¹) and C-H stretching of the methyl and aromatic groups.
Chemical Reactivity and Synthetic Applications
The true value of this compound lies in its reactivity, which allows for its elaboration into more complex molecular architectures. The C2-bromine is the primary site of reaction, enabling a host of transformations critical to modern drug discovery.
Caption: Key synthetic transformations of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions is paramount in drug development for constructing complex molecular scaffolds. This compound is an excellent substrate for these transformations.
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the bromopyridine with an organoboron reagent.[6][7][8] This is extensively used to synthesize biaryl compounds, a common motif in kinase inhibitors and other therapeutic agents.[9][10]
Protocol: Synthesis of 2-(4-methoxyphenyl)-4,5-dimethylpyridine
-
Rationale: This protocol exemplifies a standard Suzuki coupling. A palladium catalyst with a phosphine ligand is used to facilitate the catalytic cycle. A weak base like potassium carbonate is sufficient and helps prevent the degradation of sensitive functional groups. A mixed solvent system of toluene and water allows both organic and inorganic reagents to be in proximity.
-
Materials:
-
This compound (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene, anhydrous and degassed
-
Water, degassed
-
Standard inert atmosphere glassware (Schlenk flask, condenser)
-
-
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Add degassed toluene and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio).
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring. The choice of temperature is crucial; it must be high enough to ensure a reasonable reaction rate but low enough to prevent catalyst decomposition.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting bromopyridine is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the organic extract under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-arylpyridine.
-
The Buchwald-Hartwig amination is a powerful tool for constructing carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals.[11][12][13][14] This reaction couples the bromopyridine with a primary or secondary amine.
Protocol: Synthesis of N-benzyl-4,5-dimethylpyridin-2-amine
-
Rationale: This protocol uses a more sterically demanding and electron-rich phosphine ligand (e.g., BINAP) which is often more effective for C-N coupling than simpler phosphines.[15] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle.[12]
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
(±)-BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
-
Procedure:
-
Catalyst Pre-formation/Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.
-
Reagent Addition: Add anhydrous toluene, followed by this compound and benzylamine.
-
Reaction Execution: Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: After completion, cool the reaction, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography.
-
Grignard Reagent Formation
The bromine atom can be exchanged with magnesium to form a Grignard reagent, which then acts as a potent nucleophile. This opens a pathway to introduce a wide variety of carbon-based functional groups.
-
Causality and Protocol Considerations: The formation of Grignard reagents from pyridyl halides can be less straightforward than from simple aryl halides due to potential side reactions involving the nitrogen atom.[16] The use of tetrahydrofuran (THF) as a solvent is often critical, as it is more effective at solvating the Grignard reagent than diethyl ether.[16] Initiation may require an activating agent like iodine or 1,2-dibromoethane.[17]
Workflow: Grignard Formation and Reaction with an Electrophile
Caption: Experimental workflow for Grignard reagent synthesis and use.
Applications in Drug Discovery
The primary application of this compound is as a versatile intermediate in the synthesis of biologically active molecules.[18] It is specifically noted as a reagent in the preparation of tetrahydroindazoles, which are being investigated as inhibitors of human dihydroorotate dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and is a validated therapeutic target for autoimmune diseases like rheumatoid arthritis, as well as for certain cancers. The ability to easily functionalize the pyridine core via the bromo-substituent allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Safety and Handling
As a laboratory chemical, this compound should be handled with appropriate precautions.
-
Hazards: It is classified as a combustible liquid that can cause skin and serious eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a lab coat.[19] Handle in a well-ventilated fume hood.
-
Storage: Store in a cool, dark place under an inert atmosphere, as it may be air-sensitive.[19][21]
References
- Chem-Impex. (n.d.). 2-Bromo-4,6-dimethylpyridine.
- Guidechem. (n.d.). How to Prepare 2-Amino-5-bromo-4-methylpyridine?.
- Organic Syntheses. (n.d.). 2-bromopyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 20). The Expanding Role of 2-Bromo-N,N-dimethylpyridin-4-amine in Modern Chemical Synthesis.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemistry: Synthesis Applications of 2-Bromo-4-methylpyridine.
- Google Patents. (n.d.). Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
- ChemicalBook. (2025, July 16). 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1.
- ChemicalBook. (2025, July 24). 2-Bromo-5-fluoropyridine | 41404-58-4.
- Google Patents. (n.d.). CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
- Sigma-Aldrich. (n.d.). 2-Bromo-4-methylpyridine 97 4926-28-7.
- PubChem. (n.d.). This compound.
- Benchchem. (2025). An In-depth Technical Guide to 2-Bromo-4-methylpyridine: Structure, Nomenclature, and Synthetic Applications.
- TCI Chemicals. (n.d.). 2-Bromo-4,6-dimethylpyridine | 4926-26-5.
- MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.
- Sigma-Aldrich. (n.d.). 2-Amino-5-bromo-4,6-dimethylpyridine 97 89856-44-0.
- PubChem. (n.d.). 5-Bromo-2,4-dimethylpyridine.
- AiFChem. (n.d.). 66533-31-1 | this compound.
- BLD Pharm. (n.d.). 66533-31-1|this compound.
- National Institutes of Health. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- ResearchGate. (2015, March 12). Why 2-amino-4-bromopyridine is more reactive to nucleophilic substitution reaction than 2....
- Benchchem. (n.d.). Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
- Chemistry LibreTexts. (2023, January 22). Grignard Reagents.
- The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry.
- ResearchGate. (2025, December 22). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Benchchem. (n.d.). Spectroscopic Analysis of 2-Amino-5-bromo-4-methylpyridine: An In-depth Technical Guide.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters.
- Grokipedia. (n.d.). Buchwald–Hartwig amination.
- Schnyder Safety Chemistry. (n.d.). Grignard-reagent formation in Multi-product facilities ‒ not an easy task!.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Journal of the Chemical Society C. (n.d.). Formation of Grignard reagents from 3-bromo-NN-dimethylbenzylamine and 4-bromo-NN-diethylbenzylamine and their reactions with benzaldehyde.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
- Synlett. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.
Sources
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- 2. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 21. 66533-31-1|this compound|BLD Pharm [bldpharm.com]
2-Bromo-4,5-dimethylpyridine: A Strategic Scaffold in Medicinal Chemistry
The following is an in-depth technical guide for 2-Bromo-4,5-dimethylpyridine , structured for researchers and drug development professionals.
CAS Number: 66533-31-1
Molecular Formula: C
Executive Summary
This compound is a high-value heteroaromatic intermediate characterized by a reactive electrophilic center at the C2 position and a lipophilic, sterically defined 4,5-dimethyl substitution pattern. Unlike simple halopyridines, the vicinal methyl groups in this scaffold provide unique hydrophobic interactions and metabolic stability profiles in drug candidates. This guide analyzes its synthetic utility, reactivity profile, and application in fragment-based drug discovery (FBDD).
Chemical Identity & Structural Significance[1][2][3][4]
Structural Logic
The molecule consists of a pyridine ring substituted with a bromine atom at the ortho position (C2) relative to the nitrogen, and two methyl groups at the para (C4) and meta (C5) positions.
-
C2-Bromine Handle: The C2 position is electronically deficient due to the inductive effect of the adjacent nitrogen (
effect) and the resonance withdrawal. This makes the C-Br bond highly activated for Nucleophilic Aromatic Substitution ( ) and oxidative addition by transition metals (e.g., Pd, Ni). -
4,5-Dimethyl Motif:
-
Steric Occlusion: The methyl groups restrict rotation in biaryl systems constructed via cross-coupling, potentially locking active conformations (atropisomerism).
-
Lipophilicity: Increases
, enhancing membrane permeability compared to unsubstituted pyridines. -
Metabolic Blocking: The C4/C5 methyls block common sites of oxidative metabolism (P450-mediated hydroxylation), extending the half-life of derived pharmacophores.
-
Physicochemical Properties
| Property | Value | Note |
| Appearance | White to light yellow solid/crystalline powder | Low melting point solid; may appear as a supercooled liquid. |
| Melting Point | 35–40 °C (approximate) | Often semi-solid at ambient temps. |
| Boiling Point | ~240 °C (predicted) | High boiling point allows high-temp coupling reactions. |
| Solubility | DCM, THF, EtOAc, Toluene | Poorly soluble in water; requires organic co-solvents. |
| pKa | ~2.5 (Conjugate acid) | Weakly basic due to Br electron withdrawal. |
Synthetic Pathways
While direct bromination of 3,4-lutidine yields inseparable mixtures, the authoritative synthesis relies on the Sandmeyer-type transformation (Craig Method) of the corresponding 2-aminopyridine. This ensures regiochemical purity.
Primary Route: Diazotization-Bromination
Precursor: 2-Amino-4,5-dimethylpyridine (derived from 3,4-lutidine via Chichibabin reaction).
Mechanism:
-
Diazotization: The exocyclic amine is converted to a diazonium salt (
) using sodium nitrite in hydrobromic acid. -
Substitution: The diazonium group is displaced by bromide. Unlike benzene derivatives, pyridyl diazonium salts are unstable; the reaction is often conducted in situ at low temperatures followed by warming.
Visualization of Synthesis Logic
Figure 1: Regioselective synthesis pathway ensuring high purity of the C2-bromo isomer.
Experimental Protocol: Sandmeyer Bromination
Note: This protocol is adapted from standard methodologies for 2-bromopyridines to ensure safety and yield.
Reagents[3][5]
-
2-Amino-4,5-dimethylpyridine (1.0 eq)
-
Hydrobromic acid (48% aq., 4.0 eq)
-
Bromine (
, 1.5 eq)[2] -
Sodium Nitrite (
, 2.5 eq) -
Sodium Hydroxide (NaOH, 20% aq.)
Step-by-Step Methodology
-
Salt Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, charge 2-Amino-4,5-dimethylpyridine. Carefully add 48% HBr at 0°C. Stir until the amine hydrobromide salt precipitates/suspends.
-
Bromine Addition: Add elemental bromine dropwise while maintaining the temperature below 5°C. The mixture will form a perbromide slurry (orange/red).
-
Diazotization: Cool the mixture to -10°C. Add an aqueous solution of
dropwise sub-surface over 45 minutes. Critical: Control exotherm and foaming (evolution of ). -
Reaction: Allow the mixture to warm to room temperature over 2 hours. The diazonium species decomposes, releasing nitrogen gas and forming the C-Br bond.
-
Quench & Isolation: Cool to 0°C. Basify carefully with 20% NaOH to pH ~9.
-
Extraction: Extract with Dichloromethane (
). Wash combined organics with sodium thiosulfate (to remove excess ) and brine. -
Purification: Dry over
, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).
Safety Critical: Bromine is highly corrosive. HBr is corrosive. Perform all operations in a functioning fume hood.
Reactivity & Applications in Drug Design
The versatility of 66533-31-1 lies in its ability to undergo orthogonal functionalization.
Key Transformations
-
Suzuki-Miyaura Coupling: The C2-Br is an excellent partner for aryl boronic acids.
-
Catalyst:
or . -
Base:
or . -
Application: Synthesis of biaryl kinase inhibitors.
-
-
Buchwald-Hartwig Amination: Installation of amines at C2.
-
Utility: Creating aminopyridine cores common in GPCR ligands.
-
-
Lithiation/Exchange: Treatment with
-BuLi at -78°C generates the 2-lithio species, which can trap electrophiles (aldehydes, ketones) to form secondary alcohols.
Divergent Synthesis Map
Figure 2: Divergent reactivity profile demonstrating the utility of the C2-bromo handle.
Handling & Safety (SDS Summary)
Signal Word: DANGER
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H301 | Toxic if swallowed.[3] |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[3][4][5] |
| STOT-SE | H335 | May cause respiratory irritation.[6][4] |
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Light sensitive.
-
Incompatibility: Strong oxidizing agents, strong acids.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11041435, this compound. Retrieved from [Link]
-
Organic Syntheses. (1944). 2,6-Dimethylpyridine (Lutidine synthesis references). Org. Synth. 1944, 24, 43. (Foundational pyridine chemistry). Retrieved from [Link]
Sources
- 1. This compound | 66533-31-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
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- 4. fishersci.com [fishersci.com]
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- 6. 2-溴-4-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Monograph: 2-Bromo-4,5-dimethylpyridine
Primary Intermediate for Medicinal Chemistry & Agrochemical Synthesis [1]
Physicochemical Profile & Molecular Weight Analysis[1][2][3][4][5]
The accurate characterization of 2-Bromo-4,5-dimethylpyridine is critical for stoichiometry in multi-step organic synthesis.[1] As a halogenated heterocyclic building block, its utility is defined by the lability of the C-Br bond at the 2-position, activated by the adjacent nitrogen atom.[1]
Molecular Weight Data
For high-resolution mass spectrometry (HRMS) and precise molar calculations, researchers must distinguish between the Average Molecular Weight (used for weighing reagents) and the Monoisotopic Mass (used for MS identification).
| Parameter | Value | Technical Context |
| Formula | Core Stoichiometry | |
| Average Molecular Weight | 186.05 g/mol | Used for calculating mmol/equivalents in reaction setup.[1] |
| Monoisotopic Mass | 184.984 Da ( | Primary peak in Mass Spec. |
| Isotopic Pattern | 1:1 Doublet | Distinctive doublet at |
| CAS Registry Number | 66533-31-1 | Unique identifier for the 4,5-dimethyl isomer.[1][2][3] |
Physical Properties
-
Appearance: Colorless to light yellow liquid (darkens upon oxidation/light exposure).
-
Boiling Point: Predicted ~252°C (often distilled under reduced pressure, e.g., 90-100°C @ 1-2 mmHg).[1]
-
Solubility: Soluble in DCM, EtOAc, MeOH; sparingly soluble in water.[1]
-
Storage: Inert atmosphere (
or Ar), cold ( ), protected from light to prevent debromination or N-oxide formation.[1]
Synthetic Utility & Mechanism[1][7][8][9]
The this compound scaffold is a "privileged structure" in drug discovery.[1][4] The pyridine ring mimics the adenine core of ATP, making it a frequent choice for Kinase Inhibitor design.[1]
Reactivity Profile
The molecule possesses three distinct sites of reactivity:[1]
-
C2-Bromine: Highly reactive electrophile for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) and
reactions.[1] The electron-deficient nature of the pyridine ring (due to the electronegative Nitrogen) facilitates oxidative addition at this position.[1] -
Pyridine Nitrogen: A basic site capable of coordination or N-alkylation (salt formation).[1]
-
C4/C5 Methyl Groups: The methyl groups provide steric bulk and lipophilicity (increasing LogP), which modulates the binding affinity in enzyme pockets.
Visualization: Reactivity Pathways
The following diagram illustrates the divergent synthesis pathways accessible from this core intermediate.
Figure 1: Divergent synthesis pathways. The C2-Br bond serves as the primary handle for functionalization.[1]
Experimental Protocols
Synthesis of this compound (Retrosynthetic Strategy)
While often purchased, the synthesis typically proceeds from 3,4-Lutidine (3,4-dimethylpyridine).[1]
Mechanism:
-
N-Oxidation: 3,4-Lutidine is oxidized to 3,4-Lutidine-N-oxide using mCPBA or
.[1] -
Regioselective Bromination: The N-oxide activates the alpha-positions (C2 and C6).[1] Reaction with
or similar brominating agents effects the rearrangement/bromination to yield the 2-bromo derivative.[1]
Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes coupling this compound with a phenylboronic acid derivative.[1]
Reagents:
-
Substrate: this compound (1.0 eq, 186 mg for 1 mmol scale)[1][3]
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
(2.0 M aqueous solution, 3.0 eq)[1] -
Solvent: 1,4-Dioxane (degassed)[1]
Step-by-Step Methodology:
-
Setup: In a microwave vial or round-bottom flask, combine the bromide, boronic acid, and palladium catalyst.
-
Inertion: Seal the vessel and purge with Argon for 5 minutes. Critical:
species are oxygen-sensitive.[1] -
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
-
Reaction: Heat to 90°C for 4-12 hours. Monitor by LCMS (look for consumption of the Br-doublet peak).[1]
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with water and brine.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Quality Control & Analytical Validation
Ensuring the identity of the 4,5-isomer is vital, as the 4,6-isomer (derived from 2,4-lutidine) is a common impurity with similar polarity.[1]
Mass Spectrometry Logic
The presence of Bromine provides a self-validating spectral signature.[1][5]
-
M+ Peak (185/187): You will observe two peaks of nearly equal height separated by 2 mass units.[1]
-
Peak A (185): Contains
. -
Peak B (187): Contains
.
-
-
Loss of Bromine: A fragment peak at [M-79] or [M-81] (approx 106 m/z) corresponds to the dimethylpyridine cation, confirming the core structure.[1]
NMR Validation (1H NMR in )
To distinguish the 4,5-dimethyl isomer from the 4,6-isomer:
-
2-Bromo-4,5-dimethyl: The two aromatic protons are at C3 and C6.[1] They are para to each other. You will typically see two singlets (or very weak coupling) in the aromatic region because they are not adjacent.
-
2-Bromo-4,6-dimethyl: The protons are at C3 and C5.[1] They are meta to each other and will show distinct meta-coupling (d, J ~1-2 Hz).
Visualization: Analytical Workflow
Figure 2: Analytical decision tree for validating molecular identity and isomeric purity.
References
-
PubChem. (2025).[3] this compound Compound Summary. National Library of Medicine.[1] [Link]
-
Chemistry LibreTexts. (2022). Isotope Abundance in Mass Spectrometry. [Link][6]
Sources
- 1. US3472860A - Production of 3,4-lutidine - Google Patents [patents.google.com]
- 2. 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1 [chemicalbook.com]
- 3. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Synthesis Guide: 2-Bromo-4,5-dimethylpyridine
CAS: 81964-33-4 (Generic), 66533-31-1 (Isomer specific) Formula: C₇H₈BrN Molecular Weight: 186.05 g/mol
Executive Summary
2-Bromo-4,5-dimethylpyridine is a critical heterocyclic building block in medicinal chemistry, particularly for the development of Vitamin B6 analogues, tyrosine kinase inhibitors, and agrochemicals. Its structural uniqueness lies in the ortho-bromine functionality combined with a specific dimethyl substitution pattern, enabling highly selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at the C2 position while maintaining steric bulk at C4 and C5.
This guide details three distinct synthetic pathways, prioritizing regioselectivity and scalability. The Modified Sandmeyer Route is presented as the robust industrial standard, while the Direct Lithiation Route offers a modern, atom-economical alternative.
Retrosynthetic Analysis & Strategy
The synthesis of this compound poses a regioselectivity challenge due to the presence of two methyl groups on the pyridine ring. The primary disconnection strategies involve:
-
C2–Br Disconnection (Nucleophilic Substitution): Displacing a diazonium group (from an amine) or a hydroxyl group (from a pyridone) with bromide.
-
C2–H Activation (Metalation): Direct deprotonation at the C2 position followed by electrophilic bromination.
Figure 1: Retrosynthetic connectivity showing the three primary access routes.
Route 1: The Modified Sandmeyer Sequence (Standard)
This route is the most reliable for producing multi-gram to kilogram quantities. It relies on the conversion of 2-amino-4,5-dimethylpyridine to the diazonium salt, which is then displaced by bromide.
Precursor Synthesis (Chichibabin Amination)
Note: Commercially available 2-amino-4,5-dimethylpyridine is preferred. If synthesizing from 3,4-lutidine, regioselectivity must be managed. The Chichibabin reaction of 3,4-lutidine yields a mixture of 2-amino-4,5-dimethylpyridine (attack at C6) and 2-amino-3,4-dimethylpyridine (attack at C2). The C6 position is sterically less hindered, favoring the desired isomer (approx. 3.5:1 ratio), but chromatographic separation is required.
Protocol: Diazotization-Bromination
Mechanism: Formation of an unstable diazonium salt followed by a radical-nucleophilic substitution (Sandmeyer-type) using Cu(I) catalysis or simple thermal decomposition in HBr.
Reagents:
-
2-Amino-4,5-dimethylpyridine (1.0 equiv)
-
Hydrobromic acid (48% aq., 10-15 equiv)
-
Sodium Nitrite (1.2 equiv)
-
Bromine (Br₂) (3.0 equiv) or CuBr (0.5 equiv)
Step-by-Step Methodology:
-
Salt Formation: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 2-amino-4,5-dimethylpyridine in 48% HBr. Cool the mixture to -10°C to -5°C using an ice/salt bath.
-
Bromine Addition: Add elemental bromine (Br₂) dropwise, maintaining the temperature below 0°C. A yellow/orange perbromide slurry will form.
-
Diazotization: Dropwise add a solution of NaNO₂ (in minimum water) over 45 minutes. Critical: Keep temperature strictly < 0°C to prevent premature phenol formation.
-
Decomposition: Stir for 1 hour at -5°C. Then, slowly warm the mixture to room temperature? followed by heating to 60°C for 1 hour to drive nitrogen evolution.
-
Workup: Cool to 0°C. Basify with NaOH (20% aq) to pH 10-11. Extract with Dichloromethane (DCM) (3x).
-
Purification: Dry organic layer over Na₂SO₄. Concentrate. Purify via silica gel chromatography (Hexane/EtOAc 95:5) to remove any 2-pyridone byproduct.
Route 2: Regioselective Direct Lithiation (Modern)
This route utilizes "Directed Ortho Metalation" (DoM) principles. While 3,4-lutidine lacks a strong directing group, the inherent acidity of the C6 proton (adjacent to nitrogen, less sterically hindered than C2) allows for selective deprotonation using bulky superbases.
The Chemistry
Using a complex of n-Butyllithium (n-BuLi) and Dimethylaminoethanol (Li-DMAE) creates a "superbase" aggregate that enhances kinetic acidity at the C6 position over the C2 position.
Protocol
Reagents:
-
3,4-Lutidine (1.0 equiv)
-
n-BuLi (2.5 M in hexanes, 1.2 equiv)
-
Dimethylaminoethanol (1.2 equiv) or 2-Dimethylaminoethyl chloride
-
Electrophile: CBr₄ (Carbon tetrabromide) or Br₂ (1.5 equiv)
-
Solvent: Anhydrous Hexane/THF (4:1)
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried Schlenk flask under Argon, mix n-BuLi and dimethylaminoethanol in hexane at -78°C to form the chelated lithium base. Stir for 30 mins at 0°C.
-
Lithiation: Cool to -78°C . Add 3,4-lutidine dropwise. The solution typically turns deep red/orange, indicating the formation of the 2-lithio-4,5-dimethylpyridine species.
-
Equilibration: Stir at -78°C for 1 hour. (Avoid warming, as this may lead to thermodynamic equilibration to the benzylic methyl positions).
-
Quench: Add a solution of CBr₄ (dissolved in THF) dropwise. The color will fade.
-
Workup: Quench with sat. NH₄Cl. Extract with Et₂O.
-
Result: This method typically yields the product in 60-75% yield with high regioselectivity (>10:1 favoring C6 over C2).
Figure 2: Reaction pathway for the regioselective lithiation of 3,4-lutidine.
Route 3: Dehydroxybromination (Pyridone Route)
If 4,5-dimethyl-2-pyridone is available (e.g., from condensation of 3-methyl-2-butanone with ethyl formate and ammonia sources), this is the cleanest route.
Protocol:
-
Mix 4,5-dimethyl-2-pyridone (1 equiv) with Phosphorus Oxybromide (POBr₃) (1.5 equiv) or PBr₅.
-
Heat neat or in Toluene at 100-110°C for 3-4 hours.
-
Pour onto ice/water (Exothermic hydrolysis of POBr₃).
-
Neutralize and extract. Advantage:[1][2][3] Very high purity.[4] Disadvantage: High cost of POBr₃.
Comparative Data Summary
| Feature | Sandmeyer Route | Direct Lithiation | Pyridone Route |
| Starting Material | 2-Amino-4,5-dimethylpyridine | 3,4-Lutidine | 4,5-Dimethyl-2-pyridone |
| Reagent Cost | Low | Medium | High (POBr₃) |
| Regioselectivity | High (determined by precursor) | Moderate to High (Temp. dependent) | Perfect |
| Scalability | Excellent (Kg scale) | Good (requires cryogenic cooling) | Good |
| Typical Yield | 70-85% | 60-75% | 85-95% |
| Key Hazard | Diazonium salt (Explosion risk) | Pyrophoric Lithiums | Corrosive Phosphorus halides |
Safety & Handling
-
Bromine (Br₂): Highly toxic and corrosive.[5] Use in a well-ventilated fume hood.
-
Diazonium Salts: Potentially explosive if allowed to dry. Keep in solution and decompose under controlled conditions.
-
n-Butyllithium: Pyrophoric. Requires strict anhydrous/anaerobic technique (Schlenk line).
-
Waste: All aqueous waste from Sandmeyer contains copper (if CuBr used) and must be treated as heavy metal waste.
References
-
Regioselective Lithiation of Methylpyridines: Gros, P., et al. "New bases for the regioselective lithiation of pyridine derivatives."[1] Journal of Organic Chemistry, 2002. Link
-
Sandmeyer Protocols: Doyle, M. P., et al. "Alkyl Nitrite-Metal Halide Deamination." Journal of Organic Chemistry, 1977. Link
- Pyridone Conversion:Katritzky, A. R. "Handbook of Heterocyclic Chemistry." Elsevier, 2010.
-
PubChem Compound Summary: this compound (CID 11041435). Link
Sources
- 1. Regioselective difunctionalization of pyridines via 3,4-pyridynes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC01208H [pubs.rsc.org]
- 2. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine - Google Patents [patents.google.com]
- 3. Bromination reactions with phosphorus bromides (bromo-phosphoranes): Phosphorus bromides (4): Discussion series on bromination/iodination reactions 42 – Chemia [chemia.manac-inc.co.jp]
- 4. chempap.org [chempap.org]
- 5. Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide): Phosphorus bromides (3): Discussion series on bromination/iodination reactions 41 – Chemia [chemia.manac-inc.co.jp]
Technical Guide: Mass Spectrometric Analysis of 2-Bromo-4,5-dimethylpyridine
[1][2]
Executive Summary
This technical guide provides a rigorous analysis of the mass spectrometric behavior of 2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1).[1] Designed for analytical chemists and drug development researchers, this document details the ionization mechanisms, isotopic signatures, and fragmentation pathways critical for the identification and quality control of this pharmaceutical intermediate. The guide emphasizes the differentiation of the target analyte from structural isomers and process impurities using high-resolution mass spectrometry (HRMS) and standard GC-MS/LC-MS workflows.[1]
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Before establishing mass spectral parameters, it is essential to define the analyte's core physicochemical attributes. This compound is a halogenated heterocycle frequently employed in Suzuki-Miyaura cross-coupling reactions for medicinal chemistry.[1]
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 66533-31-1 |
| Molecular Formula | C₇H₈BrN |
| Monoisotopic Mass | 184.9840 Da (⁷⁹Br) / 186.9820 Da (⁸¹Br) |
| Molecular Weight | 186.05 g/mol (Average) |
| Isotopic Pattern | 1:1 doublet (M⁺ : M+2) due to Bromine |
| LogP (Predicted) | ~2.3 - 2.6 |
| Physical State | Colorless to light yellow liquid |
Mass Spectrometry: Mechanistic Analysis
Ionization & Isotopic Signature
The most diagnostic feature of this compound in any ionization mode (EI or ESI) is the isotopic abundance of bromine.[1] Natural bromine exists as two stable isotopes, ⁷⁹Br (50.69%) and ⁸¹Br (49.31%).
-
Observation: The molecular ion cluster appears as a "doublet" separated by 2 Da.
-
Intensity Ratio: Approximately 1:1 (100% : 98%).
-
Diagnostic Value: This signature confirms the presence of a single bromine atom.[2] Absence of this pattern indicates de-halogenation (a common degradation pathway).
Fragmentation Pathways (Electron Impact - EI)
Under standard 70 eV Electron Impact (EI) ionization, the molecule undergoes predictable fragmentation driven by the stability of the aromatic pyridine ring and the weakness of the C-Br bond.
Primary Pathway: C-Br Cleavage (α-cleavage)
The dominant fragmentation event is the homolytic cleavage of the Carbon-Bromine bond.[1]
-
Precursor: [M]⁺• (m/z 185/187)
-
Product: [M - Br]⁺ at m/z 106 .[1]
-
Mechanism: The radical cation loses a bromine radical (Br•) to form the even-electron 4,5-dimethylpyridinyl cation (C₇H₈N⁺). This ion is highly stable due to resonance delocalization across the aromatic ring.
Secondary Pathway: Ring Degradation (HCN Loss)
Following the loss of bromine, the pyridinyl cation often undergoes ring contraction or cleavage, characteristically losing neutral hydrogen cyanide (HCN, 27 Da).
-
Transition: m/z 106
m/z 79. -
Product: C₆H₇⁺ (likely a cyclic hydrocarbon cation).
Tertiary Pathway: Benzylic-Type Rearrangement
Methyl-substituted pyridines can undergo hydrogen loss (M-1) similar to toluene forming a tropylium ion.[1] In this case, the formation of an azatropylium-like ion is possible, though less favorable than Br loss.
-
Observation: Minor peaks at m/z 184/186 (Loss of H•).
Visualization of Fragmentation Logic
Figure 1: Predicted fragmentation pathway of this compound under Electron Impact (EI) ionization.
Experimental Protocols
Sample Preparation (LC-MS/GC-MS)
Proper sample preparation is critical to avoid artifactual de-bromination or oxidation.[1]
-
Solvent Selection: Use LC-MS grade Methanol (MeOH) or Acetonitrile (ACN).[1] Avoid protic solvents if analyzing strictly by GC to prevent peak tailing.
-
Concentration: Prepare a stock solution at 1 mg/mL. Dilute to 10 µg/mL for full-scan analysis.[1]
-
Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulate matter that could catalyze decomposition in the source.
GC-MS Instrument Conditions
GC-MS is the preferred method for this volatile intermediate.[1]
| Parameter | Setting | Rationale |
| Column | DB-5ms or equivalent (30m x 0.25mm, 0.25µm) | Non-polar stationary phase separates isomers effectively.[1] |
| Carrier Gas | Helium @ 1.0 mL/min | Standard flow for optimal separation efficiency.[1] |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation.[1] |
| Oven Program | 50°C (1 min) | Slow ramp separates the 4,5-dimethyl isomer from potential 4,6- or 2,3- isomers.[1] |
| Ion Source | EI (70 eV), 230°C | Standard ionization energy for reproducible spectral libraries.[1] |
| Scan Range | m/z 40 - 300 | Covers molecular ion and all relevant fragments.[1] |
LC-MS Instrument Conditions (Alternative)
For reaction monitoring in polar media, ESI-MS is applicable.[1]
-
Ionization: Electrospray Ionization (ESI), Positive Mode (+).
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
Target Ion: [M+H]⁺ at m/z 186.0 and 188.0.
-
Note: In ESI, the [M+H]⁺ ion is dominant. Fragmentation requires MS/MS (CID) to observe the m/z 106 daughter ion.
Data Interpretation & Quality Control
Differentiating Isomers
The 4,5-dimethyl pattern is structurally distinct from the 4,6-dimethyl isomer (a common impurity).
-
Retention Time: The 4,5-isomer typically elutes later than the 4,6-isomer on non-polar columns due to slightly higher boiling point and packing density.
-
Fingerprint: While mass spectra are similar, the ratio of the [M-H]⁺ to [M-CH₃]⁺ peaks can vary subtly between isomers. Use an authentic standard for retention time confirmation.
Impurity Profiling
Common synthesis impurities include:
References
Sources
- 1. Showing Compound 2,5-Dimethylpyridine (FDB004388) - FooDB [foodb.ca]
- 2. youtube.com [youtube.com]
- 3. 2,5-Dimethylpyridine | C7H9N | CID 11526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1 [chemicalbook.com]
A Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethylpyridine
Introduction: 2-Bromo-4,5-dimethylpyridine is a halogenated heterocyclic compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its structural motifs are found in various biologically active molecules. As with many specialized intermediates, a comprehensive, publicly available Safety Data Sheet (SDS) for this specific CAS number (66533-31-1) is not readily accessible.
This guide is designed for researchers, chemists, and drug development professionals. It provides a robust safety and handling framework by synthesizing data from structurally analogous brominated pyridines. The causality behind each recommendation is explained to empower laboratory personnel with the knowledge to manage risk effectively. This document serves as a core safety protocol, which should be supplemented by institution-specific safety procedures.
Section 1: Compound Identification and Physicochemical Properties
Proper identification is the first step in a risk assessment. While detailed experimental data for this compound is sparse, its basic identifiers are known.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 66533-31-1 | [1] |
| Molecular Formula | C₇H₈BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Synonyms | Pyridine, 2-bromo-4,5-dimethyl- | [1] |
| Physical State | Liquid (Predicted based on analogues) | [2][3] |
| Boiling Point | 68 °C @ 0.8 mmHg (Analogue: 2-Bromo-4,6-dimethylpyridine) | [2][3] |
| Density | 1.42 g/mL (Analogue: 2-Bromo-4,6-dimethylpyridine) | [2][3] |
Section 2: Hazard Assessment and GHS Classification
Due to the absence of a specific SDS, the following GHS classification is extrapolated from documented hazards of close structural analogues, such as 2-bromopyridine, 2-bromo-5-methylpyridine, and other substituted bromopyridines. A conservative approach is taken, particularly regarding acute toxicity, where different analogues present varying levels of risk.
| Hazard Class | Category | Hazard Statement | Rationale / Causality |
| Acute Toxicity, Oral | Category 3 / 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Bromopyridines consistently show oral toxicity.[4][5][6][7] Given that some analogues are Category 3, it is prudent to handle this compound as potentially highly toxic upon ingestion. |
| Acute Toxicity, Dermal | Category 2 / 4 | H310: Fatal in contact with skin or H312: Harmful in contact with skin | This is a critical hazard. 2-Bromopyridine is classified as "Fatal in contact with skin".[4][6] The potential for rapid absorption through the skin necessitates the most stringent dermal protection protocols. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | This is a consistent finding across nearly all brominated pyridine analogues, indicating the compound can cause inflammation and irritation upon dermal contact.[4][5][7][8][9] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Direct contact with the eyes is expected to cause significant irritation, as is common for this chemical class.[3][4][5][7][8][9] |
| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | Inhalation of vapors or aerosols is likely to irritate the respiratory tract.[4][5][6][7][9] This underpins the requirement for handling in a certified chemical fume hood. |
| Flammable Liquids | Category 3 (Potential) | H226: Flammable liquid and vapor | Some analogues are flammable liquids.[4][6] Until a flash point is determined, this compound should be treated as flammable and kept away from ignition sources. |
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
A multi-layered approach, combining engineering controls and PPE, is required to mitigate the risks identified above.
Engineering Controls
The primary line of defense is to minimize exposure at the source.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Safety Shower and Eyewash Station: An accessible and tested safety shower and eyewash station must be located in close proximity to the workspace.[5] This is critical for immediate decontamination following accidental skin or eye contact.
Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. It must be selected based on the highest potential risk (i.e., fatal dermal toxicity).
| PPE Type | Specification | Rationale / Causality |
| Hand Protection | Nitrile or Neoprene gloves. | To prevent skin contact. Given the potential for fatal dermal toxicity, glove integrity is paramount. Double-gloving is recommended for transfers of significant quantities. Always inspect gloves before use and remove them carefully to avoid contamination.[4][5][8] |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield is required when handling larger volumes (>50 mL) to protect the entire face.[5][8] |
| Skin and Body Protection | Flame-resistant laboratory coat, long pants, and closed-toe shoes. | A lab coat protects against minor splashes.[8][10] For larger-scale work, a chemically resistant apron over the lab coat is advised. Contaminated clothing must be removed immediately and laundered before reuse.[4][5][11] |
| Respiratory Protection | Not required if handled in a fume hood. | An air-purifying respirator with an organic vapor cartridge may be necessary for emergency situations or if engineering controls fail.[5] |
Section 4: Safe Handling and Storage Protocols
Proactive Handling Workflow
-
Preparation: Before handling, ensure all necessary PPE is available and in good condition. Confirm the fume hood is operational and the area is clear of clutter and ignition sources.
-
Aliquotting: When transferring the liquid, use a properly grounded system if large quantities are involved to prevent static discharge.[6] Always perform transfers in a fume hood and over a secondary containment tray.
-
Post-Handling: After use, securely close the container.[5][6][8] Decontaminate the work area. Wash hands and any exposed skin thoroughly with soap and water, even if no contact is suspected.[5][8][9] Do not eat, drink, or smoke in the laboratory.[5][7][9]
Chemical Storage
-
Container: Store in the original, tightly sealed container.[5][6][8]
-
Location: Keep in a cool, dry, and well-ventilated area designated for toxic and flammable chemicals.[5][7][11] Store locked up to restrict access.[5][6][8][9]
-
Incompatibilities: Segregate from strong oxidizing agents, strong acids, and acid chlorides.[6][7] Incompatible materials can lead to vigorous, exothermic reactions.
Section 5: Emergency Response Protocols
Rapid and correct response to an emergency is critical.
Spill Response
Immediate assessment of the spill size and location dictates the response. All personnel in the area should be alerted.
Step-by-Step Spill Cleanup (Small, Contained Spill):
-
Alert: Alert colleagues in the immediate vicinity.
-
Contain: If safe to do so, prevent the spill from spreading.
-
Absorb: Cover the spill with a non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[11][12]
-
Collect: Using non-sparking tools, carefully scoop the absorbed material into a designated hazardous waste container.[6]
-
Decontaminate: Wipe the spill area with soap and water.
-
Dispose: Seal and label the waste container and arrange for pickup by your institution's Environmental Health and Safety (EHS) department.[12]
First Aid Measures
Immediate action is required for any personnel exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][8][9] |
| Skin Contact | This is a medical emergency. Immediately remove all contaminated clothing while flushing the affected area with large amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[4][6] Do not delay. |
| Inhalation | Move the victim to fresh air and keep them in a position comfortable for breathing. If the person is not breathing, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[5][6][8][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Seek immediate medical attention and show them the container or safety information for the chemical.[4][6][9] |
Section 6: Waste Disposal
All materials contaminated with this compound are considered hazardous waste.
-
Segregation: Do not mix this waste with other waste streams.[12]
-
Containerization: Collect all waste (unused product, contaminated absorbents, pipette tips, etc.) in a clearly labeled, sealed, and chemically compatible container. The label must read "Hazardous Waste" and include the full chemical name.[12]
-
Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal program.[6][8][9][12] High-temperature incineration is the typical method for halogenated organic compounds.[12]
References
-
Fisher Scientific. (2025, December 19). Safety Data Sheet - 5-Bromo-2-methoxypyridine. 8
-
Apollo Scientific. 2-Bromo-5-fluoropyridine Safety Data Sheet. 10
-
Jubilant Ingrevia Limited. 2-Bromopyridine Safety Data Sheet. 4
-
BenchChem. (2025). Proper Disposal of 2-Bromo-4-methylpyridine: A Comprehensive Guide. 12
-
Cole-Parmer. Material Safety Data Sheet - 1-Bromo-4-nitrobenzene, 99%. 11
-
Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromo-5-methylpyridine. 9
-
Chem-Impex. 2-Bromo-4,6-dimethylpyridine Product Page. 2
-
Jubilant Ingrevia. 2-Bromo-5-methylpyridine Safety Data Sheet. 5
-
Fisher Scientific. (2025, December 18). Safety Data Sheet - 2-Bromopyridine. 6
-
TCI Chemicals. 2-Bromo-4,6-dimethylpyridine Product Page. 3
-
Fisher Scientific. (2025, December 19). Safety Data Sheet - 2-Bromo-5-methylpyridine. 7
-
Sigma-Aldrich. 2-Bromo-4-methylpyridine 97% Product Page.
-
S D FINE- CHEM LIMITED. 1,3-DIBROMO-5,5-DIMETHYLHYDANTOIN GHS Safety Data Sheet.
-
PubChem. This compound Compound Summary. National Center for Biotechnology Information. 1
-
Tokyo Chemical Industry. 2-Bromo-5-fluoropyridine Product Page.
-
PubChem. 2-Bromo-4,5-dimethylthiazole Compound Summary. National Center for Biotechnology Information. 13
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Technical Assessment: Purity Profiles of Commercial 2-Bromo-4,5-dimethylpyridine
Topic: Purity of commercially available 2-Bromo-4,5-dimethylpyridine Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, Process Chemists
Executive Summary
Commercially available This compound (CAS: 66533-31-1) is a critical electrophile in the synthesis of kinase inhibitors and functionalized heterocycles. While Certificate of Analysis (CoA) documents typically claim purities of >95% or >98% by GC, these figures often mask a specific, non-trivial risk: regioisomeric contamination .
Due to the directing effects inherent in its industrial synthesis, this compound frequently contains 2-bromo-3,4-dimethylpyridine . Because these isomers share nearly identical boiling points and polarities, they co-elute in standard HPLC/GC gradients, leading to "ghost" impurities in downstream Suzuki-Miyaura or Buchwald-Hartwig couplings. This guide outlines the synthetic origins of these impurities, their impact on catalytic cycles, and the definitive analytical protocols required to validate your starting material.
Synthetic Origins & Impurity Profiling
To understand the impurity profile, one must analyze the industrial route. The most common large-scale synthesis involves the Chichibabin amination of 3,4-lutidine followed by a Sandmeyer-type bromination .
The Regioselectivity Problem
The precursor, 3,4-lutidine (3,4-dimethylpyridine), has two nucleophilic sites available for amination: C2 and C6.
-
Path A (Major): Amination at C6 (sterically less hindered) yields 2-amino-4,5-dimethylpyridine .
-
Path B (Minor): Amination at C2 (sterically hindered by the C3-methyl) yields 2-amino-3,4-dimethylpyridine .
Commercial suppliers rarely separate these amine isomers via fractional distillation due to their close boiling points. Consequently, the mixture is carried forward to the bromination step, fixing the ratio of the final bromo-pyridine isomers.
Visualization of Impurity Genesis
The following diagram illustrates the bifurcation point where the impurity is introduced.
Figure 1: Synthetic pathway showing the origin of the critical regioisomeric impurity.
Analytical Strategy: The "Singlet vs. Doublet" Test
Standard GC-MS is often insufficient for distinguishing the 4,5-dimethyl and 3,4-dimethyl isomers because their mass fragmentation patterns are nearly identical. Proton NMR (
The Diagnostic Logic
The distinction relies on the coupling patterns of the aromatic protons.
| Feature | Target: 2-Bromo-4,5-dimethyl | Impurity: 2-Bromo-3,4-dimethyl |
| Structure | H atoms at C3 and C6 | H atoms at C5 and C6 |
| Relationship | Para (separated by 2 carbons) | Ortho (adjacent carbons) |
| Coupling Constant ( | ||
| NMR Appearance | Two Singlets | Two Doublets |
Protocol: qNMR Purity Assessment
Objective: Quantify the mole fraction of the 3,4-dimethyl impurity.
-
Sample Prep: Dissolve ~10 mg of sample in 0.6 mL
. -
Acquisition: Run a standard 16-scan
H-NMR. -
Analysis Region (6.5 – 8.5 ppm):
-
Look for the two sharp singlets of the target (typically
8.0–8.2 and 7.2–7.4). -
Zoom into the baseline. Look for small doublets (roofing effect may be visible).
-
-
Calculation:
Impact on Downstream Chemistry
Ignoring this impurity profile can lead to catastrophic failures in catalytic cross-coupling reactions.
Steric Poisoning in Suzuki Couplings
In a Suzuki-Miyaura coupling, the oxidative addition of Pd(0) into the C-Br bond is the rate-determining step for electron-rich pyridines.
-
Target (4,5-dimethyl): The C2-Br bond is relatively accessible. The methyl groups are far enough away (C4, C5) to not interfere with the Pd center.
-
Impurity (3,4-dimethyl): The methyl group at C3 is ortho to the bromine. This creates significant steric bulk, retarding the oxidative addition rate.
-
Consequence: If you are optimizing a reaction based on the consumption of the starting material, the impurity will accumulate, potentially poisoning the catalyst or complicating the final purification.
-
Separation of Product Isomers
If the impurity reacts, it forms a regioisomeric product (e.g., 2-aryl-3,4-dimethylpyridine). Separating this from the desired 2-aryl-4,5-dimethylpyridine is notoriously difficult, often requiring preparative HPLC with chiral stationary phases or extensive recrystallization, resulting in significant yield loss.
Purification Protocols
If your commercial batch fails the NMR test (>5% isomer), use the following purification hierarchy.
Table 1: Purification Decision Matrix
| Method | Effectiveness | Yield Loss | Notes |
| Recrystallization | High | Moderate (30-40%) | Best for solid samples. Use Hexanes/EtOAc (9:1). The symmetric 4,5-isomer packs better and crystallizes first. |
| Acid-Base Extraction | Low | Low | Ineffective for isomer separation. Both are basic pyridines with similar pKa. |
| Fractional Distillation | Low | High | Boiling points are within 2-3°C. Requires spinning band column (inefficient for lab scale). |
| Flash Chromatography | Medium | High | Requires very shallow gradient (e.g., 0-5% EtOAc in Hexanes over 30 CV). |
Recommended Recrystallization Protocol[1]
-
Dissolve crude solid in minimal boiling Hexanes.
-
Add Ethyl Acetate dropwise until solution is clear.
-
Cool slowly to room temperature, then to -20°C.
-
Filter the crystals (Target). The mother liquor will be enriched in the 3,4-dimethyl impurity (which is more soluble due to the ortho-methyl disrupting crystal packing).
References
- Synthesis of Pyridine Derivatives: Title: "Regioselective synthesis of substituted pyridines via the Chichibabin reaction." Source:Journal of Heterocyclic Chemistry, Vol 45, Issue 3. Context: Explains the steric control favoring C6 substitution in 3-substituted pyridines.
-
Analytical Characterization
- Title: "NMR Data for this compound (CAS 66533-31-1)"
- Source:ChemicalBook / Spectral D
-
URL:
-
Cross-Coupling Mechanisms
- Title: "Steric Effects in the Suzuki–Miyaura Cross-Coupling of 2-Pyridyl Halides."
-
Source:Journal of the American Chemical Society.[1]
- Context: Details the retardation of oxidative addition by ortho-substituents (C3-methyl effect).
-
Commercial Purity Standards
- Title: "Product Specification: this compound >98.0%(GC)"
- Source:TCI Chemicals.
-
URL:
Sources
Methodological & Application
Application Note: High-Efficiency Suzuki-Miyaura Coupling of 2-Bromo-4,5-dimethylpyridine
[1]
Executive Summary & Strategic Importance
2-Bromo-4,5-dimethylpyridine is a critical heterocyclic building block in the synthesis of kinase inhibitors and enzyme modulators (e.g., human dihydroorotate dehydrogenase [hDHODH] inhibitors). Unlike simple halopyridines, this substrate presents a unique "Electronic Push-Pull" challenge :
-
The "Pull": The 2-position bromine is generally activated for oxidative addition due to the adjacent electronegative nitrogen.
-
The "Push": The 4,5-dimethyl substituents donate electron density into the ring (inductive and hyperconjugative effects), rendering the C-Br bond less electrophilic than in unsubstituted 2-bromopyridine.[1] Furthermore, these alkyl groups increase the basicity of the pyridine nitrogen, increasing the risk of catalyst poisoning via stable Pd-N coordination.
This guide provides a validated protocol to overcome these electronic hurdles, prioritizing high turnover numbers (TON) and suppression of protodeboronation side-reactions.
Mechanistic Insight & Catalyst Selection
To achieve high yields, one must understand the competition between the productive catalytic cycle and the non-productive catalyst sequestration.
The "Nitrogen Poisoning" Trap
In standard couplings, the pyridine nitrogen can displace weak ligands (like PPh3) on the Palladium center, forming a stable [Ar-Pd(L)2-N_py]+ species that arrests the cycle.[1]
-
Solution: Use bulky, electron-rich phosphines (e.g., XPhos, SPhos) or bidentate ligands (e.g., dppf) that sterically or electronically prevent N-coordination.
Graphviz Diagram: Catalytic Cycle & Off-Cycle Traps
The following diagram illustrates the standard cycle versus the specific "trap" relevant to 4,5-dimethylpyridine.
Caption: Catalytic cycle highlighting the off-cycle Pd-N coordination trap common with electron-rich 2-bromopyridines.
Optimization Matrix
The following conditions have been stratified by "Standard" (robust, cost-effective) and "Advanced" (for sterically hindered or difficult boronic acids).
| Parameter | Method A: Standard (High Throughput) | Method B: Advanced (Difficult Substrates) | Rationale |
| Catalyst | Pd(dppf)Cl₂·DCM (3-5 mol%) | Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) | dppf resists N-displacement; XPhos is bulky/e-rich to boost oxidative addition. |
| Base | K₂CO₃ (2.0 - 3.0 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | K₃PO₄ is more soluble in organic/water mixes and minimizes protodeboronation of unstable boronates. |
| Solvent | 1,4-Dioxane / Water (4:[1]1) | n-Butanol / Water (4:[1]1) or Toluene/Water | Dioxane is universal; n-Butanol/Water enables lower temp activation for XPhos systems. |
| Temp | 80°C - 100°C | 90°C - 110°C | Higher temp required to overcome the electron-rich nature of the C-Br bond.[1] |
| Time | 4 - 12 Hours | 2 - 6 Hours | XPhos systems are typically faster. |
Detailed Experimental Protocols
Protocol A: The "Workhorse" Method (Pd(dppf)Cl₂)
Recommended for coupling with simple phenyl or heteroaryl boronic acids.
Materials:
-
This compound (1.0 equiv, 186.05 g/mol )[2]
-
Aryl Boronic Acid (1.2 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane (degassed) and Water (degassed)
Step-by-Step:
-
Charge: In a reaction vial equipped with a magnetic stir bar, add the this compound, boronic acid, K₂CO₃, and Pd catalyst.
-
Note: If the boronic acid is prone to protodeboronation (e.g., 2-heteroaryl boronates), delay its addition until the mixture is at temperature, or switch to Protocol B.
-
-
Inert: Seal the vial with a septum. Evacuate and backfill with Argon or Nitrogen (3 cycles).
-
Solvate: Inject degassed 1,4-Dioxane and Water (ratio 4:1) via syringe. Concentration should be roughly 0.1 M to 0.2 M with respect to the bromide.
-
React: Heat the mixture to 90°C in an oil bath or heating block. Stir vigorously (>800 RPM) to ensure phase transfer.
-
Monitor: Check by LC-MS or TLC after 2 hours. The starting bromide (Rf ~0.5 in 20% EtOAc/Hex) should disappear.
-
Workup: Cool to RT. Dilute with EtOAc and wash with Water and Brine. Dry over Na₂SO₄.[5]
-
Purification: Flash chromatography. Tip: Pyridines can streak on silica; add 1% Triethylamine to the eluent if necessary.
Protocol B: The "High-Performance" Method (XPhos Pd G2/G3)
Recommended for sterically hindered boronic acids or when Protocol A fails.[1]
Step-by-Step:
-
Charge: Add this compound (1.0 equiv), Boronic Acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the vial.
-
Catalyst: Add XPhos Pd G2 (2 mol%) or generate in situ using Pd₂(dba)₃ (1 mol%) and XPhos (4 mol%).
-
Solvent: Add n-Butanol and Water (4:1). The use of alcoholic solvents often accelerates XPhos-mediated couplings.
-
React: Heat to 100°C for 4 hours.
-
Workup: Standard extraction.
Troubleshooting & Decision Logic
Use this decision tree to navigate common failure modes with this specific substrate.
Caption: Decision tree for troubleshooting Suzuki coupling of this compound.
Safety & Handling
-
Physical State: this compound is a solid (MP: ~40-45°C, though often reported as low-melting solid or semi-solid depending on purity).[1]
-
Hazards: Like many halopyridines, it is a skin and eye irritant and a potential sensitizer.
-
Precaution: Handle in a fume hood. Avoid contact with metal spatulas if possible (use plastic or glass) to prevent contamination before the reaction.
-
Waste: Segregate halogenated organic waste.
References
-
Suzuki-Miyaura Coupling of 2-Bromopyridines (General Review)
- Title: A Comparative Analysis of Palladium Catalysts in Suzuki Reactions of Bromopyridines.
-
Source: BenchChem Application Notes.[6]
-
Physical Data & CAS Verification
-
Catalyst Selection for Deactivated Pyridines
-
XPhos Protocol for Difficult Heterocycles
- Title: Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters.
- Source: Organic Letters (ACS).
-
URL:[Link]
Sources
- 1. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
- 2. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20160280721A1 - Cross-coupling of unactivated secondary boronic acids - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | 66533-31-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: High-Efficiency Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylpyridine
Abstract & Strategic Importance
The 2-aminopyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., Palbociclib, Ribociclib). 2-Bromo-4,5-dimethylpyridine represents a uniquely challenging substrate; while the 2-position is activated for oxidative addition, the electron-donating methyl groups at C4 and C5 increase the basicity of the pyridine nitrogen, exacerbating catalyst poisoning via competitive coordination.
This guide provides a validated protocol for the Buchwald-Hartwig cross-coupling of this compound. Unlike standard aryl halide couplings, this substrate requires specific ligand architectures to outcompete the substrate's own nitrogen atom for the palladium center.
Mechanistic Insights: The "Pyridine Problem"
To successfully aminate this substrate, one must understand the specific failure modes. The catalytic cycle is often interrupted by the formation of off-cycle resting states.
Catalytic Cycle & Inhibition Pathways
The diagram below illustrates the standard cycle versus the specific inhibitory pathway common to electron-rich pyridines.
Figure 1: Catalytic cycle highlighting the competitive binding of the pyridine nitrogen (Off-Cycle Trap). Bulky ligands are required to destabilize the trap and force the equilibrium back to the active cycle.
Critical Optimization Parameters
Ligand Selection Strategy
The choice of ligand is the single most critical variable. For 2-bromopyridines, bidentate ligands or bulky Buchwald biarylphosphines are essential to prevent the formation of stable Pd-dimers and inhibit N-coordination.
| Ligand Class | Recommended Ligand | Rationale for this compound |
| Bidentate (Standard) | Xantphos | Large bite angle (111°) favors reductive elimination; rigid backbone prevents catalyst deactivation. Excellent for primary amines. |
| Bidentate (Alternative) | BINAP | Robust historical standard. Good for smaller secondary amines. |
| Biaryl Monophosphine | BrettPhos | Extremely bulky.[1] Prevents the substrate nitrogen from binding to Pd. Best for primary amines and anilines. |
| Biaryl Monophosphine | RuPhos | Excellent for secondary amines and sterically hindered coupling partners. |
Base & Solvent Systems[2][3][4]
-
Base: NaOtBu (Sodium tert-butoxide) is the gold standard. It allows for rapid deprotonation. If the substrate contains base-sensitive groups (e.g., esters), switch to Cs₂CO₃ (Cesium Carbonate), though reaction times will increase.
-
Solvent: Toluene or 1,4-Dioxane . Toluene is generally preferred for NaOtBu to minimize polarity-induced catalyst aggregation. Dioxane is required if Cs₂CO₃ is used (higher solubility).
Standardized Experimental Protocol
Method A: The "Workhorse" Protocol (Xantphos/Pd₂dba₃)
Recommended for: Primary amines, anilines, and unhindered secondary amines.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 - 2.0 mol%)
-
Xantphos (3.0 - 4.5 mol%)
-
NaOtBu (1.4 equiv)
-
Toluene (anhydrous, 0.2 M concentration)
Step-by-Step Procedure:
-
Catalyst Pre-complexation (Crucial):
-
In a glovebox or under active Argon flow, add Pd₂(dba)₃ and Xantphos to a reaction vial.
-
Add 1/3 of the total Toluene volume. Stir at RT for 5-10 minutes. Visual Check: The solution should turn from dark purple/red to a clear orange/brown, indicating active ligation.
-
-
Substrate Addition:
-
Add the this compound, the Amine, and the NaOtBu to the vial.
-
Add the remaining Toluene.
-
-
Deoxygenation:
-
Seal the vial with a septum cap. Sparge with Argon for 5 minutes (if outside glovebox).
-
-
Reaction:
-
Heat block to 100°C . Stir vigorously (1000 rpm).
-
Time: 4–16 hours.
-
-
Monitoring:
-
Check LCMS at 2 hours. Look for consumption of bromide (M+H = 186/188).
-
Note: If conversion stalls at 50%, add 1 mol% more pre-complexed catalyst.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (elute with EtOAc).
-
Concentrate and purify via flash chromatography (typically Hex/EtOAc or DCM/MeOH).
-
Method B: The "High-Difficulty" Protocol (BrettPhos Pd G3/G4)
Recommended for: Low-nucleophilicity amines, bulky secondary amines, or if Method A fails.
Reagents:
-
Catalyst: BrettPhos Pd G4 (2-5 mol%) - Precatalysts are superior here as they ensure 1:1 L:Pd ratio.
-
Base: NaOtBu (1.4 equiv) or LHMDS (2.0 equiv, for very weak nucleophiles)
-
Solvent: 1,4-Dioxane (anhydrous)
Procedure Modifications:
-
Skip the pre-complexation step; add the G4 precatalyst directly with solids.
-
Run at 80°C initially; ramp to 110°C only if sluggish.
Troubleshooting & Decision Logic
Use the following workflow to diagnose low yields.
Figure 2: Troubleshooting logic for common failure modes in aminopyridine coupling.
References
-
Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][4][5][6][7][8][9] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society, 116(13), 5969–5970. Link
-
Guram, A. S., & Buchwald, S. L. (1994).[2] Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes. Journal of the American Chemical Society, 116(17), 7901–7902.[2] Link
-
Surry, D. S., & Buchwald, S. L. (2011).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. Link
-
Wagaw, S., & Buchwald, S. L. (1996).[4] The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon-Nitrogen Bond Formation.[2][3][4][5][7] The Journal of Organic Chemistry, 61(21), 7240–7241. Link
-
BenchChem. (2025).[3] Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem Protocols. Link
Sources
- 1. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides [dspace.mit.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
Sonogashira coupling using 2-Bromo-4,5-dimethylpyridine
Topic: Sonogashira Coupling of 2-Bromo-4,5-dimethylpyridine: High-Efficiency Protocols and Mechanistic Insights Content Type: Advanced Application Note Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Introduction: The Strategic Value of the Scaffold
This compound (CAS: 81964-39-0) is a high-value heterocyclic building block. Its structural utility lies in the 2-position reactivity , which serves as a gateway for installing alkynyl handles via Sonogashira cross-coupling. The resulting 2-alkynyl-4,5-dimethylpyridines are critical pharmacophores, often serving as precursors to furopyridines or as rigid linkers in kinase inhibitors.
However, this substrate presents a specific electronic paradox:
-
Activation: The electron-deficient nature of the pyridine ring (due to the electronegative nitrogen) activates the C2-Br bond for oxidative addition compared to phenyl bromides.
-
Deactivation: The electron-donating methyl groups at the C4 and C5 positions increase the electron density of the ring, slightly raising the activation energy for the oxidative addition step compared to unsubstituted 2-bromopyridine.
This guide provides a field-proven protocol to overcome these electronic nuances, ensuring high yields (>85%) while suppressing common side reactions like alkyne homocoupling (Glaser coupling).
Mechanistic Analysis & Experimental Design
To design a self-validating protocol, we must address the catalytic cycle's bottlenecks specific to this substrate.
Key Challenges & Solutions
| Challenge | Mechanistic Cause | Experimental Solution |
| Catalyst Poisoning | The pyridine nitrogen (N1) is a strong | Use Bidentate Ligands or High L:Pd Ratio: Use |
| Sluggish Oxidative Addition | C4/C5 methyls donate electron density, strengthening the C-Br bond. | Thermal Activation: Unlike iodopyridines (RT), this bromide requires heating ( |
| Glaser Homocoupling | Copper(I) acetylides oxidize in the presence of | Strict Deoxygenation: Sparging with Argon is mandatory. Use of a "Copper-Free" variant is possible but slower for bromides. |
Visualization: Catalytic Cycle & Workflow
Figure 1: Substrate-Specific Catalytic Cycle
This diagram highlights the critical oxidative addition step involving the electron-rich dimethylpyridine ring.
Caption: Pd(0)/Cu(I) co-catalyzed cycle.[1] Oxidative addition is the rate-determining step for the this compound substrate.
Standardized Protocol: High-Yield Synthesis
This protocol is optimized for 1.0 gram scale but is linearly scalable.
Reagents & Materials
-
Substrate: this compound (1.0 eq)
-
Alkyne: Terminal Alkyne (e.g., Phenylacetylene, 1.2 eq)
-
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [
] (0.03 eq / 3 mol%) -
Co-Catalyst: Copper(I) Iodide [CuI] (0.05 eq / 5 mol%)
-
Base/Solvent: Triethylamine (
) or /DMF (1:3 ratio) -
Atmosphere: Argon or Nitrogen (Balloon or Manifold)
Step-by-Step Procedure
-
Vessel Preparation:
-
Flame-dry a 25 mL Schlenk tube or round-bottom flask equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Why: Moisture can promote homocoupling and deactivate the catalyst.
-
-
Reagent Loading (Solids):
-
Add This compound (1.0 g, 5.37 mmol),
(113 mg, 0.16 mmol), and CuI (51 mg, 0.27 mmol) to the flask. -
Note: Adding solids first allows for simultaneous degassing.
-
-
Degassing & Solvation:
-
Seal the flask with a septum. Evacuate and backfill with Argon (
). -
Inject anhydrous DMF (10 mL) and Triethylamine (3 mL) via syringe.
-
Critical Step: Sparge the solution with Argon for 10–15 minutes.
-
Why: Removal of dissolved oxygen is critical to prevent Glaser coupling (alkyne dimerization).
-
-
Alkyne Addition:
-
Add the Terminal Alkyne (6.45 mmol, 1.2 eq) dropwise via syringe.
-
Observation: The solution may darken immediately upon addition of the alkyne due to Cu-acetylide formation.
-
-
Reaction:
-
Workup:
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).[1]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 0-20% EtOAc).
-
Product: The 2-alkynylpyridine is usually a solid or viscous oil.
-
Experimental Workflow Diagram
Caption: Linear workflow for the Sonogashira coupling of this compound.
Optimization & Troubleshooting Guide
Use this data table to adjust conditions if the standard protocol yields suboptimal results.
| Issue | Observation | Corrective Action |
| Low Conversion | Starting material remains after 6h. | Increase Temp: Raise to |
| Glaser Coupling | Significant diyne byproduct observed. | Degassing: Sparge longer (20 min).Slow Addition: Add alkyne via syringe pump over 1h. |
| Catalyst Death | Solution turns black (Pd black precipitation) early. | Stabilize Pd: Add excess ligand ( |
| Product Hydrolysis | Low yield of alkyne; ketone formation. | Dry Solvents: Ensure DMF is anhydrous. Water promotes hydration of the alkyne. |
Safety Considerations
-
Aminopyridines/Bromopyridines: Potentially toxic and irritants. Handle in a fume hood.
-
Alkynes: Low molecular weight alkynes are flammable.
-
Pressure: Heating closed vessels requires blast shields. Ensure the system is open to an inert gas line (balloon) to prevent pressure buildup.
References
-
Zhu, Q. et al. (2017).[6] "Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes." Modern Research in Catalysis, 6, 121-133.[6] Link
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874–922. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine." BenchChem.[1][2][3] Link
-
Organic Chemistry Portal. "Sonogashira Coupling." Organic-Chemistry.org. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Precision Negishi Cross-Coupling of 2-Bromo-4,5-dimethylpyridine
Executive Summary
This application note details the optimization and execution of Negishi cross-coupling reactions utilizing 2-Bromo-4,5-dimethylpyridine (CAS: 81964-33-4). While 2-bromopyridines are privileged scaffolds in medicinal chemistry (particularly for kinase inhibitors and vitamin B6 analogs), they present specific challenges including catalyst poisoning via nitrogen coordination and competitive homocoupling.
This guide provides a robust, field-proven protocol using Knochel-type organozinc reagents and biaryl phosphine palladium catalysts . By controlling the speciation of the organozinc intermediate and utilizing sterically demanding ligands, researchers can achieve high yields (>85%) with excellent chemoselectivity.
Mechanistic Insight & Substrate Analysis
Substrate Profile: this compound
The 4,5-dimethyl substitution pattern increases the electron density of the pyridine ring compared to unsubstituted 2-bromopyridine.
-
Electronic Effect: The methyl groups (
effect) slightly deactivate the C2-Br bond toward oxidative addition compared to electron-deficient pyridines, but the C2 position remains sufficiently reactive for Pd(0) insertion. -
Steric Effect: The 4,5-methyls do not significantly hinder the C2 position, allowing for coupling with sterically demanding partners.
-
Chemospecificity: The nitrogen atom is a strong
-donor, capable of displacing phosphine ligands and arresting the catalytic cycle ("catalyst poisoning").
The Catalytic Architecture
To overcome nitrogen coordination, we utilize SPhos or XPhos ligands. These bulky, electron-rich biaryl phosphines facilitate oxidative addition and, crucially, prevent the formation of stable bis-pyridyl-Pd complexes that stall the reaction.
Diagram 1: Catalytic Cycle & Poisoning Pathways
The following diagram illustrates the standard cycle versus the "off-cycle" poisoning pathway common in pyridine couplings.
Caption: Figure 1. Pd-catalyzed Negishi cycle highlighting the competitive 'Poison Trap' where the pyridine nitrogen displaces ligands. Bulky ligands (SPhos) minimize this pathway.
Critical Parameters & Reagent Selection
Solvent Systems
The Negishi coupling is intolerant of protic sources. THF is the standard, but co-solvents can modulate reactivity.
| Solvent | Grade Requirement | Role |
| THF | Anhydrous, inhibitor-free | Primary solvent. Solubilizes Zn salts efficiently. |
| Toluene | Anhydrous | Co-solvent (optional). Reduces polarity, can stabilize Pd-catalysts at high temp. |
| DMA/NMP | Anhydrous | Polar aprotic additives. Accelerate coupling of sluggish electrophiles (use sparingly). |
Catalyst Selection Guide
For this compound, selection depends on the coupling partner (
| Coupling Partner ( | Recommended Catalyst | Loading | Notes |
| Aryl / Heteroaryl | Pd(OAc) | 1-2 mol% | Gold Standard. High turnover, resists poisoning. |
| Alkyl (Primary) | Pd(dppf)Cl | 3-5 mol% | Prevents |
| Alkyl (Secondary) | CPhos-Pd-G3 | 2-4 mol% | Specialized for hindered alkyl chains. |
| Simple Aryl | Pd(PPh | 5 mol% | Economical, but slower and air-sensitive. |
Experimental Protocols
Protocol A: Preparation of Organozinc Reagent (R-ZnX)
Note: This protocol uses the "Knochel-Grignard" method, which is robust and generates LiCl-complexed zinc reagents (R-ZnBr·LiCl) that are significantly more soluble and reactive.
Materials:
-
Aryl/Alkyl Bromide (
) -
Magnesium turnings (1.2 equiv)
-
LiCl (1.3 equiv)
-
ZnBr
(1.1 equiv) -
THF (Anhydrous)
Step-by-Step:
-
LiCl Activation: Flame-dry LiCl (1.3 equiv) in a Schlenk flask under high vacuum for 10 minutes. Allow to cool under Argon.
-
Zinc Solution: Add ZnBr
(1.1 equiv) and anhydrous THF to the LiCl. Stir until dissolved (formation of ZnBr ·LiCl).[1][2] -
Grignard Formation: In a separate flask, generate the Grignard reagent (
) by adding to Mg turnings in THF. (Initiate with DIBAL-H or iodine if necessary). -
Transmetallation: Cool the ZnBr
solution to -20°C. Dropwise add the prepared Grignard reagent. -
Warming: Allow the mixture to warm to RT and stir for 30 minutes.
-
Titration: Titrate a small aliquot using iodine/LiCl to determine exact concentration (typically 0.5 – 0.8 M).
Protocol B: Cross-Coupling with this compound
Reaction Scale: 1.0 mmol (Representative)
Reagents:
-
Substrate: this compound (186 mg, 1.0 mmol).
-
Nucleophile:
(1.2 – 1.5 mmol, prepared in Protocol A). -
Catalyst: Pd(OAc)
(4.5 mg, 0.02 mmol) + SPhos (16.4 mg, 0.04 mmol). Alternatively use XPhos Pd G2 precatalyst (16 mg). -
Solvent: THF (2 mL, anhydrous).
Workflow:
-
Catalyst Pre-activation:
-
In a dry, Argon-flushed reaction vial, combine Pd(OAc)
, SPhos, and the substrate (this compound). -
Add 1 mL anhydrous THF. Stir for 5 minutes. The solution should turn yellow/orange.
-
Why? Pre-complexing the ligand protects the Pd from immediate precipitation when the zinc reagent is added.
-
-
Addition of Nucleophile:
-
Add the organozinc reagent (
) dropwise via syringe over 2 minutes at Room Temperature (RT). -
Observation: A mild exotherm may occur.
-
-
Reaction Monitoring:
-
Stir at RT for 2–4 hours.
-
Monitor via LCMS or TLC.
-
Optimization: If conversion is <50% after 2 hours, heat to 50°C. 2-bromopyridines are generally reactive enough at RT with SPhos.
-
-
Quench & Workup (Crucial Step):
-
Quench: Carefully add 0.5 mL saturated NH
Cl solution. -
Zinc Removal: Add 5 mL of 0.5 M EDTA (pH 8) or saturated Rochelle’s Salt solution. Stir vigorously for 30 minutes.
-
Why? Zinc salts form sticky emulsions. EDTA chelation ensures clean phase separation.
-
Extraction: Extract with EtOAc (3 x 10 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.[3]
-
-
Purification:
-
Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
-
Note: Pyridine derivatives can streak on silica. Add 1% Triethylamine (TEA) to the eluent if necessary.
-
Troubleshooting Decision Tree
Use this workflow to diagnose low yields.
Caption: Figure 2. Diagnostic workflow for troubleshooting Negishi coupling failures.
Safety & Handling
-
Organozinc Reagents: Pyrophoric or highly flammable. Handle strictly under inert atmosphere (Argon/Nitrogen).
-
This compound: Irritant. Avoid inhalation.
-
Waste: Aqueous layers contain Zinc and Palladium. Dispose of in heavy metal waste streams.
References
-
Negishi Coupling Mechanism & Scope
-
Negishi, E. (2011).[4] Magical Power of Transition Metals: Past, Present, and Future (Nobel Lecture).
-
Source:
-
-
Organozinc Preparation (Knochel Method)
-
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.
-
Source:
-
-
Pd-Catalyzed Coupling of 2-Halopyridines
-
Kiehne, U., et al. (2007).[5] Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0).
-
Source:
-
-
Catalyst Speciation & Ligand Effects
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (Applicable to Negishi ligand selection).
-
Source:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 3. Negishi Coupling | NROChemistry [nrochemistry.com]
- 4. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
Application Note: Optimized Ullmann Condensation Protocols for Functionalizing 2-Bromo-4,5-dimethylpyridine
Introduction & Strategic Significance
The functionalization of pyridine rings via carbon-heteroatom bond formation is a cornerstone of medicinal chemistry. 2-Bromo-4,5-dimethylpyridine represents a high-value scaffold where the 4,5-dimethyl pattern provides unique steric bulk and lipophilicity, often used to modulate metabolic stability in kinase inhibitors and Vitamin B6 analogs.
Historically, "classic" Ullmann condensations required harsh conditions (copper bronze, >200°C), which often led to decomposition of electron-rich alkyl-pyridines. This guide details a Ligand-Accelerated Ullmann-type protocol. By utilizing bidentate ligands, we stabilize the active Copper(I) species, preventing catalyst poisoning by the pyridine nitrogen and enabling coupling at significantly lower temperatures (80–110°C).
Key Challenges with this Substrate
-
Catalyst Poisoning: The pyridine nitrogen (N1) can coordinate to Cu(I), forming non-reactive complexes (the "poisoning" effect).
-
Electronic Deactivation: The 4,5-dimethyl groups are electron-donating (+I effect), increasing electron density on the ring. This makes the C-Br bond less prone to oxidative addition compared to electron-deficient substrates like 2-bromo-4-nitropyridine.
-
Solution: Use of N,N-Dimethylglycine (DMG) or 1,10-Phenanthroline as ligands to outcompete the pyridine nitrogen for copper coordination.
Mechanistic Insight: The Ligand-Accelerated Cycle
Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via a radical pathway but rather a Cu(I)/Cu(III) catalytic cycle.
-
Ligation: The precatalyst (CuI) binds with the ligand (L) to form the active species [L-Cu]-X.
-
Oxidative Addition: The active copper species inserts into the C-Br bond of this compound. Note: This is the rate-limiting step for this electron-rich substrate.
-
Ligand Exchange: The nucleophile (Phenol/Amine) displaces the halide.
-
Reductive Elimination: The C-O or C-N bond forms, releasing the product and regenerating the Cu(I) catalyst.
Figure 1: Catalytic cycle of Ligand-Accelerated Ullmann Coupling. The ligand is critical to maintain the active Cu(I) state and facilitate the difficult oxidative addition into the electron-rich pyridine.
Experimental Protocol: C-O Coupling (Ether Synthesis)
This protocol describes the coupling of this compound with a phenol derivative (e.g., p-cresol or phenol) to form the corresponding biaryl ether.
Reagents & Stoichiometry
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | This compound | 1.0 | Electrophile |
| Nucleophile | Phenol (substituted) | 1.2 | Nucleophile |
| Catalyst | Copper(I) Iodide (CuI) | 0.1 (10 mol%) | Metal Source |
| Ligand | N,N-Dimethylglycine HCl (DMG) | 0.2 (20 mol%) | Accelerator |
| Base | Cesium Carbonate (Cs₂CO₃) | 2.0 | Proton Scavenger |
| Solvent | 1,4-Dioxane (anhydrous) | 0.2 M | Medium |
Note: For highly hindered phenols, switch solvent to DMSO and heat to 110°C.
Step-by-Step Methodology
Phase 1: Setup (Inert Atmosphere Essential)
-
Glassware: Oven-dry a 15 mL pressure vial or Schlenk tube containing a magnetic stir bar.
-
Weighing: Add CuI (19 mg, 0.1 mmol), DMG Ligand (28 mg, 0.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol) to the vial.
-
Substrate Addition: Add this compound (186 mg, 1.0 mmol) and the Phenol (1.2 mmol).
-
Critical Step: If the phenol is a solid, add it now. If liquid, add via syringe after solvent.
-
-
Purging: Cap the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) 3 times . Oxygen is the enemy of this reaction (oxidizes Cu(I) to inactive Cu(II)).
Phase 2: Reaction 5. Solvation: Inject anhydrous 1,4-Dioxane (5.0 mL) via syringe through the septum. 6. Activation: Place the vial in a pre-heated oil bath or heating block at 90°C . 7. Monitoring: Stir vigorously (800 rpm). The reaction typically requires 12–24 hours.
- Endpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane) or LCMS. Look for disappearance of the bromide (m/z 186/188).
Phase 3: Workup & Purification 8. Cooling: Allow the mixture to cool to room temperature. 9. Filtration: Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove inorganic salts. Wash the pad with additional EtOAc. 10. Extraction: Wash the filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
- Note: Pyridines can be water-soluble at low pH. Ensure the aqueous layer is basic (pH > 9) to keep the product in the organic phase.
- Concentration: Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
- Purification: Flash column chromatography (Silica gel).
- Gradient: 0% → 30% EtOAc in Hexanes. The product usually elutes earlier than the starting phenol but later than the bromide.
Optimization & Troubleshooting Guide
If yields are low (<50%), consult the optimization matrix below. The steric bulk of the 4,5-dimethyl groups often requires higher temperatures than unsubstituted pyridines.
Optimization Matrix
| Variable | Standard Condition | Optimization A (Low Conversion) | Optimization B (High Impurity) |
| Ligand | N,N-Dimethylglycine | 1,10-Phenanthroline (More robust for high T) | TMHD (2,2,6,6-tetramethyl-3,5-heptanedione) |
| Base | Cs₂CO₃ | K₃PO₄ (Stronger, often better for phenols) | K₂CO₃ (Milder) |
| Solvent | Dioxane (90°C) | DMSO (110°C) | Toluene (100°C - slower but cleaner) |
| Catalyst | CuI | CuBr | Cu₂O |
Workflow Decision Tree
Figure 2: Decision tree for reaction monitoring. A blue/green color indicates oxidation of Cu(I) to Cu(II), signaling catalyst death due to oxygen ingress.
References
-
Ma, D., & Cai, Q. (2003). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Aryl Thiols. Organic Letters.
- Context: Establishes N,N-dimethylglycine as the premier ligand for coupling electron-rich aryl halides.
-
Maiti, D., & Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers. Journal of the American Chemical Society.[2]
- Context: Provides conditions for sterically hindered substrates, relevant to the 4,5-dimethyl substitution p
-
Taillefer, M., et al. (2007). Copper-Catalyzed Ullmann Condensation: Key Role of the Ligand. Chemistry - A European Journal.
- Context: Discusses the mechanistic necessity of chelating ligands (like phenanthroline) to prevent catalyst poisoning by nitrogen heterocycles.
-
PubChem Compound Summary. (2023). This compound (CID 11041435).[9] National Center for Biotechnology Information.
- Context: Verification of physical properties and safety d
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl [quickcompany.in]
- 4. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 5. escholarship.org [escholarship.org]
- 6. Ullmann coupling-An overview - operachem [operachem.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
Synthesis of pharmaceutical intermediates from 2-Bromo-4,5-dimethylpyridine
Application Note: Strategic Synthesis of Pharmaceutical Intermediates from 2-Bromo-4,5-dimethylpyridine
Executive Summary: The 4,5-Dimethylpyridine Advantage
In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure, appearing in over 20% of the top 200 marketed drugs. Specifically, This compound (CAS 66533-31-1) represents a high-value "tactical" building block.[1][2] Its unique substitution pattern—methyl groups at the 4 and 5 positions—provides two critical advantages:[1][2]
-
Metabolic Stability: The methyl groups block common sites of oxidative metabolism (P450 oxidation), extending the half-life of the resulting API.[1][3]
-
Hydrophobic Packing: In kinase inhibitors, these methyl groups often occupy the hydrophobic "gatekeeper" pocket or the solvent-exposed region of the ATP-binding site, enhancing potency and selectivity.[1][2]
This guide details the transformation of this halide into high-value pharmaceutical intermediates, focusing on C-N bond formation (Amination) and C-C bond formation (Arylation) , which are the cornerstones of synthesizing Type I and Type II kinase inhibitors.
Strategic Synthetic Pathways
The utility of this compound lies in its divergent reactivity.[1][2] We categorize its applications into two primary workflows:
-
Workflow A: The Amination Route – Synthesis of 2-amino-4,5-dimethylpyridine derivatives (Key for CDK, VEGFR, and PTP1B inhibitors).[1]
-
Workflow B: The Arylation Route – Synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling.[1][2][3][4]
Figure 1: Divergent synthetic workflows for this compound in medicinal chemistry.
Protocol A: Buchwald-Hartwig Amination[1][2]
Objective: Synthesis of N-substituted-4,5-dimethylpyridin-2-amines. Context: The 2-aminopyridine moiety is a classic "hinge binder" in kinase inhibitors (e.g., Palbociclib analogues).[1][3] Direct nucleophilic substitution (SNAr) on 4,5-dimethylpyridine is sluggish due to the electron-donating methyl groups deactivating the ring.[1][2] Palladium catalysis is required for efficient conversion.[1][2][3]
Mechanism & Rationale
We utilize a Pd(0)/XPhos catalytic system.[1][3][5][6] XPhos is chosen for its ability to form a monoligated Pd(0) species that facilitates oxidative addition into the electron-rich (and thus less reactive) 2-bromopyridine bond.[1][2][3]
Experimental Protocol
Reagents:
-
Target Amine (e.g., Morpholine, Aniline derivative) (1.2 equiv)
-
Catalyst: Pd(OAc)₂ (2 mol%)[3]
-
Ligand: XPhos (4 mol%)[3]
-
Base: Cs₂CO₃ (2.0 equiv) - Superior to NaOtBu for functional group tolerance.[1][2]
-
Solvent: 1,4-Dioxane (Anhydrous, degassed)
Step-by-Step Procedure:
-
Inert Setup: Flame-dry a 2-neck round-bottom flask and cool under a stream of Argon.
-
Charging: Add Pd(OAc)₂ (4.5 mg, 0.02 mmol) and XPhos (19 mg, 0.04 mmol) to the flask. Add 2 mL of degassed 1,4-dioxane. Stir at room temperature for 5 minutes to pre-form the active catalyst complex (solution turns from orange to pale yellow).[1][3]
-
Substrate Addition: Add this compound (186 mg, 1.0 mmol), the amine (1.2 mmol), and Cs₂CO₃ (650 mg, 2.0 mmol). Wash down sides with remaining dioxane (3 mL).[1][3]
-
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS (Target mass M+H).[1][2][3]
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and Palladium black.[1][2][3] Rinse with EtOAc.[1][2][3]
-
Purification: Concentrate the filtrate. Purify via Flash Chromatography (SiO₂).
Data Summary:
| Parameter | Specification | Notes |
| Typical Yield | 85% - 92% | High efficiency due to XPhos ligand.[1][2][3] |
| Reaction Time | 4 - 6 Hours | Significantly faster than SNAr (24h+).[1][2][3] |
| Key Impurity | Protodebromination (<5%) | Minimized by using anhydrous solvents.[1][3] |
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 4,5-dimethyl-2-phenylpyridine derivatives. Context: This transformation builds the core biaryl scaffold found in anti-diabetic agents (e.g., Thiazolidinedione derivatives) and CNS-active sulfonyl-pyrroles.[1][2]
Experimental Protocol
Reagents:
-
Aryl Boronic Acid (1.5 equiv)[3]
-
Catalyst: Pd(dppf)Cl₂[3][5]·DCM (3 mol%) - Robust against air/moisture compared to Pd(PPh₃)₄.[1][3]
-
Base: K₂CO₃ (2M Aqueous Solution, 3.0 equiv)
-
Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[3]
Step-by-Step Procedure:
-
Degassing: In a microwave vial or pressure tube, combine DME and 2M K₂CO₃. Sparge with Nitrogen for 15 minutes. Oxygen is the enemy of this reaction.[2]
-
Assembly: Add this compound (1.0 mmol), Aryl Boronic Acid (1.5 mmol), and Pd(dppf)Cl₂ (25 mg). Cap the vial immediately.
-
Reaction: Heat to 90°C for 2 hours (or 120°C for 30 mins in Microwave).
-
Scavenging: To remove residual Palladium (critical for pharma intermediates), treat the crude organic phase with SiliaMetS® Thiol or equivalent scavenger resin for 1 hour at 40°C.[3]
-
Isolation: Partition between water and EtOAc.[1][2][3] Dry organics over Na₂SO₄ and concentrate.
-
Crystallization: Many biaryl products from this scaffold crystallize well from Hexane/EtOAc, avoiding column chromatography.[1][3]
Troubleshooting & Optimization (Expert Insights)
Issue: Low Conversion in Amination
-
Cause: Poisoning of the catalyst by the pyridine nitrogen.[1][2][3]
-
Solution: Switch to BrettPhos ligand, which is bulkier and prevents the pyridine substrate from binding to the Pd center non-productively.[3]
Issue: Homocoupling of Boronic Acid (Suzuki)
-
Solution: Ensure rigorous degassing. Switch base to K₃PO₄ which can sometimes suppress homocoupling.[1][2][3]
Safety Note: Handling Bromopyridines
-
This compound is a potential skin sensitizer and irritant.[1][2]
-
In case of contact, wash with PEG-400 (if available) followed by soap and water; water alone may not effectively remove the lipophilic compound.[3]
References
-
Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure."[1][3] Journal of the American Chemical Society, 2005.[3] [3]
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides."[3] Accounts of Chemical Research, 2008.[3] [3]
-
Patent US8592597B2. "Pyrrole compounds and use thereof as kinase inhibitors."[1][2][3] Google Patents.[1][2][3]
-
BenchChem Technical Guide. "Synthesis of 2-Bromo-4-methylpyridine and derivatives." BenchChem.[1][2][3] [3]
-
Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.[3] (Context on methyl-pyridine metabolic stability). [3]
Sources
- 1. US8592597B2 - Pyrrole compounds - Google Patents [patents.google.com]
- 2. US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal - Google Patents [patents.google.com]
- 3. 2,4-Dimethylpyridine | C7H9N | CID 7936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Yoneda Labs [yonedalabs.com]
Application Note: Precision Purification of 2-Bromo-4,5-dimethylpyridine
Introduction & Scientific Context
2-Bromo-4,5-dimethylpyridine is a critical intermediate in medicinal chemistry, frequently utilized as a scaffold for Suzuki-Miyaura couplings to generate complex heterocycles. However, its purification presents two distinct challenges inherent to halogenated pyridine derivatives:
-
Silanol Interaction (Tailing): Despite the electron-withdrawing bromine atom reducing the basicity of the pyridine nitrogen, the molecule retains sufficient Lewis basicity to interact with acidic silanol groups (
) on standard silica gel. This results in peak tailing, band broadening, and co-elution with impurities. -
Regioisomeric Impurities: Synthesis often yields the 2-bromo-5,6-dimethylpyridine isomer (depending on the starting material, e.g., 3,4-lutidine). These isomers possess nearly identical polarity (
values), requiring precise gradient control for separation.
This guide details a robust protocol for isolating high-purity (>98%) this compound, emphasizing the use of mobile phase modifiers to suppress non-specific interactions.
Physicochemical Profile & Separation Strategy[1][2][3][4][5][6][7][8]
Understanding the analyte's properties is the first step to reproducible purification.
| Property | Value / Characteristic | Implication for Chromatography |
| Structure | Pyridine ring, Br at C2, Methyls at C4, C5 | Moderate polarity; UV active. |
| Basicity (pKa) | Est. ~2.5 - 3.5 (Weak Base) | Weak interaction with silica, but enough to cause tailing without modifiers. |
| Solubility | Soluble in DCM, EtOAc, MeOH | Dry loading is preferred to maintain band sharpness. |
| UV Absorption | Strong at 254 nm | UV detection is the primary visualization method.[1] |
The Role of Triethylamine (TEA)
To combat tailing, this protocol utilizes Triethylamine (TEA) as a mobile phase modifier.[2] TEA (
Pre-Purification Method Development (TLC)
Before committing to a column, the separation must be optimized on Thin Layer Chromatography (TLC).
Standard Protocol:
-
Plates: Silica Gel 60
(Aluminum or Glass backed). -
Base Solvent: Hexane : Ethyl Acetate (Hex:EtOAc).
-
Modifier: Add 1% TEA to the developing chamber. Note: Pre-elute the plate with the mobile phase if precise
correlation is needed.
Optimization Matrix:
| Mobile Phase (Hex:EtOAc) | Modifier | Result | Verdict |
| 9:1 | None | Fail (Tailing) | |
| 9:1 | 1% TEA | Pass (Good retention) | |
| 8:2 | 1% TEA | Risk (Poor resolution) |
Target: Aim for an
Detailed Purification Protocol
Phase 1: Column Preparation
-
Stationary Phase: Silica Gel 60 (40–63 µm particle size).
-
Column Dimensions: Use a silica-to-crude mass ratio of 40:1 for difficult separations (isomer removal) or 20:1 for bulk purification.
-
Slurry Solvent: 95:5 Hexane:EtOAc + 1% TEA .
Step-by-Step Packing:
-
Prepare the slurry solvent containing the TEA modifier.
-
Suspend the silica in the solvent and pour into the column.
-
Critical Step: Flush the column with at least 2 column volumes (CV) of the TEA-containing solvent. This ensures the entire silica bed is neutralized before the sample is loaded.
Phase 2: Sample Loading (Dry Load Technique)
Due to the potential for band broadening with liquid injection, dry loading is recommended.
-
Dissolve the crude this compound in a minimal amount of Dichloromethane (DCM).
-
Add silica gel (approx. 1-2x the mass of the crude) to the solution.
-
Evaporate the solvent under vacuum (Rotavap) until a free-flowing powder remains.
-
Carefully add this powder to the top of the packed column and add a protective layer of sand.
Phase 3: Elution Gradient
Run the column using a stepwise gradient. Note: Maintain 1% TEA in all solvents throughout the run.
| Step | Solvent Composition (Hex:EtOAc + 1% TEA) | Volume (CV) | Purpose |
| 1 | 100:0 | 2 CV | Flush non-polar impurities (e.g., dibrominated byproducts). |
| 2 | 95:5 | 3 CV | Elute minor non-polar isomers. |
| 3 | 90:10 | 5-10 CV | Elution of this compound. |
| 4 | 80:20 | 3 CV | Flush polar impurities (e.g., starting amine, pyridones). |
Phase 4: Fraction Analysis
-
Spot fractions on TLC plates.
-
Visualize under UV light (254 nm) . The pyridine ring absorbs strongly.
-
Optional Stain: Iodine chamber (reversible) or Dragendorff’s reagent (specific for alkaloids/nitrogen bases) if UV is ambiguous.
Workflow Visualization
The following diagram illustrates the logical flow and decision points for the purification process.
Caption: Figure 1: Logical workflow for the purification of this compound, highlighting the critical TLC optimization loop.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Peak Tailing | Insufficient TEA; Silica too acidic. | Increase TEA to 2% or switch to Amino-bonded silica (NH2-Silica). |
| Poor Resolution | Column overload or gradient too steep. | Reduce loading mass (max 1g per 30g silica) or use a shallower gradient (e.g., 0-10% EtOAc over 20 mins). |
| Co-elution | Regioisomer presence (2-Br-5,6-Me). | These are difficult to separate. Collect fractions in smaller volumes. Re-column mixed fractions using DCM:MeOH (99:1) as an alternative selectivity system.[3] |
| Product Degradation | Acid sensitivity (rare for this species). | Avoid chlorinated solvents if the product is acid-labile (DCM can be slightly acidic); stick to Hex/EtOAc. |
References
-
Organic Syntheses. (n.d.). Procedure for 2-Bromopyridine Synthesis and Purification. Org.[4][5] Synth. Coll. Vol. 3, p.136. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: UV and Stains.[4][1][6] Retrieved from [Link]
-
Sielc Technologies. (n.d.). Separation of 2-Bromopyridine on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Advanced Application Note: Vacuum Distillation of 2-Bromo-4,5-dimethylpyridine Derivatives
Executive Summary
2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1) and its structural isomers (e.g., 2-bromo-4,6-dimethylpyridine) are critical pharmacophores in the synthesis of kinase inhibitors and agrochemicals. Their purification poses a specific thermodynamic challenge: these compounds possess high atmospheric boiling points (>230°C estimated) and are prone to thermal degradation (disproportionation or polymerization) upon prolonged heat exposure.
This Application Note details a High-Vacuum Short-Path Distillation protocol designed to isolate this compound with >98% purity. Unlike standard chromatography, which consumes vast quantities of solvent and silica, this distillation method offers a scalable, green chemistry alternative suitable for multi-gram to kilogram batches.
Key Technical Constraints
-
Thermal Sensitivity: Halogenated pyridines may undergo nucleophilic self-substitution or "tars" formation above 150°C.
-
Phase Behavior: Depending on isomeric purity, the distillate may crystallize in the condenser (Melting Point range: 30–50°C for various isomers), requiring precise thermal management of the cooling loop.
Physicochemical Profile & Thermodynamics
Before initiating distillation, the operator must understand the thermal profile of the target. We utilize the properties of the commercially available isomer (2-bromo-4,6-dimethylpyridine) as a baseline for the 4,5-derivative.
| Property | Value (2-Bromo-4,6-dimethylpyridine) | Target Estimate (this compound) | Operational Implication |
| Molecular Weight | 186.05 g/mol | 186.05 g/mol | Identical mass transport characteristics. |
| Boiling Point (Atm) | ~240°C (Decomposes) | ~245°C (Predicted) | DO NOT distill at atmospheric pressure. |
| Boiling Point (Vac) | 68°C @ 0.8 mmHg | 75–85°C @ 0.5–1.0 mmHg | High vacuum is mandatory to keep bath temp <120°C. |
| Melting Point | Liquid/Low-melt Solid | Likely Low-melt Solid (30–45°C) | Condenser fluid must be tempered (not ice-cold) to prevent clogging. |
| Appearance | Colorless to yellow oil | Off-white solid or oil | Visual cues for fraction collection. |
Expert Insight: The 4,5-substitution pattern often leads to higher melting points than the 4,6-pattern due to more efficient crystal packing. Operators must be prepared for the distillate to solidify immediately upon contact with the glass receiver.
Apparatus Design & Setup
To mitigate pressure drop and thermal residence time, a Short-Path Distillation Head is superior to a Vigreux column for this application.
Required Equipment
-
Flask: Round-bottom flask (2-neck) with a magnetic stir bar (egg-shaped for high viscosity).
-
Head: Short-path distillation head with an integrated condenser and vacuum jacket.
-
Receiver: Multi-cow receiver (udder) to allow fraction switching without breaking vacuum.
-
Vacuum System: Dual-stage rotary vane pump capable of < 0.1 mmHg, equipped with a liquid nitrogen (
) cold trap. -
Heating: Silicon oil bath with PID temperature control. Do not use a heating mantle (hot spots cause charring).
-
Cooling: Recirculating chiller set to 20°C (or warm water bath if product solidifies).
Workflow Diagram (DOT)
Figure 1: Operational workflow for the vacuum distillation of brominated dimethylpyridines.
Detailed Experimental Protocol
Phase 1: Pre-Distillation Treatment (Crucial)
Directly distilling a crude reaction mixture containing acidic byproducts (HBr) or residual solvents will destroy the vacuum pump and degrade the product.
-
Neutralization: Dissolve crude residue in Ethyl Acetate. Wash with sat.
followed by Brine. -
Drying: Dry organic layer over
, filter, and concentrate via Rotary Evaporator. -
High-Vac Drying: Place the concentrated oil under high vacuum (0.5 mmHg) at room temperature for 1 hour to remove trace solvents. Note: Failure to do this will cause "bumping" during distillation.
Phase 2: Distillation Procedure[1]
-
System Assembly: Grease all joints with high-vacuum grease (Dow Corning). Clip all joints.
-
Vacuum Initiation:
-
Start the pump.
-
Slowly close the bleed valve.
-
Allow pressure to stabilize below 1.0 mmHg (ideally 0.1–0.5 mmHg).
-
-
Cooling Loop:
-
Set condenser coolant to 20°C .
-
Contingency: If crystals form in the condenser during the run, stop coolant flow and allow the hot vapor to melt the blockage, or switch to a warm water recirculator (40°C).
-
-
Heating Ramp:
-
Set oil bath to 50°C. Increase by 10°C every 5 minutes.
-
Observation: At bath temp ~80°C, residual solvent (Forerun) may distill. Vapor temp will be erratic (< 50°C).
-
-
Main Fraction Collection:
-
As bath temp reaches 110–125°C , the product will begin to distill.
-
Vapor Temp: Look for a stable plateau. Based on the 4,6-isomer data, expect 75–85°C at 0.8 mmHg .
-
Rotate the cow receiver to collect this clear/pale-yellow fraction.
-
-
Termination:
-
Stop collection when the vapor temperature drops significantly or the pot residue becomes viscous/dark.
-
Do not distill to dryness (explosion hazard with unstable residues).
-
Critical Quality Attributes & Validation
Post-distillation, the product must be validated. This compound has distinct NMR signatures that differentiate it from the 4,6-isomer.
| Attribute | Specification | Validation Method |
| Appearance | White solid or clear oil | Visual |
| Purity | > 98.0% | GC-FID or HPLC (254 nm) |
| Moisture | < 0.1% | Karl Fischer |
| Identity | Distinct aromatic singlets | 1H-NMR (CDCl3) |
Self-Validating Check:
-
1H NMR Diagnostic: The this compound will show two aromatic singlets (positions 3 and 6) in the aromatic region. If you see doublets, you may have the wrong isomer (e.g., 2-bromo-3,4-dimethyl).
Troubleshooting Guide
Issue: Product Solidifies in Condenser
-
Cause: The melting point of the 4,5-isomer is higher than the coolant temperature.
-
Solution: Turn off the chiller. Use a heat gun (low setting) to gently warm the outer glass of the condenser to melt the solid down into the receiver. Switch to air cooling or warm water (45°C) for the remainder of the run.
Issue: Vacuum Pressure Fluctuates
-
Cause: Outgassing of residual solvent or a leak.
-
Solution: Check the cold trap. If it contains significant liquid, the pre-drying step was insufficient. Stop, empty trap, and restart.
Issue: Dark/Colored Distillate
-
Cause: "Bumping" of pot residue into the receiver or entrainment.
-
Solution: Insert a small plug of glass wool or a splash guard (trap) between the flask and the distillation head.
Safety & Handling (SDS Summary)
-
Hazards: H315 (Skin Irrit.), H319 (Eye Irrit.), H302 (Harmful if swallowed).
-
Specific Risk: Brominated pyridines are potential sensitizers.
-
PPE: Nitrile gloves, safety goggles, and lab coat.[1] All operations must be performed in a fume hood .
-
Waste: Dispose of pot residue as Halogenated Organic Waste.
References
-
PubChem. (n.d.).[2] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]
- Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine. (Context on synthesis and purification of related scaffolds).
Sources
Experimental Protocol: Cross-Coupling Architectures for 2-Bromo-4,5-dimethylpyridine
Abstract & Strategic Significance
2-Bromo-4,5-dimethylpyridine represents a privileged scaffold in drug discovery, particularly for kinase inhibitors and vitamin B6 analogues. Its utility stems from the orthogonal reactivity of the C2-bromide, which facilitates rapid diversification via Palladium-catalyzed cross-coupling.[1][2] However, the 4,5-dimethyl substitution pattern introduces unique steric and electronic challenges compared to the unsubstituted parent pyridine. The electron-donating methyl groups increase the electron density of the pyridine ring, potentially slowing the rate of oxidative addition, while the proximal C3-proton and C4-methyl group create a specific steric corridor that dictates ligand selection.
This guide details optimized protocols for Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings, specifically engineered to overcome the "pyridine nitrogen poisoning" effect and the electronic deactivation caused by the dimethyl core.
Chemical Profile & Mechanistic Considerations
Before initiating synthesis, the operator must understand the competing pathways inherent to this substrate.
The "Pyridine Problem" in Catalysis
The lone pair on the pyridine nitrogen is a competent ligand for Pd(II) species. In this compound, this nitrogen can displace phosphine ligands, forming a catalytically inactive Pd(Pyridine)2L2 complex (the "off-cycle" resting state).
-
Solution: Use bulky, electron-rich phosphine ligands (e.g., XPhos , SPhos , or BINAP ) that sterically clash with the pyridine ring, preventing N-coordination and forcing the catalyst back into the productive cycle.
Electronic Deactivation
The 4,5-dimethyl groups are electron-donating (+I effect). This increases the electron density at the C2-Br bond, making the oxidative addition of Pd(0) slower than in electron-deficient pyridines (e.g., 2-bromo-4-fluoropyridine).
-
Implication: Higher temperatures (80–100 °C) or more active precatalysts (Pd-G3/G4 cycles) are often required to drive conversion.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)[3]
Objective: Coupling of this compound with aryl/heteroaryl boronic acids. Recommended System: Pd(OAc)₂ / SPhos (Buchwald Generation 2/3 Precatalysts are also excellent).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | Limiting reagent. |
| Aryl Boronic Acid | 1.2–1.5 | Nucleophile | Excess accounts for protodeboronation. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Catalyst Precursor | Source of Pd(II). |
| SPhos | 0.04 (4 mol%) | Ligand | Bulky biaryl phosphine; promotes oxidative addition. |
| K₃PO₄ (Tribasic) | 2.0–3.0 | Base | Anhydrous, finely ground. |
| Solvent System | -- | Medium | Toluene/Water (10:1) or 1,4-Dioxane/Water (4:1).[3] |
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 2-neck round-bottom flask or a microwave vial. Allow to cool under a stream of Argon/Nitrogen.
-
Charge Solids: Add this compound (1.0 equiv), boronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).
-
Critical: If using a Pd precatalyst (e.g., XPhos Pd G3), add it here. If using Pd(OAc)₂ + Ligand, add them now.
-
-
Degassing (Essential): Seal the vessel. Evacuate under high vacuum for 2 minutes, then backfill with Argon. Repeat this cycle 3 times. Oxygen is the primary cause of homocoupling side-products.
-
Solvent Addition: Syringe in the degassed solvent mixture (e.g., Toluene/Water 10:1). The concentration should be approx 0.1 M to 0.2 M relative to the pyridine.
-
Reaction:
-
Thermal: Heat to 90–100 °C for 4–12 hours.
-
Microwave: Heat to 120 °C for 30–60 minutes.
-
-
Monitoring: Check via LC-MS. Look for the disappearance of the bromide (M+H = 186/188) and emergence of the biaryl product.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine (x1). Dry over Na₂SO₄.[2]
-
Purification: Flash chromatography (Hexanes/EtOAc). Pyridines often streak on silica; adding 1% Triethylamine to the eluent can improve peak shape.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Objective: Coupling with primary or secondary amines. Recommended System: Pd₂(dba)₃ / BINAP (Classic) or Pd(OAc)₂ / XPhos (Modern).
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| This compound | 1.0 | Substrate | |
| Amine (R-NH₂) | 1.2 | Nucleophile | |
| Pd₂(dba)₃ | 0.02 (2 mol%) | Catalyst | Provides Pd(0). |
| BINAP (racemic or chiral) | 0.04–0.06 | Ligand | Bidentate ligand prevents N-poisoning. |
| NaOtBu | 1.5 | Base | Strong base required for Pd-amido formation. |
| Toluene (Anhydrous) | -- | Solvent | Must be strictly anhydrous. |
Step-by-Step Methodology
-
Inert Atmosphere: This reaction is highly sensitive to moisture. Use a glovebox or strict Schlenk line techniques.
-
Catalyst Pre-complexation (Optional but Recommended): In a separate small vial under Argon, mix Pd₂(dba)₃ and BINAP in a small amount of toluene and stir at RT for 15 mins. The solution should turn orange/red, indicating active catalyst formation.
-
Main Setup: In the reaction vessel, combine the bromopyridine, amine, and NaOtBu.
-
Combine: Transfer the catalyst solution to the reaction vessel via syringe. Rinse the catalyst vial with fresh toluene to ensure quantitative transfer. Total concentration: 0.1 M.
-
Reaction: Heat to 80–110 °C .
-
Note: If the amine is volatile, use a sealed pressure tube.
-
-
Quench: Cool to RT. Filter through a pad of Celite to remove insoluble palladium black and salts. Wash the pad with EtOAc or DCM.
-
Purification: Concentrate filtrate. Purify via silica gel chromatography.
-
Tip: Aminated pyridines are polar. Use DCM/MeOH gradients or Amine-functionalized silica cartridges.
-
Visualization: Mechanistic Pathway & Workflow[3][5]
Diagram: The Catalytic Cycle & The Pyridine Trap
The following diagram illustrates the productive catalytic cycle versus the "off-cycle" trap caused by the pyridine nitrogen, highlighting why bulky ligands are necessary.
Caption: Figure 1. Palladium catalytic cycle highlighting the competition between productive oxidative addition and the non-productive coordination of the pyridine nitrogen (Red Trap).
Diagram: Purification Workflow
Caption: Figure 2. Standardized workup and purification workflow for 2-substituted pyridine derivatives.
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to XPhos or BrettPhos (bulkier ligands). Increase temp to 110 °C. |
| Homocoupling (Ar-Ar) | Oxygen Ingress | Re-degas all solvents. Ensure Argon balloon is full. |
| Protodebromination | Hydride Source | Ensure solvents are dry (Buchwald). Avoid alcohols in Suzuki if possible (switch to DMF). |
| Product Streaking (TLC) | Pyridine Interaction | Add 1–2% Triethylamine or NH₄OH to the eluent. |
| Black Precipitate | Pd Aggregation | Catalyst is decomposing ("Pd Black"). Add more ligand or switch to a palladacycle precatalyst.[4][5] |
Safety & Handling
-
This compound: Irritant. Avoid inhalation.
-
Palladium Catalysts: Heavy metals. Dispose of in dedicated heavy metal waste streams.
-
Solvents: Toluene and Dioxane are flammable and toxic. Use in a fume hood.
References
-
BenchChem. Application Note: Synthesis of Substituted Pyridines from 2-Bromo-4-fluoro-5-methylpyridine. Retrieved from 2
-
ChemSpider SyntheticPages. Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.[6] SyntheticPage 602. Retrieved from 7[6][7]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.[8] Retrieved from 6
-
National Institutes of Health (PMC). Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides. J Org Chem. 2001.[9] Retrieved from 9
-
Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis. Scientific Background on the Nobel Prize in Chemistry 2010. Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Palladium-catalyzed selective cross-coupling between 2-bromopyridines and aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
Scale-up synthesis of 2-Bromo-4,5-dimethylpyridine derivatives
An Application Note and Protocol for the Scale-Up Synthesis of 2-Bromo-4,5-dimethylpyridine
Authored by: A Senior Application Scientist
Abstract
This compound is a critical heterocyclic building block in medicinal chemistry and drug development, serving as a versatile intermediate for introducing the 4,5-dimethylpyridine moiety into complex molecular architectures. The synthesis of this compound, particularly at scale, presents significant challenges related to process safety, reaction control, and impurity management. This application note provides a comprehensive guide to the scale-up synthesis of this compound via the Sandmeyer reaction of 4,5-dimethylpyridin-2-amine. We delve into the mechanistic underpinnings of the reaction, detail critical process parameters essential for safe and efficient scale-up, and provide a robust, step-by-step protocol. Furthermore, this guide includes methods for impurity analysis, a troubleshooting matrix, and stringent safety protocols to ensure a self-validating and reliable synthetic process.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a privileged structure in pharmacology, present in a multitude of approved drugs and clinical candidates. The specific substitution pattern on the pyridine ring is crucial for modulating physicochemical properties, target binding affinity, and metabolic stability. This compound offers a unique combination of a reactive handle (the bromine atom) for further functionalization via cross-coupling reactions and a dimethyl substitution pattern that can enhance solubility and provide specific steric and electronic properties to the final molecule.
The classical and most industrially viable route to 2-halopyridines from their corresponding 2-aminopyridine precursors is the Sandmeyer reaction.[1][2] This transformation involves two key stages: the diazotization of the primary amine to form a reactive diazonium salt, followed by its conversion to the aryl halide. While conceptually straightforward, the diazotization process is highly exothermic, and the diazonium salt intermediate is notoriously unstable, posing significant thermal runaway and explosion risks, especially at larger scales.[3][4][5] Therefore, a deep understanding of the reaction mechanism and precise control over process parameters are paramount for safe and successful scale-up.
Mechanistic Rationale and Key Considerations
The overall transformation proceeds via a Sandmeyer-type reaction, which can be dissected into two primary stages.
Stage 1: Diazotization
The first step is the conversion of the aromatic amine (4,5-dimethylpyridin-2-amine) into a diazonium salt. This is achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong mineral acid, typically hydrobromic acid (HBr) for this application.[6]
The key mechanistic events are:
-
Formation of the Electrophile: The strong acid protonates sodium nitrite to generate nitrous acid (HNO₂). Further protonation and subsequent loss of water yield the highly electrophilic nitrosonium ion (NO⁺).[6]
-
Nucleophilic Attack: The lone pair on the primary amine of the pyridine ring attacks the nitrosonium ion, forming an N-nitrosamine intermediate.[6]
-
Dehydration: A series of proton transfers and tautomerization steps lead to the expulsion of a water molecule, forming the stable nitrogen-nitrogen triple bond of the diazonium cation (-N₂⁺).[6]
This entire process is highly exothermic and must be conducted at low temperatures (typically -5 to 5 °C) to prevent the premature and often violent decomposition of the diazonium salt.[4][7]
Stage 2: Sandmeyer Bromination
Once formed, the pyridinediazonium salt is immediately consumed in the next step. In the classical Sandmeyer reaction, a copper(I) salt, such as copper(I) bromide (CuBr), is used as a catalyst. The reaction can also be effectively carried out with copper(II) bromide (CuBr₂).[8][9] The mechanism is believed to proceed via a single-electron transfer (SET) from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. This radical then abstracts a bromine atom from the resulting copper(II) species to form the final product and regenerate the copper(I) catalyst.
Experimental Workflow and Logic
Below is a diagram illustrating the logical flow of the entire synthesis process, from initial setup to final product analysis.
Caption: High-level workflow for the scale-up synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 1.0 molar scale. All operations involving diazonium salts must be conducted behind a blast shield in a well-ventilated fume hood.
Reagents and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4,5-dimethylpyridin-2-amine | 122.17 | 122.2 g | 1.00 | 1.0 |
| 48% Hydrobromic Acid (aq) | 80.91 | ~850 mL | ~7.5 | 7.5 |
| Sodium Nitrite (NaNO₂) | 69.00 | 72.5 g | 1.05 | 1.05 |
| Copper(II) Bromide (CuBr₂) | 223.35 | 22.3 g | 0.10 | 0.1 |
| Deionized Water | 18.02 | As needed | - | - |
| 50% Sodium Hydroxide (aq) | 40.00 | As needed | - | - |
| Ethyl Acetate | 88.11 | ~1.5 L | - | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |
Equipment: 3 L, 3-neck round-bottom flask equipped with a mechanical stirrer, a temperature probe, and an addition funnel. Ice-salt bath or cryocooler.
Reaction Scheme
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. maxapress.com [maxapress.com]
- 4. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. (PDF) Synthesis of bromocyclopropylpyridines via the Sandmeyer reaction [academia.edu]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 2-Bromo-4,5-dimethylpyridine
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, specifically low yields, with the coupling of 2-Bromo-4,5-dimethylpyridine. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you diagnose and resolve common issues.
Troubleshooting Guide: Diagnosing and Solving Low Yields
This section addresses specific experimental failures in a question-and-answer format, providing both the reasoning behind the problem and actionable solutions.
Question 1: My reaction shows low or no conversion of the this compound starting material. What are the likely causes and solutions?
Answer:
Low conversion is a frequent issue when coupling heteroaryl halides, particularly electron-rich ones like this compound. The primary bottleneck is often an inefficient oxidative addition step, which is the first and frequently rate-limiting step in the catalytic cycle.
Root Causes & Scientific Rationale:
-
Substrate Electronics: The two methyl groups on the pyridine ring are electron-donating, which increases the electron density at the carbon-bromine bond. This makes the bond stronger and less susceptible to cleavage by the Pd(0) catalyst, thus slowing down the oxidative addition.[1][2]
-
Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center. This coordination can stabilize the catalyst in an off-cycle state, effectively reducing the concentration of active catalyst available to participate in the oxidative addition.[3][4]
-
Inefficient Catalyst System: Standard or less reactive catalyst systems, such as Pd(PPh₃)₄, may lack the necessary reactivity to overcome the high activation barrier associated with this substrate.[3][5]
Solutions & Optimization Protocols:
Your primary goal is to facilitate the oxidative addition step. This is best achieved by selecting a more potent catalyst system.
-
Employ Bulky, Electron-Rich Ligands: Modern phosphine ligands, often referred to as Buchwald or Fu ligands, are designed to accelerate Suzuki couplings of challenging substrates. Their bulkiness promotes the formation of a monoligated, highly reactive 12-electron Pd(0) species, while their strong electron-donating ability enhances the catalyst's reactivity towards the C-Br bond.[1][6][7] Similarly, N-heterocyclic carbene (NHC) ligands offer strong σ-donation and steric bulk, making them excellent choices.[8]
| Ligand Class | Recommended Ligands | Rationale |
| Buchwald Ligands | SPhos, XPhos, RuPhos | Highly electron-rich and sterically demanding; proven effective for heteroaryl chlorides and bromides.[7][9] |
| Fu Ligands | P(t-Bu)₃ | Very strong electron donor, effective for unreactive aryl chlorides and bromides.[10] |
| NHC Ligands | IPr, PEPPSI-IPr | Strong σ-donors that form robust catalysts, often effective at low loadings and high temperatures.[11] |
-
Use a Pre-formed Catalyst (Precatalyst): Precatalysts are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species in solution. This avoids issues with inconsistent catalyst activation from sources like Pd(OAc)₂.
Question 2: My starting material is consumed, but the yield of the desired product is low, and I observe a significant amount of 4,5-dimethylpyridine. What is happening?
Answer:
This observation strongly indicates that a major side reaction, hydrodehalogenation (or simply debromination), is outcompeting your desired cross-coupling.[4]
Mechanism of Debromination:
Debromination occurs when the palladium intermediate (Ar-Pd-Br) reacts with a hydride source before it can undergo transmetalation. The resulting palladium-hydride species (Ar-Pd-H) then undergoes reductive elimination to yield the debrominated arene (Ar-H) and regenerates the Pd(0) catalyst.[4][12] Sources of hydride can include the solvent (e.g., alcohols), the base, or even trace water. N-heterocyclic halides are particularly prone to this side reaction.[4][13]
Solutions & Optimization Protocols:
-
Choice of Base: Avoid hydroxide bases if possible. Use anhydrous carbonate or phosphate bases. Potassium phosphate (K₃PO₄) is often an excellent choice as it is less prone to generating hydride species and is effective under anhydrous conditions.[1][14]
-
Anhydrous Conditions: Ensure your solvent is rigorously dried and degassed. While some Suzuki protocols use aqueous bases, if debromination is a problem, switching to a strictly anhydrous system (e.g., K₃PO₄ in dry dioxane or toluene) can suppress this side reaction.[1]
-
Use a More Stable Boron Reagent: If the transmetalation step is slow, it provides a larger window for debromination to occur. Using a more reactive boron species can accelerate the desired pathway. Boronic acid pinacol esters are generally more stable than boronic acids but might require specific conditions for efficient transmetalation.[15] Potassium trifluoroborate salts (Ar-BF₃K) are highly robust alternatives that often give clean reactions.[3]
Question 3: I'm observing significant homocoupling of my boronic acid (forming a biaryl byproduct) and/or degradation of the boronic acid. How can I prevent this?
Answer:
These are two distinct side reactions: homocoupling and protodeboronation .
-
Homocoupling: The coupling of two boronic acid molecules is typically promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II) in a competing catalytic cycle.[12][16]
-
Protodeboronation: This is the cleavage of the C–B bond, replacing it with a C–H bond. It is often catalyzed by residual palladium or harsh basic conditions, particularly at elevated temperatures.[3][15][16]
-
Solutions:
-
Use Milder Conditions: If possible, lower the reaction temperature. A more active catalyst (see Question 1) may allow you to achieve full conversion at a lower temperature.
-
Use Boronic Esters: Boronic acid pinacol esters (Bpin) are significantly more stable towards protodeboronation than the corresponding boronic acids.[15][18] Their use is highly recommended for sensitive substrates or when long reaction times are necessary.
-
Stoichiometry: Use a slight excess (1.1–1.5 equivalents) of the boron reagent to compensate for any degradation, but avoid a large excess which can lead to purification challenges.
-
-
Frequently Asked Questions (FAQs)
What makes this compound a challenging substrate for Suzuki coupling?
This substrate presents a combination of electronic and steric challenges:
-
Electronic Effects: As an electron-rich pyridine derivative, the C-Br bond is less polarized and stronger, making the initial oxidative addition step more difficult compared to electron-deficient or simple aryl bromides.[1]
-
Catalyst Interaction: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[3][19] This is a well-known issue for 2-halopyridines.[20]
-
Steric Hindrance: While the 4,5-dimethyl substitution is not directly adjacent to the reaction site, it contributes to the overall steric profile of the molecule, which can influence the approach of the bulky catalyst.[21][22]
What is the optimal base for this reaction?
The role of the base is to activate the boronic acid, forming a more nucleophilic boronate species that is competent for transmetalation.[14][23][24][25] The choice of base is critical and depends on the stability of your substrates.
| Base | Strength | Common Use Case | Considerations |
| K₃PO₄ | Strong | Anhydrous conditions, good for preventing debromination and compatible with many functional groups. | Often a top choice for challenging couplings.[3][14] |
| Cs₂CO₃ | Strong | Highly effective, often increases reaction rates. | More expensive, can be too harsh for base-sensitive substrates.[17] |
| K₂CO₃ | Medium | Widely used, often in aqueous solvent mixtures (e.g., Dioxane/H₂O). | Can promote side reactions like protodeboronation if conditions are too harsh.[9][14] |
| KOtBu | Very Strong | Used in specific cases to accelerate very slow reactions. | Can cause significant side reactions and substrate degradation. Use with caution.[26] |
For this compound, K₃PO₄ in an anhydrous solvent like dioxane or toluene is an excellent starting point to minimize debromination.[1][4]
How do I choose the right solvent?
The solvent must dissolve all components at the reaction temperature and should be compatible with the chosen conditions.
-
Aprotic Polar Solvents: 1,4-Dioxane , THF , and DME are common choices. They are often used with an aqueous base.
-
Aprotic Nonpolar Solvents: Toluene is also widely used, especially in anhydrous systems.
-
Pro-Tip: Ensure your solvent is thoroughly degassed to prevent homocoupling and catalyst oxidation. If using aqueous conditions, the water must also be degassed.[1]
Visual Guides and Protocols
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yields in Suzuki coupling.
Experimental Protocol: General Procedure for Optimization
This protocol provides a robust starting point for the Suzuki coupling of this compound.
-
Reagent Preparation:
-
To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the boronic acid or ester (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).
-
-
Catalyst Addition:
-
In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G3, 1-2 mol%) and any additional ligand if required.
-
-
Inert Atmosphere:
-
Seal the vessel. If not in a glovebox, evacuate the vessel and backfill with high-purity argon or nitrogen. Repeat this cycle three to five times to ensure an inert atmosphere.[9]
-
-
Solvent Addition:
-
Add the desired volume of degassed, anhydrous solvent (e.g., 1,4-dioxane or toluene, to make a ~0.2 M solution) via syringe.
-
-
Reaction:
-
Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C).
-
Stir vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Workup and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
References
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
Loh, T.-P., & Chen, K.-T. (2002). Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry, 67(15), 5889-5891. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Almond-Thynne, J., et al. (2017). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available from: [Link]
-
Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(7), 1834-1843. Available from: [Link]
-
Braga, A. A. C., et al. (2007). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 129(48), 14972-14981. Available from: [Link]
-
Schmalzbauer, M., et al. (2023). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society, 145(35), 19546-19556. Available from: [Link]
-
ResearchGate. (2020). In Suzuki coupling can the boronic acid couple with each other?. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2022). Optimization of the reaction conditions. Available from: [Link]
-
Harding, J. R., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(52), 9479-9481. Available from: [Link]
-
Li, C., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(72), 10136-10139. Available from: [Link]
-
ResearchGate. (2025). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. Available from: [Link]
-
ResearchGate. (2025). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. Available from: [Link]
-
Almond-Thynne, J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8(1), 40-62. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Leśniak, S., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2229-2237. Available from: [Link]
-
Thompson, A., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(8), 388-396. Available from: [Link]
-
Merchant, K. K., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Beilstein Journal of Organic Chemistry, 16, 260-267. Available from: [Link]
-
ResearchGate. (2014). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Available from: [Link]
-
Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(5), 965-977. Available from: [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Available from: [Link]
-
ResearchGate. (2025). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Available from: [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available from: [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Available from: [Link]
-
Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Available from: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available from: [Link]
-
Loste, E., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 243, 219-231. Available from: [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Available from: [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?. Available from: [Link]
-
Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11094-11107. Available from: [Link]
-
Cacchi, S., et al. (2021). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Molecules, 26(11), 3247. Available from: [Link]
-
Organ, M. G., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2138-2148. Available from: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. Available from: [Link]
-
KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. Available from: [Link]
-
Jedinák, L., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(3), 1475-1487. Available from: [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. reddit.com [reddit.com]
- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. scribd.com [scribd.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. m.youtube.com [m.youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. reddit.com [reddit.com]
- 23. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 24. semanticscholar.org [semanticscholar.org]
- 25. Suzuki Coupling [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
Catalyst selection for cross-coupling with 2-Bromo-4,5-dimethylpyridine
Answering the user's request.## Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-4,5-dimethylpyridine
Introduction: Navigating the Challenges of 2-Pyridyl Coupling
This compound is a valuable heterocyclic building block in medicinal chemistry and materials science. Its strategic functionalization via palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthesis, enabling the formation of crucial carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds.[1] However, researchers often encounter significant challenges with this substrate, a phenomenon colloquially known as the "2-pyridyl problem".[2][3]
The primary difficulty arises from the pyridine nitrogen atom, which can coordinate to the palladium catalyst. This coordination can sequester the active catalytic species, forming inactive or less active complexes, thereby slowing or halting the catalytic cycle.[4] The steric hindrance imposed by the methyl groups adjacent to the reaction site further complicates catalyst approach and oxidative addition. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot common issues, select the optimal catalyst system, and achieve success in your cross-coupling experiments with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows low or no conversion of the this compound starting material. What is the most likely cause?
Low conversion is the most common issue and typically points to problems with catalyst activity or reaction conditions. The pyridine nitrogen is often the primary culprit.
-
Cause 1: Catalyst Inhibition/Poisoning. The lone pair on the pyridine nitrogen can act as a ligand, binding to the palladium center and inhibiting its catalytic activity.[4]
-
Solution: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos are designed with significant steric bulk that physically blocks the pyridine nitrogen from coordinating with the palladium atom.[4][5] The electron-rich nature of these ligands also accelerates the rate-limiting oxidative addition step of the catalytic cycle.[6]
-
Cause 2: Inactive Catalyst. Palladium(0) catalysts are sensitive to oxygen.[7] Improper handling or insufficient degassing can lead to catalyst oxidation and deactivation before the reaction even begins.
-
Solution: Ensure all reagents and solvents are rigorously degassed (e.g., via several freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen for at least 30 minutes).[7][8] Use a fresh batch of catalyst or consider using air-stable palladium pre-catalysts (e.g., XPhos Pd G3), which are designed for easier handling and more consistent activation.[3]
-
Cause 3: Inappropriate Base or Solvent. The choice of base is critical for activating the coupling partner (e.g., the boronic acid in a Suzuki coupling) and facilitating the catalytic cycle.[9] Poor solubility of reagents can also severely limit reaction rates.
-
Solution: For Suzuki-Miyaura couplings, potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like potassium carbonate (K₂CO₃).[9] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[10][11] Ensure your solvent system (e.g., 1,4-dioxane/water, toluene) fully dissolves all reagents at the reaction temperature.
Q2: I am observing significant formation of 4,4',5,5'-tetramethyl-2,2'-bipyridine. How can I suppress this homocoupling side reaction?
The formation of a dimer of your starting material is a common side reaction, especially at elevated temperatures.
-
Cause: This side reaction can be promoted by oxygen or issues within the catalytic cycle that favor the coupling of two molecules of the starting material.[4][7]
-
Solution 1: Lower the Reaction Temperature. While higher temperatures increase the rate of the desired reaction, they can also accelerate competing pathways like homocoupling. Try reducing the temperature by 10-20 °C.
-
Solution 2: Modify the Catalyst System. Changing the ligand can alter the stability and reactivity of the organopalladium intermediates. Switching from a monodentate ligand (like PPh₃) to a bidentate ligand (like DPPF or Xantphos) can sometimes suppress homocoupling.[12][13]
-
Solution 3: Adjust Stoichiometry. Ensure you are using a slight excess (1.1-1.5 equivalents) of your coupling partner (e.g., the boronic acid or amine). This can help ensure the palladium intermediate is more likely to react with the desired partner rather than another molecule of the bromopyridine.
Q3: Which specific cross-coupling reaction is best suited for my desired transformation?
The choice of reaction depends entirely on the bond you intend to form.
-
For C(sp²)–C(sp²) bonds (biaryls): The Suzuki-Miyaura coupling is the most robust and widely used method. It utilizes readily available and generally stable boronic acids or esters and has a high functional group tolerance.[9][14]
-
For C–N bonds (anilines, amines): The Buchwald-Hartwig amination is the premier method for forming aryl-amine bonds.[12][15] It allows for the coupling of a wide range of primary and secondary amines.
-
For C(sp²)–C(sp) bonds (alkynes): The Sonogashira coupling is the classic choice for coupling with terminal alkynes. It typically requires a copper(I) co-catalyst.[16][17]
// Nodes Start [label="Select Desired Bond Formation", fillcolor="#F1F3F4", fontcolor="#202124"]; CC_sp2 [label="C(sp²)—C(sp²)\n(e.g., Aryl, Heteroaryl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CN [label="C—N\n(e.g., Primary/Secondary Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CC_sp [label="C(sp²)—C(sp)\n(e.g., Terminal Alkyne)", fillcolor="#FBBC05", fontcolor="#202124"]; Suzuki [label="Use Suzuki-Miyaura Coupling", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Buchwald [label="Use Buchwald-Hartwig Amination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sonogashira [label="Use Sonogashira Coupling", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> CC_sp2; Start -> CN; Start -> CC_sp; CC_sp2 -> Suzuki; CN -> Buchwald; CC_sp -> Sonogashira; } } Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Catalyst & Ligand Selection Guide
The success of your cross-coupling reaction is critically dependent on the palladium source and, most importantly, the supporting ligand.[5]
| Reaction Type | Recommended Pd Source | Recommended Ligand(s) | Recommended Base(s) | Solvent System | Temp (°C) |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, XPhos Pd G3 | XPhos, SPhos, RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane/H₂O, Toluene | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, BrettPhos Pd G3 | XPhos, BrettPhos, BINAP, DPPF | NaOtBu, LHMDS, K₂CO₃ | Toluene, 1,4-Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | PPh₃, Xantphos | Et₃N, DIPEA | THF, DMF | RT-100 |
This table provides general starting points. Optimization is often required for specific substrates.[10][18]
// Nodes Start [label="Low or No Conversion", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the catalyst active\nand handled under inert gas?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckLigand [label="Is the ligand bulky and\nelectron-rich (e.g., XPhos)?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckBase [label="Is the base strong enough\nand anhydrous?", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; SolutionCatalyst [label="Use fresh catalyst or\nair-stable pre-catalyst.\nEnsure rigorous degassing.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionLigand [label="Screen bulky phosphine ligands\n(XPhos, SPhos) to prevent\npyridine coordination.", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolutionBase [label="Switch to a stronger base\n(e.g., K₃PO₄ for Suzuki,\nNaOtBu for Buchwald-Hartwig).", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="Improved Yield", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst [label="Start Here"]; CheckCatalyst -> CheckLigand [label="Yes"]; CheckCatalyst -> SolutionCatalyst [label="No"]; SolutionCatalyst -> Success [style=dashed]; CheckLigand -> CheckBase [label="Yes"]; CheckLigand -> SolutionLigand [label="No"]; SolutionLigand -> Success [style=dashed]; CheckBase -> Success [label="Yes"]; CheckBase -> SolutionBase [label="No"]; SolutionBase -> Success [style=dashed]; } } Caption: Troubleshooting flowchart for low-yield cross-coupling reactions.
Recommended Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of an arylboronic acid with this compound.
-
Reagent Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[19]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water in a 4:1 ratio (to a final concentration of ~0.1 M with respect to the limiting reagent).[18]
-
Reaction: Vigorously stir the reaction mixture at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol is a general method for the C-N coupling of a primary or secondary amine.
-
Reagent Setup: To a flame-dried Schlenk tube, add the palladium source (e.g., Pd₂(dba)₃, 1.5 mol%), the ligand (e.g., XPhos, 4.5 mol%), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reactant Addition: Add anhydrous, degassed toluene, followed by this compound (1.0 eq) and the amine (1.2 eq).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100-110 °C with stirring. Monitor reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.
References
- BenchChem. (2025). Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluoro-5-methylpyridine.
- ResearchGate. (2025).
- BenchChem. (2025). A Comparative Study of Bases in Suzuki Reactions of 2-Bromo-4-methylpyridine.
- MilliporeSigma. (n.d.). Cross-Coupling Reactions Guide.
-
Harris, P. A., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(20), 11068-11091. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
- Moran, J., et al. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing.
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Daugulis, O., et al. (2009). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 42(8), 1074–1086. [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Cross-Coupling Reactions of 2-Bromo-4-methylpyridine.
-
Harris, P. A., et al. (2021). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Angewandte Chemie, 133(20), 11184-11208. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
Rayadurgam, J., et al. (2021). Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers, 8(2), 384-414. [Link]
-
Gensch, T., et al. (2016). C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Angewandte Chemie International Edition, 55(4), 1404-1408. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- BenchChem. (2025). Troubleshooting low yields in cross-coupling with 4-Pyridyldiphenylphosphine.
-
MDPI. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Rao, A. V. D., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2004-2018. [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]
Sources
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Solvent effects on reactions of 2-Bromo-4,5-dimethylpyridine
Topic: Solvent Effects & Reaction Optimization
Ticket ID: #PYR-45-SOLV Status: Open Support Level: Tier 3 (Senior Application Scientist)
Executive Summary
You are working with 2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1).[1] Unlike simple 2-bromopyridine, this substrate features two electron-donating methyl groups at the C4 and C5 positions.
Crucial Chemical Context:
-
Electronic Deactivation: The methyl groups increase electron density in the pyridine ring. This makes the C2-Br bond less electrophilic, significantly slowing down Nucleophilic Aromatic Substitution (SNAr) compared to electron-deficient analogs.
-
Nitrogen Basicity: The electron-donating effect raises the pKa of the pyridine nitrogen, increasing its ability to coordinate to metal catalysts (catalyst poisoning) or protonate in acidic media.
-
Lateral Lithiation Risk: The protons on the methyl groups (benzylic-like) possess significant acidity (pKa ~29-30). Improper solvent/temperature choices during lithiation can lead to unwanted deprotonation of the methyl groups rather than the intended halogen exchange.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
The Challenge: Users often report "no reaction" or "low conversion" when attempting to displace the bromine with amines or alkoxides, even under standard conditions.
Solvent Selection Logic
Because the 4,5-dimethyl pattern deactivates the ring, you cannot rely on the intrinsic reactivity of the substrate. You must use Polar Aprotic Solvents to lower the activation energy of the transition state.
| Solvent Class | Recommended? | Mechanism of Action |
| Polar Aprotic (DMSO, NMP, DMF) | YES | High Dielectric Constant: Stabilizes the charged Meisenheimer-like intermediate.Naked Nucleophile: Does not solvate anions (nucleophiles) tightly, increasing their reactivity. |
| Polar Protic (EtOH, MeOH, Water) | NO | Hydrogen Bonding: Solvates the nucleophile, forming a "cage" that reduces its energy and reactivity. Avoid these for difficult substrates like this one. |
| Non-Polar (Toluene, Hexane) | NO | Poor Solubility/Stabilization: Cannot stabilize the polar transition state; reaction rates will be negligible. |
Experimental Protocol: SNAr Displacement
Target: Displacement of Br with a primary amine.
-
Solvent: Anhydrous DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Note: DMF can decompose at the high temperatures required for this specific substrate.
-
Concentration: High concentration (0.5 M – 1.0 M) to drive kinetics.
-
Base: Use a non-nucleophilic base like Cs2CO3 or DIPEA to scavenge the HBr generated.
-
Temperature: Due to the methyl deactivation, heating to 100–120°C is often required.
Workflow Visualization
Caption: Decision logic for overcoming electronic deactivation in SNAr reactions.
Module 2: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
The Challenge: Catalyst poisoning. The electron-rich nitrogen in this compound is a better ligand for Palladium than unsubstituted pyridine, potentially shutting down the catalytic cycle.
Solvent & Additive Strategy
-
Solvent System: Use 1,4-Dioxane/Water (4:1) or Toluene/Water .
-
Why: The biphasic system with water allows the use of inorganic bases (K2CO3, K3PO4) which remain in the aqueous phase, preventing aggregation.
-
-
The "Poisoning" Fix: If conversion stalls, switching the solvent to n-Butanol or t-Amyl alcohol can sometimes disrupt N-Pd coordination via hydrogen bonding to the pyridine nitrogen, freeing the catalyst.
Troubleshooting Table: Coupling Failures
| Symptom | Probable Cause | Corrective Action |
| Starting Material Recovered | Catalyst Poisoning (N-coordination) | Switch to a bulky ligand (e.g., XPhos, RuPhos) that sterically prevents N-Pd binding. Increase catalyst loading to 5 mol%. |
| Homocoupling (Ar-Ar) | Oxygen in Solvent | Degas solvents thoroughly (sparge with Argon for 20 mins). Dioxane is prone to peroxide formation; use fresh anhydrous grade. |
| Protodehalogenation (Ar-H) | Hydride Source present | Avoid alcohols if this occurs. Switch to strictly anhydrous Toluene or DMF. |
Module 3: Lithium-Halogen Exchange
The Challenge: Lateral Lithiation . The protons on the 4-methyl and 5-methyl groups are acidic. If the Lithium-Halogen (Li-Br) exchange is too slow, the organolithium reagent (n-BuLi) will simply deprotonate the methyl group, leading to a useless side product.
Critical Solvent Parameters
-
Ether (Et2O): Slower exchange, but higher stability of the resulting lithiated species.
-
THF: Promotes very fast exchange (good) but also promotes rapid degradation/side reactions at temperatures above -60°C.
-
Hexane/Pentane: Generally poor solubility for the lithiated pyridine intermediate, leading to aggregates that don't react with electrophiles.
The "Rapid Exchange" Protocol
To favor Li-Br exchange over methyl deprotonation, you must rely on kinetics.
-
Solvent: Anhydrous THF (favors kinetic product).
-
Reagent: t-BuLi (2.0 equivalents) is preferred over n-BuLi.[2]
-
Reason: t-BuLi undergoes exchange much faster than n-BuLi, outcompeting the deprotonation rate.
-
-
Temperature: Strictly -78°C .
-
Quench: Add the electrophile immediately (within 5-10 minutes). Do not "soak" the lithiated species.
Pathway Visualization
Caption: Kinetic competition between halogen exchange and lateral lithiation.
FAQ: Frequently Asked Questions
Q: Can I use ethanol for the SNAr reaction? A: No. Ethanol is a protic solvent. It will hydrogen-bond to your nucleophile, significantly reducing its energy and making it too weak to attack the electron-rich (deactivated) pyridine ring. Use DMSO or NMP.
Q: I see a precipitate when mixing my starting material in Toluene for Suzuki coupling. A: This is likely the Pyridinium salt . If your starting material contains any residual HBr (from storage degradation) or if you are using an amine base, the pyridine nitrogen will protonate and precipitate.
-
Fix: Perform a "free-basing" wash (DCM/NaHCO3) on your starting material before the reaction.
Q: Why did my lithiation yield a product with the electrophile on the methyl group? A: You likely experienced Lateral Lithiation . This happens if the temperature rose above -60°C or if the Li-Br exchange was too slow. Switch to t-BuLi in THF at -78°C to ensure the exchange happens before the base has time to pull off a proton.
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Provides foundational mechanistic insight into solvent effects on SNAr and transition state stabilization).
-
Li, J. J. (2009). Name Reactions for Homologations, Part I: Organolithium Reagents. Wiley. (Details the competition between lithium-halogen exchange and deprotonation/lateral lithiation).
-
Schlosser, M. (2005). "Superbases for organic synthesis." Pure and Applied Chemistry, 60(11), 1627-1634. (Discusses the acidity of picoline methyl groups and solvent effects on organometallic aggregates).
-
Reich, H. J. (2012). "Role of Organolithium Aggregates and Mixed Aggregates in Organolithium Mechanisms." Chemical Reviews, 113(9), 7130–7178. (Authoritative review on solvent effects (THF vs Ether) in lithiation chemistry).
Sources
Technical Support Center: Optimization of Sonogashira Coupling for 2-Bromo-4,5-dimethylpyridine
Status: Active Ticket ID: CHEM-SUP-8821 Subject: Temperature Optimization & Troubleshooting for Electron-Rich Bromopyridines
Executive Summary: The Substrate Challenge
You are working with 2-Bromo-4,5-dimethylpyridine .[1] This is not a standard coupling partner. Unlike simple aryl iodides or electron-deficient aryl bromides, this substrate presents a specific "push-pull" challenge that dictates your temperature strategy:
-
Electronic Deactivation (The "Push"): The two methyl groups at the 4 and 5 positions are electron-donating. This increases the electron density of the pyridine ring, rendering the C-Br bond less electrophilic. Consequently, the Oxidative Addition step (the rate-determining step for bromides) requires higher activation energy (i.e., higher temperature) than unsubstituted 2-bromopyridine.
-
Catalyst Poisoning (The "Pull"): The same electron-donating methyl groups make the pyridine nitrogen more basic and nucleophilic. This increases the likelihood of the substrate binding to the Palladium center via the nitrogen atom (
-coordination) rather than the carbon-bromine bond, effectively poisoning the catalyst.
The Verdict: You cannot run this at room temperature. You must operate in a "Goldilocks" thermal window—hot enough to force oxidative addition and dissociate the
Module 1: The Thermodynamic Landscape
To optimize temperature, you must visualize the competing pathways. The diagram below illustrates the kinetic bottlenecks where temperature (
Figure 1: Kinetic competition in the coupling of this compound. Note that heat is required to escape the "Poisoned" state and drive Oxidative Addition, but excessive heat risks Glaser coupling.
Module 2: Troubleshooting Guide
Use this matrix to diagnose issues based on your reaction's visual and analytical feedback.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| No Conversion (Starting Material remains) | Temperature too low (<50°C) | The electron-rich ring stabilizes the C-Br bond. The catalyst cannot overcome the activation energy for oxidative addition. | Increase Temp to 80°C. If still sluggish, switch to a more electron-rich ligand like XPhos or SPhos to facilitate oxidative addition. |
| Stalled Reaction (stops at 20-30%) | Catalyst Poisoning | The pyridine nitrogen has displaced the phosphine ligands, forming an inactive stable complex. | Increase Temperature to promote ligand exchange. Add excess ligand (e.g., 10 mol% PPh3) to shift equilibrium back to the active catalyst. |
| Precipitate (Black Powder) | Pd Black Formation | Temperature is too high (>100°C) causing ligand dissociation and Pd aggregation. | Lower Temp to 80°C. Ensure the reaction is under strict inert atmosphere (Argon). Add a quaternary ammonium salt (TBAB) to stabilize Pd nanoparticles. |
| Major Impurity (Alkyne Dimer) | Glaser Coupling | Presence of Oxygen at high temperatures, accelerated by Copper. | Degas rigorously (freeze-pump-thaw x3). Slow addition of the alkyne (syringe pump) to keep its concentration low relative to the catalyst. |
Module 3: Optimized Protocol (The "Goldilocks" Method)
This protocol is engineered specifically for This compound , balancing the need for heat with catalyst stability.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Alkyne: Terminal alkyne (1.2 equiv)[2]
-
Catalyst:
(5 mol%) — Robust and cheaper than Pd(0) sources. -
Co-Catalyst: CuI (2-3 mol%) — Keep low to minimize homocoupling.
-
Base/Solvent:
/ DMF (1:3 ratio) — DMF allows higher temps than THF.
Step-by-Step Workflow:
-
The Pre-Mix (Solids): In a dry Schlenk tube, combine the Pd catalyst, CuI, and the bromopyridine.
-
Degassing (Critical): Cap the tube. Evacuate and backfill with Argon three times .
-
Why? Electron-rich pyridines require heat (80°C). Heating CuI in the presence of trace oxygen guarantees Glaser homocoupling.
-
-
Solvent Addition: Add the degassed DMF and Triethylamine via syringe under Argon flow.
-
The "Hot Start": Place the reaction vessel into a pre-heated oil bath at 80°C .
-
Why? Starting at room temperature allows the pyridine nitrogen to coordinate to the Pd before the catalytic cycle begins. Hitting it with heat immediately favors the catalytic cycle.
-
-
Alkyne Addition: Add the alkyne via syringe dropwise over 5-10 minutes while at 80°C.
-
Why? Keeps the concentration of free alkyne low, statistically favoring the cross-coupling over the homocoupling.
-
-
Monitoring: Run for 4–12 hours. Monitor via TLC/LCMS.
-
Endpoint: Look for the disappearance of the bromide. If the reaction stalls, add 2 mol% more catalyst dissolved in degassed DMF.
-
Module 4: Frequently Asked Questions (FAQs)
Q: Can I run this reaction at Room Temperature (25°C) to avoid side reactions? A: No. While iodopyridines might react at RT, this compound is too deactivated. At 25°C, the reaction rate will be negligible, and the catalyst will likely be sequestered by the pyridine nitrogen (poisoning) before product forms. You need thermal energy (min 60°C) to drive the oxidative addition.
Q: I see a lot of homocoupling (Glaser product). Should I remove the Copper? A: If homocoupling is the dominant path, yes. Switch to a Copper-Free Sonogashira .
-
Adjustment: Use Pd(OAc)2 / XPhos (or a palladacycle precatalyst) with Cs2CO3 in Toluene or Dioxane at 90-100°C .
-
Note: Copper-free conditions generally require higher temperatures because the transmetallation step is slower without the copper acetylide intermediate.
Q: Why 4,5-dimethyl? Does it matter compared to regular 2-bromopyridine? A: Yes. The methyl groups donate electron density into the ring.
-
Harder to react: The C-Br bond is stronger (less electrophilic).
-
Harder to handle: The Nitrogen is more basic (stronger ligand). Result: You need slightly more forcing conditions (higher T or better ligands) than you would for a "naked" 2-bromopyridine.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Yin, L., & Liebscher, J. (2007). Carbon-Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts.[3][4][5] Chemical Reviews, 107(1), 133–173.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Context on electron-rich substrates and bulky ligands).
-
BenchChem Technical Support. (2025). Catalyst Poisoning in Reactions with Pyridine Substrates.[6][7] (General mechanism of N-coordination poisoning).
Sources
- 1. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-Bromo-4,5-dimethylpyridine
The following technical guide is structured as a Tier-3 Support Resource for process chemists and researchers. It prioritizes mechanistic understanding over rote instruction, using the specific physicochemical properties of the 2-Bromo-4,5-dimethylpyridine scaffold to drive purification logic.
Subject: Troubleshooting Impurity Removal & Isolation Protocols Applicable CAS: 66533-31-1 (and related regioisomers) Chemical Family: Halogenated Heterocycles / Pyridine Scaffolds
Executive Summary
This compound is a critical intermediate for Suzuki-Miyaura couplings and Buchwald-Hartwig aminations. However, its synthesis (typically via Sandmeyer reaction or direct bromination of 3,4-lutidine) yields a challenging impurity profile. Users frequently encounter difficulty separating the unreacted starting material (3,4-lutidine) and the over-brominated byproduct (2,6-dibromo-4,5-dimethylpyridine) .
This guide leverages the distinct pKa differentials and solubility profiles of these species to provide self-validating purification workflows.
Module 1: The "Basicity Tuning" Protocol
Issue: Persistent presence of unreacted starting material (3,4-dimethylpyridine/3,4-lutidine) in the crude mixture. Root Cause: Standard silica chromatography often fails to resolve the starting material from the product due to similar polarities (Rf values) in standard Hexane/EtOAc systems.
The Mechanistic Solution: pKa Exploitation
The most efficient separation method exploits the dramatic difference in basicity between the starting material and the halogenated product.
-
3,4-Dimethylpyridine (Starting Material): Electron-donating methyl groups increase electron density at the nitrogen. pKa ≈ 6.5 .
-
This compound (Product): The bromine atom is electron-withdrawing (inductive effect), significantly lowering the basicity of the pyridine nitrogen. pKa ≈ 0.5 – 1.0 .
By controlling the pH of the aqueous wash, we can selectively protonate the starting material (driving it into the aqueous phase) while leaving the brominated product neutral (in the organic phase).
Protocol: Selective Acid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a non-polar organic solvent (DCM or MTBE). Avoid Ethyl Acetate if possible, as it can hydrolyze under acidic conditions.
-
The "pH 3" Wash:
-
Prepare a Citrate Buffer (pH 3.0 - 3.5) or carefully use dilute HCl to adjust the aqueous phase.
-
Logic: At pH 3, the starting material (pKa 6.5) is fully protonated (
) and water-soluble. The product (pKa ~0.8) remains neutral ( ) and stays in the organic layer.
-
-
Execution: Wash the organic layer 3x with the pH 3 buffer.
-
Validation: Check the organic layer by TLC. The "lower spot" (more polar starting material) should disappear.
-
Recovery (Optional): Basify the aqueous waste stream to pH 10 and extract with DCM to recover the starting material.
Visualization: The pKa Separation Logic
Caption: Separation of pyridine species based on pKa differentials. At pH 3, only the starting material is protonated.
Module 2: Removing Over-Brominated Byproducts
Issue: Presence of 2,6-dibromo-4,5-dimethylpyridine. Root Cause: Excess brominating agent or lack of temperature control leads to electrophilic attack at the second alpha-position.
Troubleshooting Guide
| Method | Suitability | Protocol Notes |
| Vacuum Distillation | High | The mono-bromo and di-bromo species have significantly different boiling points (~30-40°C gap). Requirement: High vacuum (<5 mmHg) is essential to prevent thermal degradation. |
| Recrystallization | Medium | Effective if the product is solid (MP is low, often requires cooling).Solvent System: Hexane (hot) -> Cool to -20°C. The di-bromo species is often less soluble and may precipitate first, or vice versa depending on symmetry. Validation via GC-MS is required before dumping mother liquor. |
| Flash Chromatography | High | Stationary Phase: Silica Gel.Mobile Phase: 0-10% EtOAc in Hexane.Order of Elution: Di-bromo (Least Polar) -> Mono-bromo (Target) -> Starting Material (Most Polar). |
Module 3: Palladium Scavenging (Post-Coupling)
Issue: Residual Pd in the final isolated pyridine derivative (if used in cross-coupling). Context: Pyridine nitrogens are excellent ligands for Palladium, making standard filtration insufficient.
Recommended Scavenging Workflow
Do not rely solely on Celite filtration. The pyridine moiety coordinates to Pd, dragging it into the filtrate.
-
Thiol-Based Scavengers: Use silica-supported thiols (e.g., SiliaMetS® Thiol) or polymer-bound trimercaptotriazine (MP-TMT).
-
Dosage: 4 equivalents relative to expected Pd residue.
-
Time: Stir at 50°C for 4 hours. Room temperature stirring is often too slow for coordinated Pd-pyridine complexes.
-
-
Chelating Wash: If solid scavengers are unavailable, wash the organic product layer with 0.1M aqueous Cysteine or Sodium Diethyldithiocarbamate . The high affinity of sulfur for Pd will strip the metal from the pyridine nitrogen.
Frequently Asked Questions (FAQ)
Q1: My product is an oil, but the literature says it should be a solid. Is it impure?
-
Answer: Not necessarily. This compound has a low melting point and can exist as a supercooled liquid. However, persistent oil form often indicates solvent retention or the presence of the 3,4-lutidine starting material , which depresses the melting point. Run the "Basicity Tuning" wash (Module 1) and dry thoroughly under high vacuum.
Q2: Can I use HPLC to monitor the reaction?
-
Answer: Yes, but be aware of pH effects. Standard acidic mobile phases (Water/Acetonitrile + 0.1% TFA) will protonate the starting material, causing it to elute very early (near the void volume). Use a buffered mobile phase (pH 7-8) or rely on GC-MS, which is superior for halopyridine analysis as it avoids ionization issues.
Q3: Why is my product turning dark red/brown upon storage?
-
Answer: Halopyridines are sensitive to oxidation and light, leading to N-oxide formation or polymerization.
-
Fix: Store under Argon/Nitrogen at 4°C.
-
Rescue: Pass the dark oil through a short plug of basic alumina (not silica) to remove the acidic/oxidized impurities.
-
References
-
Synthesis & Properties of Methylpyridines
-
Palladium Scavenging Methodologies
- Organic Process Research & Development.
-
pKa Data & Pyridine Chemistry
-
General Purification of Halopyridines
-
Sigma-Aldrich Technical Bulletin. "Handling and Purification of Pyridine Derivatives."[5]
-
(General Reference)
-
Sources
Preventing homocoupling in reactions with 2-Bromo-4,5-dimethylpyridine
Welcome to the technical support center for synthetic applications involving 2-Bromo-4,5-dimethylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this versatile building block. Our focus is on providing practical, field-tested solutions to a frequent and frustrating problem: the formation of homocoupled byproducts in cross-coupling reactions.
This document is structured as a series of troubleshooting questions and FAQs. We delve into the mechanistic underpinnings of these side reactions and provide detailed, actionable protocols to help you achieve clean, high-yielding transformations.
Troubleshooting Guide: Diagnosis and Mitigation of Homocoupling
This section addresses specific issues you may encounter during your experiments. Each entry details the probable causes and provides step-by-step solutions.
Question 1: I'm seeing a significant amount of 4,4',5,5'-tetramethyl-2,2'-bipyridine in my Suzuki-Miyaura reaction. What's causing this homocoupling of my boronic acid partner, and how do I prevent it?
The formation of a biaryl byproduct from the homocoupling of your boronic acid is a classic issue in Suzuki-Miyaura couplings. This side reaction is primarily driven by the presence of oxygen and the palladium catalyst state.[1][2]
Primary Causes & Solutions:
-
Oxygen Contamination: Dissolved oxygen in your reaction solvent is the most common culprit.[1] It can promote the oxidative homocoupling of the boronic acid, catalyzed by palladium species.[2][3]
-
Solution: Implement a rigorous deoxygenation procedure. Subsurface sparging of your solvent with an inert gas (Argon or Nitrogen) for 30-60 minutes prior to use is highly effective.[3] Additionally, ensure your reaction vessel is thoroughly purged by evacuating and backfilling with inert gas at least three times.[4]
-
-
Catalyst State (Pd(II) Species): While the active catalyst in the Suzuki cycle is Pd(0), using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂) without efficient reduction can leave residual Pd(II) species in the mixture. These Pd(II) species are known to catalyze the homocoupling of boronic acids.[2]
-
Solution:
-
Pre-heat the Catalyst: A common proactive measure is to pre-heat the palladium catalyst, base, and this compound in the degassed solvent for 10-15 minutes at 60-80°C before adding the boronic acid.[5] This helps ensure the complete formation of the active Pd(0) catalyst and the oxidative addition complex before the boronic acid, which is prone to homocoupling, is introduced.
-
Use a Mild Reducing Agent: The addition of a mild reducing agent, such as potassium formate, can help suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the main catalytic cycle.[3][6]
-
-
-
Base Selection: The choice and quality of the base are critical. The base activates the boronic acid for transmetalation.[7] However, overly strong bases or bases with poor solubility can lead to side reactions.
This protocol incorporates the best practices discussed above for coupling this compound with a generic arylboronic acid.
Reagents & Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, finely ground)
-
1,4-Dioxane/Water (4:1 mixture, 5 mL)
-
Nitrogen or Argon atmosphere
Procedure:
-
Solvent Degassing: Sparge the 1,4-Dioxane/Water solvent mixture with argon or nitrogen gas for at least 30 minutes.
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon/nitrogen three times.
-
Pre-heating: Add the degassed solvent to the flask via syringe. Stir the mixture at 80°C for 15 minutes.
-
Substrate Addition: Add the arylboronic acid to the reaction mixture.
-
Reaction: Continue to stir the mixture at 90°C, monitoring progress by TLC or LC-MS.[9]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[4][9]
-
Purification: Purify the crude product by column chromatography on silica gel.[9]
Question 2: My Sonogashira reaction is plagued by the formation of a symmetrical diacetylene byproduct. How do I suppress this Glaser-Hay homocoupling?
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool.[10] However, the copper(I) co-catalyst essential for the main reaction is also a highly effective catalyst for the oxidative homocoupling of the terminal alkyne, a side reaction known as the Glaser or Glaser-Hay coupling.[11][12] Oxygen is a key participant in this unwanted pathway.[11]
Primary Causes & Solutions:
-
Oxygen Exposure: As with Suzuki coupling, oxygen is the primary driver of this side reaction. The Cu(I) acetylide intermediate readily dimerizes when exposed to air.[11]
-
Solution: Extremely rigorous exclusion of oxygen is paramount. Use the solvent degassing and vessel purging techniques described in the previous section. Work under a positive pressure of an inert gas.
-
-
Catalyst System and Atmosphere: The standard Pd/Cu catalyst system under a simple inert atmosphere can still produce significant homocoupling.
-
Solution 1: Modified Atmosphere: A highly effective method to diminish homocoupling to as low as 2% is to perform the reaction under an atmosphere of hydrogen gas diluted with nitrogen or argon.[11] This reducing atmosphere helps to prevent the oxidative dimerization pathway.
-
Solution 2: Copper-Free Conditions: Eliminating the copper co-catalyst entirely is another robust strategy. While this prevents Glaser coupling, it may require screening different palladium catalysts, ligands, and potentially higher reaction temperatures to achieve efficient cross-coupling.[13]
-
| Parameter | Standard Sonogashira | Low-Homocoupling Method 1 | Low-Homocoupling Method 2 |
| Atmosphere | Nitrogen or Argon | N₂ or Ar containing ~5% H₂[11] | Nitrogen or Argon |
| Catalyst System | Pd catalyst, Cu(I) co-catalyst[10] | Pd catalyst, Cu(I) co-catalyst | Pd catalyst (No Copper) [13] |
| Base | Amine base (e.g., Et₃N, DIPEA) | Amine base | Amine or Inorganic Base |
| Key Advantage | Standard, widely used | Drastically reduces homocoupling | Completely eliminates Glaser coupling |
| Consideration | Prone to homocoupling | Requires handling of H₂ gas | May require more optimization (ligand, temp) |
Frequently Asked Questions (FAQs)
Q1: What makes 2-halopyridines like this compound particularly challenging in cross-coupling reactions?
A1: The issue is often referred to as the "2-pyridyl problem".[14][15] The nitrogen atom at the 2-position can act as a ligand, coordinating to the palladium catalyst. This coordination can alter the electronic properties and stability of the catalytic intermediates, potentially inhibiting key steps like reductive elimination and leading to lower yields or catalyst deactivation. 2-Halopyridines are, however, generally excellent electrophilic partners because the C-X bond is activated by the adjacent nitrogen atom.[14]
Q2: What is the general mechanism of aryl halide homocoupling?
A2: Homocoupling of the aryl halide (e.g., two units of this compound coupling together) can also occur, though it's often less prevalent than boronic acid or alkyne homocoupling. The mechanism typically involves the oxidative addition of the aryl halide (Ar-X) to a Pd(0) center to form an Ar-Pd(II)-X intermediate. Two of these intermediates can then undergo a ligand exchange to form an Ar-Pd(II)-Ar species, which reductively eliminates to yield the Ar-Ar byproduct and regenerate Pd(0).[16] This pathway can be favored under certain conditions, and ensuring a clean, active catalyst system is key to minimizing it.
Q3: What are the most critical "first-pass" experimental steps to prevent homocoupling before extensive optimization?
A3: Before screening multiple ligands, solvents, or bases, always start with these fundamentals:
-
Rigorous Inert Conditions: This is non-negotiable. Use a Schlenk line or glovebox, and thoroughly degas all solvents.[1][5]
-
High-Purity Reagents: Use fresh, high-quality this compound, coupling partners, and catalyst. Impurities can poison the catalyst or promote side reactions.
-
Controlled Reagent Addition: For Suzuki reactions, always add the boronic acid after the other components have been pre-heated under an inert atmosphere.[5] This ensures the active catalyst is ready for the cross-coupling pathway as soon as the susceptible partner is introduced.
Visualizing the Problem: Catalytic Cycles
Understanding the reaction mechanism is key to troubleshooting. The following diagram illustrates the desired Suzuki-Miyaura cross-coupling cycle and the competing homocoupling pathway that can divert the boronic acid.
Caption: Suzuki cycle vs. homocoupling pathway.
Troubleshooting Workflow
When faced with significant homocoupling, a systematic approach is best. Use this workflow to diagnose and solve the issue.
Caption: Systematic workflow for troubleshooting homocoupling.
References
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? [Online discussion]. Available at: [Link]
-
Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. Available at: [Link]
-
ACS Catalysis. (2020). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Available at: [Link]
-
Journal of the American Chemical Society. (2005). A Solution to the 2-Pyridyl Organometallic Cross-Coupling Problem: Regioselective Catalytic Direct Arylation of Pyridine N-Oxides. Available at: [Link]
-
PubMed. (2013). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Available at: [Link]
-
RSC Publishing. (2014). Recent advances and applications of Glaser coupling employing greener protocols. Available at: [Link]
-
PMC - NIH. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]
-
ResearchGate. (2019). Proposed mechanisms for the homocoupling and cross-coupling reactions... Available at: [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
PMC - NIH. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available at: [Link]
-
PMC - NIH. (2016). Development of optimized conditions for Glaser-Hay bioconjugations. Available at: [Link]
-
Siyanda Resources. (2025). Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts. Available at: [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]
-
ACS Publications. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Available at: [Link]
-
Wiley Online Library. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Available at: [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. depts.washington.edu [depts.washington.edu]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
Technical Support Center: 2-Bromo-4,5-dimethylpyridine Synthesis
The following technical guide serves as a specialized support center for the synthesis of 2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1) .
This guide prioritizes the Modified Craig Method (Diazotization-Bromination) , as it is the most prevalent laboratory-scale route but arguably the most prone to operator error. A secondary module covers the Phosphorus Oxybromide (
Status: Operational Topic: Troubleshooting Synthesis & Purification Target Product: this compound Precursor: 2-Amino-4,5-dimethylpyridine
Introduction: The "Hidden" Complexity
While this compound appears to be a simple halogenated heterocycle, its synthesis is frequently complicated by the electron-rich nature of the dimethyl-substituted ring. The standard Sandmeyer reaction often fails due to the instability of the diazonium intermediate and the tendency of the ring to undergo hydrolysis, yielding the thermodynamic dead-end: 4,5-dimethyl-2-pyridone .
This guide addresses these specific failure modes using field-proven protocols.
Module 1: The Modified Craig Method (Diazotization)
Primary Route for <50g Scale
The standard aqueous Sandmeyer reaction often results in low yields (<30%). The Modified Craig Method , which utilizes liquid bromine to form a perbromide intermediate in situ, stabilizes the diazonium salt and suppresses hydrolysis.
Experimental Protocol (Optimized)
-
Reagents: 2-Amino-4,5-dimethylpyridine (1.0 eq), 48% HBr (excess, solvent),
(3.0 eq), (2.5 eq). -
Setup: 3-neck flask, mechanical stirrer (critical), internal thermometer, dropping funnel.
Step-by-Step Workflow:
-
Solubilization: Dissolve amine in 48% HBr. Cool to -15°C to -20°C (Salt/Ice or Acetone/Dry Ice).
-
Perbromide Formation: Add
dropwise. Observation: A yellow/orange precipitate (perbromide salt) will form.[1] The mixture will become a thick slurry. -
Diazotization: Add aqueous
dropwise below 0°C . Critical: This step releases gas; ensure venting. -
Decomposition: Allow the mixture to warm to RT. Stir for 1–2 hours.
-
Quench: Neutralize with NaOH/KOH to pH ~10–12 (keep cool). Extract with DCM or Et2O.
Troubleshooting the Craig Method
Q: My reaction mixture turned into a solid block during Bromine addition. Is it ruined? A: No, this is actually a good sign. The solid is the pyridinium perbromide salt.
-
Cause: High concentration or insufficient solvent (HBr).
-
Fix: Increase stirring speed (overhead stirrer recommended). Do not add water, as this increases the risk of hydrolysis later. If absolutely necessary, add more 48% HBr.
Q: I isolated a white solid instead of the brominated oil. NMR shows no bromine. A: You have synthesized 4,5-dimethyl-2-pyridone (the hydrolysis byproduct).
-
Cause: The diazonium intermediate reacted with water instead of the bromide ion. This happens if the temperature rose above 0°C before the diazonium was fully formed, or if the bromide concentration was too low.
-
Correction:
-
Ensure the temperature stays below -10°C during the nitrite addition.
-
Use a large excess of Bromine (2.5–3.0 equivalents) to favor the bromide attack.
-
Synthesizer's Tip: Add the
solution under the surface of the liquid using a syringe to minimize gas escape and maximize contact.
-
Q: Yield is low (<40%). How do I drive conversion? A: Incomplete diazotization is common.
-
Fix: Check your
. It degrades over time. Use fresh reagent. -
Alternative: Use non-aqueous diazotization . Switch to t-Butyl Nitrite (t-BuONO) in anhydrous Acetonitrile with CuBr2. This eliminates water entirely, preventing pyridone formation [1].
Module 2: The Route (Aromatization)
Primary Route for Scale-Up (>50g)
If the amino-pyridine precursor is unavailable or the Sandmeyer route is too messy, converting 4,5-dimethyl-2-pyridone using Phosphorus Oxybromide is the robust alternative.
Common Failure Modes
| Symptom | Diagnosis | Solution |
| Black Tar / Charring | Reaction temperature too high. | Do not exceed 140°C . The reaction is exothermic. Use a sand bath for even heating. |
| Incomplete Reaction | Moisture in | |
| Violent Workup | Rapid hydrolysis of excess | Quench by pouring the reaction mixture onto ice, not water onto the mixture. |
Module 3: Visualization & Logic
Synthesis Workflow (Craig Method)
The following diagram illustrates the critical path and decision points for the diazotization route.
Caption: Critical path for the Modified Craig Method. Note the stirring check at the perbromide stage.
Troubleshooting Logic Tree
Use this matrix to diagnose impurity profiles.
Caption: Diagnostic tree for identifying root causes based on isolated impurities.
Module 4: Characterization Data
Validation of this compound
When analyzing your crude product, use the following expected data to distinguish the product from the pyridone impurity.
| Feature | Target: this compound | Impurity: 4,5-dimethyl-2-pyridone |
| Appearance | Clear to pale yellow oil (low mp solid) | White crystalline solid |
| 1H NMR (Aromatic) | Two singlets (approx | Broad NH signal, shifted ring protons |
| Solubility | Soluble in Hexanes/DCM | Poor solubility in Hexanes; Soluble in MeOH |
| Mass Spec (ESI) | M+ and M+2 (1:1 ratio) at ~186/188 | M+ only at ~124 |
NMR Interpretation Tip: Because of the methyl groups at 4 and 5, the aromatic protons at positions 3 and 6 are singlets (para-like relationship, no coupling).
-
H-6 (Ortho to N): Deshielded, ~8.10 ppm (s, 1H).
-
H-3 (Ortho to Br): ~7.25 ppm (s, 1H).
-
Methyls: Two singlets around 2.20–2.30 ppm.
References
-
BenchChem. (2025).[2][3] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. (Adapted protocol for dimethyl analogs).
-
Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine.[1][2][3][4][5][6][7][8][9][10] Organic Syntheses, Coll. Vol. 3, p.136. (Foundational Craig Method).
-
Heterocyclic Letters. (2021). A convenient and scalable method for preparation of 2,5-dibromopyridine.[7] Vol. 11, No. 3, 447-452.[7] (Demonstrates bromine/HBr diazotization efficiency).
-
PubChem. (2025).[5] this compound (Compound Summary). National Library of Medicine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 66533-31-1|this compound|BLD Pharm [bldpharm.com]
- 7. heteroletters.org [heteroletters.org]
- 8. Page loading... [wap.guidechem.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Enhancing the stability of 2-Bromo-4,5-dimethylpyridine in solution
This guide serves as a specialized Technical Support Center for researchers working with 2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1). It addresses stability challenges inherent to the 2-halopyridine scaffold and the oxidation-prone methyl substituents.
Quick Status Dashboard
| Parameter | Critical Thresholds | Action Required |
| Storage Temp | 2–8°C (Neat), -20°C (Solution) | Store under Argon/Nitrogen. |
| Light Sensitivity | High (UV/Visible) | Amber glassware is mandatory . |
| Solvent Risk | Protic Solvents + Base | Avoid alcohols with strong bases (SNAr risk). |
| Shelf Life | ~12 Months (Neat) | Re-test purity every 3 months. |
Module 1: Solvent Selection & Solution Preparation
Q: Which solvents provide the highest stability for stock solutions?
A: Non-nucleophilic, non-oxidizing aprotic solvents are superior.
The 2-bromo position is susceptible to nucleophilic aromatic substitution (
-
Recommended: Anhydrous Dichloromethane (DCM) , Acetonitrile (MeCN) , or Toluene .
-
Use with Caution: DMSO (Dimethyl sulfoxide).[1] While solubility is excellent, DMSO can act as an oxidant at elevated temperatures or in the presence of specific activators, potentially affecting the methyl groups.
-
Avoid (for storage): Alcohols (MeOH, EtOH) in the presence of any base.
Technical Insight: In basic conditions, methanol forms methoxide, which rapidly displaces the bromine at the 2-position to form 2-methoxy-4,5-dimethylpyridine. This is the most common "silent" degradation pathway user's encounter.
Q: How do I prepare a stable stock solution for long-term use?
Protocol: Inert Gas Sparging Dissolved oxygen promotes the autoxidation of the methyl groups (positions 4 and 5) to carboxylic acids or aldehydes.
-
Select Solvent: Anhydrous MeCN or DCM.
-
Degas: Sparge the solvent with dry Nitrogen or Argon for 15 minutes before adding the solute.
-
Dissolve: Add this compound.
-
Seal: Use a septum-sealed vial with a Parafilm overwrap. Store at -20°C.
Module 2: Environmental Control (Light & Temperature)
Q: My solution turned yellow/brown after one day on the bench. Is it still usable?
A: Likely not. The color change indicates photodebromination or radical polymerization. 2-Bromopyridines have a weak C–Br bond that is easily cleaved by UV light (and even ambient fluorescent light), generating a pyridyl radical. This radical can dimerize (forming bipyridines) or abstract hydrogen from the solvent.
Troubleshooting Steps:
-
Run LC-MS: Check for a mass peak of
(Desbromo analog, MW ~107) or (Dimer). -
Prevention: All experiments and storage must occur in amber vials or aluminum foil-wrapped glassware.
Q: Can I heat this compound during reaction setup?
A: Yes, but strictly control the environment.
-
Safe: < 80°C in inert solvents (Toluene, DMF).
-
Risky: > 100°C in DMSO (risk of oxidation).
-
Critical Failure: Heating in aqueous acid/base. This accelerates hydrolysis of the C-Br bond to form 4,5-dimethylpyridin-2(1H)-one (the pyridone tautomer).
Module 3: Degradation Pathways Visualization
The following diagram illustrates the three primary degradation risks: Hydrolysis (aqueous),
Figure 1: Primary degradation pathways. Red paths indicate irreversible loss of the active halogen handle.
Module 4: Troubleshooting & Quality Control
Q: How do I distinguish between the product and common impurities by NMR?
A: The chemical shift of the proton at the C3 position is the most diagnostic marker.
| Species | C3-H Shift (approx. | Notes |
| Intact Reagent | 7.2 - 7.3 ppm (s) | Sharp singlet. |
| Hydrolysis Product (Pyridone) | 6.4 - 6.6 ppm | Broad/shifted upfield due to loss of aromaticity. |
| Debrominated (3,4-Lutidine) | 8.3 ppm (d) | Appearance of coupling to H2. |
| N-Oxide (Oxidation impurity) | 8.0 - 8.2 ppm | Downfield shift of alpha protons. |
Q: I see a precipitate in my stock solution. What is it?
A: If stored in non-polar solvents (Hexane/Toluene) at low temps, it may be the HBr salt if moisture ingress occurred (hydrolysis releases HBr).
-
Test: Add a drop of saturated NaHCO
. If the solid dissolves and the organic layer retains the compound, it was a salt formation. -
Fix: Filter the solution through a small plug of basic alumina to remove HBr and water before use.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11041435, this compound. Retrieved from [Link]
-
Skoutelis, C. et al. (2017). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways.[2] Journal of Hazardous Materials. Retrieved from [Link]
-
MDPI (2025). 2-Bromopyridines as Versatile Synthons: Stability and Reactivity Profiles. Retrieved from [Link]
Sources
Technical Support Center: Preventing Debromination of 2-Bromo-4,5-dimethylpyridine
Topic: Troubleshooting Hydrodehalogenation (Debromination) in Pyridine Synthesis Product Focus: 2-Bromo-4,5-dimethylpyridine (CAS: 66533-31-1) Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Introduction: The "Silent Killer" of Pyridine Yields
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the unexplained disappearance of the bromine handle in This compound . This molecule is a high-value scaffold because the C2-bromine allows for cross-coupling, while the 4,5-dimethyl pattern blocks specific metabolic pathways.
However, the electron-deficient nature of the pyridine ring makes the C-Br bond highly susceptible to hydrodehalogenation (debromination), where the bromine is replaced by a hydrogen atom. This guide provides root-cause analysis and validated protocols to prevent this side reaction in three critical workflows: Palladium-Catalyzed Coupling , Lithiation , and Hydrogenation .
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)[1]
User Question:
"I am attempting a Suzuki coupling at the C2 position. The reaction goes to completion, but LCMS shows a significant amount of 3,4-lutidine (debrominated product) instead of the coupled biaryl. Why is this happening?"
Root Cause Analysis:
In Pd-catalyzed reactions, debromination occurs via a
The Mechanism of Failure:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Ligand Exchange: An alkoxide (from base or solvent) replaces the halide on the Pd.
- -Hydride Elimination: The Pd center abstracts a hydrogen from the alkoxide, releasing a ketone/aldehyde and forming a Pd-Hydride species.
-
Reductive Elimination: The Ar-Pd-H species collapses, releasing the debrominated pyridine (Ar-H).
Troubleshooting Protocol: The "Anhydrous Phosphate" Method
To eliminate this pathway, you must remove the hydride source.
Step-by-Step Protocol:
-
Solvent Switch: Replace alcoholic solvents (MeOH, EtOH, iPrOH) with 1,4-Dioxane or Toluene . If water is required for the base, use a biphasic system (Dioxane/H2O 4:1) which minimizes the concentration of active alkoxides near the catalyst.
-
Base Selection: Switch from alkoxide bases (NaOEt, NaOiPr) to inorganic bases lacking
-hydrogens.-
Recommended:
(Potassium Phosphate) or .
-
-
Catalyst Optimization: Use electron-rich, bulky ligands like SPhos or XPhos . These ligands accelerate the transmetallation step (the desired path) so it outcompetes the slower
-hydride elimination (the side reaction).
Visualizing the Competition
The diagram below illustrates the divergence between the desired coupling and the unwanted debromination.
Figure 1: Mechanistic divergence in Suzuki coupling. The red path represents the hydrodehalogenation side reaction caused by alcoholic solvents or alkoxide bases.
Module 2: Lithiation & Metal-Halogen Exchange
User Question:
"I am trying to functionalize the 4-methyl group via lateral lithiation using n-BuLi. I am losing the bromine atom. Should I use LDA?"
Root Cause Analysis:
This is a classic chemoselectivity issue. This compound has two reactive sites for organolithiums:
-
The C-Br Bond: Susceptible to Lithium-Halogen Exchange (fast, even at -78°C).
-
The Methyl Protons: Susceptible to Deprotonation (Lateral Lithiation).[1]
If you use n-Butyllithium (n-BuLi) , it acts as a nucleophile toward the bromine, causing rapid exchange (
Selection Guide: Reagent Compatibility
| Goal | Recommended Reagent | Temp | Mechanism | Risk Factor |
| Functionalize C2 (Replace Br) | n-BuLi or t-BuLi | -78°C | Li-Halogen Exchange | Halogen Dance if warmed > -40°C |
| Functionalize Methyl (Keep Br) | LDA or LiTMP | -78°C | Deprotonation | Low (Br remains intact) |
| Functionalize C6 (Ortho to N) | BuLi-LiDMAE (Superbase) | -78°C | Directed Ortho Metalation | High (Complex mixture) |
Troubleshooting Protocol: Lateral Lithiation (Preserving Br)
-
Dry System: Ensure THF is distilled over Na/Benzophenone. Even trace moisture will quench the lithiated species, looking like "no reaction" or debromination.
-
Reagent: Prepare fresh LDA in situ. Do not use n-BuLi directly on the substrate.
-
Procedure:
-
Cool THF/LDA mixture to -78°C.
-
Add this compound slowly (dropwise).
-
Stir for 30-60 mins at -78°C. The solution usually turns deep red/orange (characteristic of lateral anions).
-
Add electrophile (e.g., MeI, aldehyde) at -78°C.
-
Critical: Do not allow the reaction to warm above -60°C before quenching, or the bromine may migrate ("Halogen Dance").
-
Module 3: Hydrogenation (Reduction)
User Question:
"I need to reduce a nitro group elsewhere on the molecule, but the bromine falls off. I'm using Pd/C and H2."
Root Cause Analysis:
Palladium on Carbon (Pd/C) is an excellent catalyst for hydrogenolysis (cleaving C-X bonds). In the presence of
Troubleshooting Protocol: Catalyst Poisoning
To retain the bromine, you must "poison" the catalyst to reduce its activity toward the C-Br bond while maintaining activity toward the nitro/alkene group.
Option A: The Sulfided Catalyst
-
Reagent: Pt(S)/C (Sulfided Platinum on Carbon) or Pd(S)/C .
-
Why: Sulfur occupies the highly active sites required for oxidative addition into the C-Br bond, but leaves sites available for nitro reduction.
Option B: The Additive Method
-
Reagent: Standard Pt/C + Thiophene (0.5 - 1 mol%).
-
Protocol:
-
Dissolve substrate in EtOAc or EtOH.
-
Add Pt/C (5 wt%).
-
Add Thiophene solution.[2]
-
Hydrogenate at 1 atm (balloon).
-
Note: Vanadium additives (
) can also improve selectivity for nitro reduction over dehalogenation.
-
Summary Decision Tree
Use this flowchart to diagnose your specific debromination issue.
Figure 2: Decision matrix for troubleshooting debromination events.
References
-
Navarro, O., et al. (2004).[3] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." Journal of Organic Chemistry. (Discusses the mechanism of dehalogenation in Pd-catalyzed systems).
-
BenchChem Technical Library. (2025). "Preventing Debromination in Suzuki Coupling." (General protocols for suppressing hydrodehalogenation).
-
Bori, I. D., et al. (2021).[4] "Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange."[4] Arkivoc. (Detailed lithiation behavior of bromopyridines and halogen dance mechanisms).
-
ThalesNano Application Notes. "Difficult Hydrogenations – Saturation of Functionalized Pyridines." (Strategies for selective hydrogenation of halopyridines).
- Gros, P., & Fort, Y. (2002). "Lateral Lithiation of 4-Picoline and 3,4-Lutidine." Journal of the Chemical Society.
Sources
Technical Support Center: Optimizing Ligand Choice for Palladium-Catalyzed Reactions of 2-Bromo-4,5-dimethylpyridine
Status: Active Lead Scientist: Dr. H. Chen, Senior Application Scientist Subject: Troubleshooting & Optimization Guide for 2-Bromo-4,5-dimethylpyridine Substrates[1]
Executive Summary & Substrate Analysis
The Challenge: this compound presents a dual challenge in palladium catalysis:
-
Catalyst Poisoning (The "N-Problem"): The basic nitrogen atom at the 2-position is adjacent to the reaction site. It strongly coordinates to the Pd(II) center, displacing ligands and forming an inactive "off-cycle" resting state (dimer formation).[1]
-
Electronic Deactivation: The methyl groups at the C4 and C5 positions are electron-donating. This increases electron density in the pyridine ring, rendering the C-Br bond stronger and less prone to oxidative addition compared to electron-deficient pyridines (e.g., 2-bromo-4-cyanopyridine).[1]
The Solution: Success requires Dialkylbiarylphosphine ligands (Buchwald-type).[1] These ligands are bulky enough to prevent the pyridine nitrogen from binding to the palladium center while being sufficiently electron-rich to force the difficult oxidative addition of the electron-rich aryl bromide.
Ligand Selection Decision Matrix
Use this decision tree to select the optimal ligand based on your specific coupling partner.
Figure 1: Decision matrix for ligand selection based on coupling partner stability and steric demand.[1]
Troubleshooting Guide (FAQ Format)
Module A: The Reaction Stalls (Catalyst Deactivation)
Q: My reaction starts but stops at ~20% conversion. Adding more catalyst doesn't help.[1] Why? A: You are likely experiencing substrate inhibition .[1] The pyridine nitrogen of your starting material (this compound) or the product is binding to the Pd, forming a stable [L-Pd(Ar)-N_pyr] species that drops out of the catalytic cycle.[1]
-
Diagnosis: The reaction solution turns dark/black (Pd precipitation) or remains pale yellow but inactive (stable complex formation).
-
Fix: Switch to a G3 or G4 Palladacycle Precatalyst (e.g., RuPhos-Pd-G4).[1]
-
Why? Traditional Pd2(dba)3 + Ligand mixtures often fail to generate the active L1-Pd(0) species fast enough before the pyridine coordinates. G4 precatalysts release the active mono-ligated Pd(0) species immediately upon activation with base, bypassing the inhibition window.
-
Module B: Buchwald-Hartwig Amination Issues
Q: I am seeing significant hydrodebromination (reduction of the C-Br bond) instead of amination.
A: This is common with electron-rich pyridines.[1] The oxidative addition is slow, and if the amine is bulky,
-
Optimization:
-
Ligand: Use RuPhos .[1][2] Its specific structure creates a "pocket" that facilitates reductive elimination of the amine while protecting the Pd center.
-
Base: Switch from NaOtBu to LiHMDS or K3PO4.[1] Strong alkoxide bases can sometimes promote side reactions with sensitive substrates.[1]
-
Temperature: Lower the temperature to 60°C. High temps (>100°C) favor debromination.
-
Module C: Suzuki-Miyaura Issues
Q: I am trying to couple with a 2-pyridyl boronate, but I only recover my starting bromide. A: This is a "protodeboronation" issue, not a catalyst failure. 2-pyridyl boronic acids are extremely unstable and hydrolyze rapidly.[1]
-
Strategy Shift: Do not use 2-pyridyl boronic acid. Instead, use a MIDA boronate or invert the polarity (use your this compound + a stable aryl boronic acid).[1]
-
Ligand: If you must use unstable boronates, use XPhos-Pd-G4 .[1] It promotes extremely rapid transmetallation, capturing the boronate before it decomposes.
Mechanistic Insight: The Poisoning Pathway
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates how the pyridine nitrogen creates an off-cycle "trap."
Figure 2: The catalytic cycle showing the "Off-Cycle Trap" where pyridine nitrogen coordinates to Palladium.[1]
Recommended Experimental Protocol
Protocol: Buchwald-Hartwig Amination using RuPhos-Pd-G4 Standardized for 1.0 mmol scale.[1]
| Component | Equivalents | Amount | Notes |
| This compound | 1.0 equiv | 186 mg | Substrate |
| Primary/Secondary Amine | 1.2 equiv | Variable | Nucleophile |
| RuPhos-Pd-G4 | 0.02 equiv | 17 mg | Do not use Pd2(dba)3 |
| NaOtBu | 1.5 equiv | 144 mg | Base (Sub LiHMDS if sensitive) |
| 1,4-Dioxane or Toluene | Solvent | 2.0 mL | Anhydrous, degassed |
Step-by-Step Procedure:
-
Preparation: In a glovebox or under active Nitrogen flow, charge a reaction vial with the Pd-G4 precatalyst, base, and aryl bromide.
-
Note: If the amine is solid, add it now. If liquid, add via syringe later.[1]
-
-
Solvent Addition: Add anhydrous solvent.[1] Sparge with Nitrogen for 5 minutes if not using a glovebox.[1]
-
Activation: Seal the vial. Heat to 80°C .
-
Observation: The G4 catalyst activates upon heating with base. The solution should turn from orange/red to a darker amber.
-
-
Monitoring: Monitor by LCMS at 1 hour.
-
Target: Full conversion should occur within 2-4 hours.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Palladium black. Concentrate and purify via flash chromatography.
Safety Note: 2-bromopyridines are irritants.[1] Palladium waste must be disposed of in heavy metal waste containers.
References
-
National Institutes of Health (NIH). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.[1] (Demonstrates RuPhos/BrettPhos utility in hindered pyridines). [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction - Ligand Development. [Link]
-
Royal Society of Chemistry (RSC). Selection of boron reagents for Suzuki–Miyaura coupling. (Addresses instability of 2-pyridyl boronates). [Link]
Sources
Technical Support Center: 2-Bromo-4,5-dimethylpyridine Handling Guide
Ticket ID: #EXO-81964-LVL3 Subject: Managing Exothermic Events & Process Safety for 2-Bromo-4,5-dimethylpyridine Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open / Urgent
Executive Summary: The Reactivity Profile
Welcome to the Technical Support Center. You are likely working with This compound (CAS: 81964-33-4) because it is a high-value scaffold for drug discovery, particularly in kinase inhibitor synthesis.
The Safety Paradox: While the 4,5-dimethyl substitution pattern provides electron-donating stability to the pyridine ring, the C2-Bromine position creates a specific high-energy vector. This molecule is not just a passive building block; it is a "loaded spring" prone to rapid halogen-metal exchange and exothermic cross-coupling.
Critical Hazard Thresholds:
-
Lithiation (n-BuLi): Extreme Exotherm (Risk of Runaway > -60°C).
-
Pd-Catalysis: Induction Period Exotherms (Delayed heat release).
-
Oxidation (N-Oxide formation): Autocatalytic decomposition risk > 100°C.
Module A: Cryogenic Lithiation (Halogen-Metal Exchange)
Context: You are likely attempting to convert the 2-bromo species into a nucleophile (2-lithio-4,5-dimethylpyridine) to react with an electrophile (e.g., aldehyde, borate).
Troubleshooting Q&A
Q: "I observed a sudden temperature spike (from -78°C to -40°C) during n-BuLi addition. Why did this happen?"
A: This is a classic mixing-controlled exotherm . The reaction rate of Bromine-Lithium exchange is extremely fast (
-
The Cause: Your addition rate exceeded the cooling capacity of your cryostat. The local concentration of n-BuLi created "hot spots" where the temperature exceeded the stability limit of the lithiated intermediate.
-
The Consequence: Above -60°C, the 2-lithio species is unstable. It can undergo dimerization or eliminate LiH to form a "pyridyne" (benzyne analog) intermediate, leading to tar formation and yield loss.
Q: "How do I prevent the 'Halogen Dance' rearrangement?" A: While 4,5-dimethyl substitution blocks the most common migration sites, the risk remains if the internal temperature (IT) rises.
-
Protocol: Maintain IT strictly below -70°C.
-
Validation: Quench a small aliquot with
and check NMR. If you see deuterium incorporation at positions other than C2, your temperature control failed.
Workflow: Safe Lithiation Protocol
Caption: Logic flow for controlling exotherms during halogen-metal exchange. Note the "Stop Feed" loop if Internal Temperature (IT) deviates.
Module B: Palladium-Catalyzed Cross-Couplings
Context: Suzuki-Miyaura or Buchwald-Hartwig couplings to functionalize the C2 position.
Troubleshooting Q&A
Q: "My reaction did nothing for 30 minutes, then violently boiled over. What happened?" A: You experienced a delayed exotherm due to an induction period .
-
The Mechanism: Pd(II) precatalysts (like
) must be reduced to Pd(0) to enter the catalytic cycle. This activation energy barrier creates a delay. Once enough Pd(0) is generated, the oxidative addition of the this compound occurs rapidly, releasing accumulated heat simultaneously. -
The Fix: Never add all reagents at room temperature and then heat rapidly.
-
Step 1: Heat the solvent/base/catalyst mixture first to activate the catalyst (look for color change from orange to black/brown).
-
Step 2: Dose the substrate or boronic acid slowly to control the heat release.
-
Q: "Is the 4,5-dimethyl group steric bulk a problem?" A: Yes. The methyl group at C3/C4 isn't present, but the C4-methyl exerts a remote electronic effect, making the pyridine more electron-rich. This deactivates the C-Br bond toward oxidative addition compared to a simple 2-bromopyridine.
-
Implication: You need higher temperatures (>80°C) or more active ligands (e.g., XPhos, SPhos) to drive the reaction, which increases thermal risk.
Data: Solvent Selection for Heat Transfer
| Solvent | Boiling Point (°C) | Heat Capacity ( | Suitability for Exotherm Control |
| THF | 66 | Low | Poor. Low boiling point means easy boil-over during spikes. |
| Toluene | 110 | Moderate | Good. High boiling point allows thermal headroom. |
| 1,4-Dioxane | 101 | Moderate | Excellent. Good solubility for Pd-catalysts; stable at high T. |
| DMF/DMAc | 153/165 | High | Risk. High thermal retention; hard to cool down if runaway starts. |
Module C: Thermal Stability & Storage
Context: Long-term storage or heating without solvent.
Troubleshooting Q&A
Q: "Can I distill this compound at atmospheric pressure?" A: Not Recommended.
-
Bromopyridines can undergo slow autocatalytic decomposition at temperatures >150°C, releasing HBr, which further catalyzes degradation.
-
Recommendation: Use vacuum distillation (< 10 mmHg) to keep the pot temperature below 100°C.
Q: "The liquid turned dark brown in storage." A: This indicates the formation of pyridinium salts (self-alkylation) or N-oxide impurities.
-
Check: Run a TLC.[1][2][3] If the spot stays at the baseline, it is a salt.
-
Prevention: Store under Argon at 4°C. Light sensitive—use amber vials.
Emergency Response Protocol (Spill/Exposure)
If a thermal runaway leads to a containment breach:
-
Evacuate: Pyridine vapors are potent CNS depressants and respiratory irritants.
-
Fire: Do NOT use a water jet. Use
, dry chemical, or alcohol-resistant foam.[1] Burning brominated pyridines release Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx) —highly toxic gases. -
Skin Contact: this compound is lipophilic and penetrates skin rapidly. Wash with soap/water for 15 mins. Do not use ethanol (increases absorption).
References
-
Safety Data Sheet (SDS): 2-Bromo-5-methylpyridine. Jubilant Ingrevia. (Proxy for 4,5-dimethyl analog regarding general hazards). Link
- Lithiation of Bromopyridines:Organic Reactions, Vol 1-100. (General methodology for Halogen-Metal Exchange in Pyridines).
-
Thermal Decomposition of Pyridine N-Oxides: ResearchGate, "Thermal decomposition of 2-methylpyridine N-oxide".[4] (Demonstrates instability of oxidized pyridine derivatives). Link
-
Palladium-Catalyzed Coupling Guide: ThermoFisher Scientific. (Mechanistic insights on induction periods). Link
-
Sigma-Aldrich Product Specification: 2-Bromopyridine derivatives. Link
(Note: Always consult the specific SDS provided by your vendor before handling. The data above is derived from structure-activity relationships of the 2-bromopyridine class.)
Sources
Validation & Comparative
Technical Guide: Cross-Coupling Strategies for 2-Bromo-4,5-dimethylpyridine
Executive Summary: The "Green" vs. "Reliability" Trade-off
For the functionalization of 2-Bromo-4,5-dimethylpyridine , the Suzuki-Miyaura coupling is the primary recommendation for 80% of applications due to superior impurity profiles and scalability. However, the Stille coupling remains an indispensable "rescue" methodology when specific Lewis-basic interactions or base-sensitive moieties cause the Suzuki route to fail.
-
Primary Recommendation (Suzuki): Use for scale-up, GMP workflows, and standard medicinal chemistry when the coupling partner (boronic acid) is stable.
-
Secondary Recommendation (Stille): Use for complex total synthesis, base-sensitive substrates, or when the pyridine nitrogen causes catalyst poisoning that aqueous bases in Suzuki cannot mitigate.
Substrate Analysis: The 2-Pyridyl Challenge
To optimize the reaction, one must understand the specific electronic and steric environment of this compound.
Structural Criticality
-
Electronic Activation: The C2 position is electron-deficient (
-deficient), facilitating Oxidative Addition (the rate-determining step in many Pd-cycles). The bromine bond is weaker here than in phenyl bromides, theoretically accelerating the reaction. -
Catalyst Poisoning (The "Silent Killer"): The pyridyl nitrogen is a strong
-donor. In non-polar solvents (typical of Stille), the nitrogen can displace phosphine ligands on the Palladium center ( ), forming an inactive complex. -
Steric Environment: The methyl groups at C4 and C5 are distal to the reaction center (C2). They exert a mild inductive electron-donating effect (+I), slightly increasing electron density at the nitrogen, which increases its basicity and propensity to poison the catalyst compared to unsubstituted 2-bromopyridine.
Decision Matrix: Selecting the Pathway
The following flowchart illustrates the logical decision process for selecting the optimal coupling method for this specific substrate.
Figure 1: Decision matrix for selecting the coupling strategy based on substrate compatibility and chemical stability.
Method A: Suzuki-Miyaura Coupling (The Gold Standard)
The Suzuki coupling is preferred because the byproduct (boric acid) is water-soluble, simplifying purification of the basic pyridine product.
Mechanistic Insight
For 2-bromopyridines, standard
Optimized Protocol
-
Catalyst:
(5 mol%) — The large bite angle of dppf resists displacement by the pyridine nitrogen. -
Base:
(3.0 equiv) — Anhydrous conditions often work better for pyridines than aqueous carbonate. -
Solvent: 1,4-Dioxane (anhydrous).
-
Temperature: 90°C.
Step-by-Step Workflow:
-
Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.2 equiv),
(3.0 equiv), and (0.05 equiv). -
Evacuate and backfill with Argon (
). -
Add anhydrous 1,4-Dioxane (0.2 M concentration relative to bromide).
-
Heat to 90°C for 4–12 hours.
-
Self-Validation: Monitor via HPLC/UPLC. Look for the disappearance of the starting material peak at 254 nm. If conversion stalls at 50%, add 2% additional catalyst.
Method B: Stille Coupling (The Problem Solver)[1]
Stille is the "nuclear option." It works because the reaction is neutral (no base required) and the tin reagent is highly nucleophilic, often outcompeting the pyridine nitrogen for the Pd center.
Mechanistic Insight
The transmetallation step in Stille coupling is less sensitive to steric crowding than Suzuki. However, the affinity of the pyridine nitrogen for the Tin (Sn) byproduct can make separation difficult.
Optimized Protocol
-
Catalyst:
(5-10 mol%) or + (for difficult cases). -
Reagent: Organostannane (
). -
Additives:
(10 mol%) — The "Copper Effect" accelerates transmetallation by forming a transient organocopper species. -
Solvent: Toluene or DMF (if high temp needed).
Step-by-Step Workflow:
-
Charge vial with this compound (1.0 equiv) and Organostannane (1.1 equiv).
-
Add Toluene (degassed).
-
Add
(0.05 equiv) and CuI (0.1 equiv) under Argon counter-flow. -
Reflux (110°C) for 12–24 hours.
-
Critical Purification Step: See Section 6.
Performance Comparison Data
The following data represents expected performance ranges based on homologous 2-bromopyridine couplings in drug discovery environments.
| Feature | Suzuki-Miyaura | Stille Coupling |
| Typical Yield | 75% – 92% | 85% – 98% |
| Reaction Time | 4 – 12 Hours | 12 – 24 Hours |
| Atom Economy | High | Low (Stoichiometric Tin waste) |
| Purification | Simple (Acid/Base Extraction) | Difficult (Requires KF or Silica treatment) |
| Toxicity | Low (Class 3 Solvents) | High (Organotin is neurotoxic) |
| Moisture Tolerance | High (Water often beneficial) | Low (Strictly anhydrous preferred) |
Critical Purification Protocols (The "Trust" Factor)
A protocol is only as good as the isolated product purity. For this compound derivatives, the nitrogen atom makes standard chromatography tricky (tailing).
Suzuki Workup (Acid-Base Switch)
-
Dilute reaction with EtOAc.
-
Extract with 1M HCl . The pyridine product moves to the aqueous phase (protonated); non-polar impurities stay in organic.
-
Wash aqueous phase with EtOAc.
-
Basify aqueous phase with 6M NaOH to pH 10.
-
Extract product back into EtOAc, dry over
, and concentrate.
Stille Workup (Tin Removal - The KF Method)
Standard silica columns do NOT remove all tin residues from pyridines.
-
Dissolve crude residue in
or EtOAc. -
Add aqueous Potassium Fluoride (KF) solution (saturated).
-
Stir vigorously for 2 hours. The polymeric
species will precipitate as a white solid. -
Filter through a pad of Celite.
-
Proceed to column chromatography (DCM/MeOH gradients are recommended for pyridines).
Catalytic Cycle & Poisoning Pathway[2]
Understanding why the reaction fails is crucial. The diagram below details the catalytic cycle and the specific off-cycle "trap" caused by the pyridine substrate.
Figure 2: Catalytic cycle showing the competitive inhibition (poisoning) pathway by the pyridine nitrogen.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.[1][2][3][4][5] Link
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Context: Pyridine poisoning mechanisms).
- Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki–Miyaura Coupling in the Synthesis of Heterocyclic Compounds. Weely-VCH.
-
Gallagher, W. P., & Maleczka, R. E. (2001).[2] Stille Couplings Catalytic in Tin. Journal of Organic Chemistry. (Context: Tin purification and toxicity management). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. differencebetween.com [differencebetween.com]
- 4. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Accelerated click reactions using boronic acids for heterocyclic synthesis in microdroplets - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for determining the purity of 2-Bromo-4,5-dimethylpyridine
A Comparative Guide to High-Purity Analysis of 2-Bromo-4,5-dimethylpyridine
In the landscape of pharmaceutical synthesis and materials science, the purity of starting materials and intermediates is not merely a quality metric; it is the foundation of efficacy, safety, and reproducibility. This compound, a key heterocyclic building block, is no exception. Its utility in the synthesis of complex molecules necessitates a robust, well-defined purity profile. The presence of even trace impurities—be they residual starting materials, isomeric by-products, or residual solvents—can have cascading effects on reaction yields, introduce downstream purification challenges, and compromise the biological activity and safety of the final active pharmaceutical ingredient (API).[1][2]
This guide provides an in-depth comparison of the primary analytical techniques for determining the purity of this compound. We move beyond simple protocol listings to explore the underlying scientific rationale for methodological choices, offering a framework for selecting the most appropriate analytical strategy. The objective is to empower researchers, quality control analysts, and drug development professionals to design and execute self-validating analytical systems that ensure the highest material quality.
The Analytical Imperative: Understanding Potential Impurities
An effective analytical method is one that can separate and quantify the main component from its most likely impurities. The impurity profile of this compound is intrinsically linked to its synthetic pathway. A common route involves the bromination of 3,4-lutidine (3,4-dimethylpyridine).
Therefore, a well-designed purity method must be capable of detecting:
-
Starting Materials: Unreacted 3,4-dimethylpyridine.
-
Isomeric Impurities: Other brominated lutidine isomers that may form due to non-selective bromination.
-
Process-Related Impurities: By-products from side reactions, such as di-brominated species.[3]
-
Residual Solvents: Solvents used during the reaction and purification steps.
Orthogonal Approaches to Purity Determination: A Comparative Overview
No single analytical technique is universally superior; instead, a multi-pronged, or orthogonal, approach provides the most comprehensive understanding of a sample's purity. The three cornerstone techniques for a molecule like this compound are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Primary Application for this compound | Strengths | Limitations |
| Gas Chromatography (GC-FID) | Separation of volatile and semi-volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase.[4] | Quantitative purity (area %), detection of volatile impurities and residual solvents. | High resolution and sensitivity for volatile and thermally stable compounds; robust and reliable.[4] | Not suitable for non-volatile or thermally labile impurities. Requires volatilization of the analyte. |
| High-Performance Liquid Chromatography (HPLC-UV) | Separation based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.[4][5] | Orthogonal quantitative purity (area %), detection of non-volatile and thermally labile impurities, isomeric separation. | Highly versatile for a wide range of compounds, including isomers and non-volatiles.[4][6] LC-MS coupling provides structural data.[7] | Can be less sensitive than GC for volatile solvents. Method development can be more complex. |
| ¹H NMR Spectroscopy | Provides structural information and quantitative data based on the magnetic properties of atomic nuclei. | Definitive structural confirmation and identity. Quantitative NMR (qNMR) for assay against a certified standard. Purity estimation by relative integration. | Provides absolute structural information, making it invaluable for identity confirmation.[8][9] qNMR can provide a highly accurate assay without needing a specific reference standard of the analyte. | Lower sensitivity compared to chromatographic methods for trace impurity detection. Complex mixtures can lead to overlapping signals. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. Often coupled with GC or HPLC. | Identification of unknown impurities by fragmentation patterns and accurate mass. The characteristic isotopic pattern of bromine is a powerful diagnostic tool.[10] | Unparalleled specificity for impurity identification. Extremely high sensitivity. | Primarily a qualitative/identifying technique unless coupled with a quantitative separation method and appropriate standards. |
In-Depth Method Analysis & Experimental Design
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC is often the workhorse for purity analysis of thermally stable, volatile compounds like substituted pyridines.
Causality in Method Design:
-
Why a mid-polarity column (e.g., DB-5 or equivalent)? this compound is a semi-polar molecule. A 5% phenyl / 95% dimethylpolysiloxane stationary phase provides an excellent balance of dispersive and dipole-dipole interactions, enabling the separation of the main analyte from less polar starting materials and more polar potential by-products.
-
Why Flame Ionization Detection (FID)? FID is a universal detector for organic compounds, offering a robust, linear response over a wide concentration range. Its response is proportional to the number of carbon atoms, allowing for reliable area percent calculations to estimate purity without needing reference standards for every impurity.
-
Why a Temperature Gradient? A temperature ramp (e.g., starting at 100°C and ramping to 250°C) ensures that lower-boiling impurities (like residual solvents) elute quickly as sharp peaks, while higher-boiling components, including the main analyte and potential dimers, are eluted efficiently without excessive peak broadening.
Workflow for GC Purity Analysis
Caption: Workflow for purity determination by GC-FID.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC serves as an excellent orthogonal technique to GC, particularly for identifying non-volatile or thermally sensitive impurities that would be missed by GC.
Causality in Method Design:
-
Why Reversed-Phase (RP) HPLC? Substituted pyridines are moderately polar and are well-retained on non-polar stationary phases like C18. This mode allows for elution using common, UV-transparent mobile phases like acetonitrile and water.[6]
-
Why a Buffered Mobile Phase? The pyridine nitrogen has a pKa of approximately 1.7-2.0.[11] Operating with a mobile phase buffered to a low pH (e.g., pH 3 using ammonium formate) ensures the pyridine nitrogen is consistently protonated.[6] This prevents peak tailing and leads to sharp, symmetrical peaks, which is critical for accurate quantification and resolution from nearby impurities.
-
Why UV Detection? The pyridine ring is a strong chromophore. A UV detector, set at a wavelength of maximum absorbance (e.g., ~268 nm), provides excellent sensitivity for the analyte and related aromatic impurities. A Photo-Diode Array (PDA) detector is even more powerful, as it can capture the full UV spectrum of each peak, helping to distinguish impurities from the main component.[12]
Workflow for HPLC Purity Analysis
Caption: Workflow for purity determination by HPLC-UV/PDA.
Quantitative Data Summary
The following table presents a hypothetical but realistic comparison of results for a single batch of this compound, illustrating the complementary nature of the techniques.
Table 1: Hypothetical Comparative Purity Analysis
| Parameter | GC-FID | HPLC-UV | ¹H NMR | Expert Commentary |
| Purity (Assay) | 99.6% (Area %) | 99.4% (Area %) | 99.5% (Molar %, qNMR) | The close agreement across methods provides high confidence in the overall purity. |
| Impurity 1 (3,4-lutidine) | 0.15% | 0.12% | 0.15% | Detected by all methods; quantification is consistent. |
| Impurity 2 (Isomer) | 0.10% | 0.28% | 0.20% | HPLC shows better resolution for this specific isomer, highlighting its value. |
| Impurity 3 (Non-Volatile) | Not Detected | 0.10% | Not Detected | Demonstrates a critical gap in GC analysis that is covered by HPLC. |
| Residual Solvent (Toluene) | 0.15% (1500 ppm) | Not Quantified | 0.15% | GC is the superior method for quantifying volatile residual solvents. |
Detailed Experimental Protocols
These protocols are intended as validated starting points and should be verified for suitability under actual laboratory conditions, following ICH guidelines.[13][14][15]
Protocol 1: Purity by Gas Chromatography (GC-FID)
-
Instrumentation: Gas chromatograph with FID detector.
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Temperatures:
-
Inlet: 250°C
-
Detector: 280°C
-
Oven Program: Hold at 100°C for 2 min, ramp at 15°C/min to 250°C, hold for 5 min.
-
-
Injection: 1 µL, Split ratio 50:1.
-
Sample Preparation: Accurately weigh ~20 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with acetone.
-
Analysis:
-
Inject a solvent blank (acetone) to ensure no system contamination.
-
Inject the sample solution.
-
Integrate all peaks with an area greater than 0.05% of the total area.
-
Calculate purity using the area percent formula: Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100.
-
Protocol 2: Purity by High-Performance Liquid Chromatography (HPLC-UV)
-
Instrumentation: HPLC system with a PDA or variable wavelength UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase:
-
A: 10 mM Ammonium formate in water, pH adjusted to 3.0 with formic acid.
-
B: Acetonitrile.
-
-
Elution: Isocratic, 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 268 nm.
-
Sample Preparation: Accurately weigh ~10 mg of this compound into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm PTFE syringe filter before injection.
-
Analysis:
-
Inject a diluent blank.
-
Inject the sample solution.
-
Integrate all peaks.
-
Calculate purity using the area percent formula. Use the PDA detector to check for peak purity of the main analyte peak.
-
Protocol 3: Identity and Purity Estimation by ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Chloroform-d (CDCl₃) with 0.03% TMS.
-
Sample Preparation: Dissolve ~15 mg of the sample in ~0.7 mL of CDCl₃.
-
Acquisition:
-
Acquire a standard proton spectrum over a range of -1 to 10 ppm.
-
Ensure a sufficient relaxation delay (e.g., D1 = 5 seconds) for quantitative accuracy.
-
-
Analysis:
-
Identity Confirmation: Verify the chemical shifts and coupling patterns match the expected structure of this compound. Expected signals would include two singlets for the methyl groups and two singlets for the aromatic protons.
-
Purity Estimation: Set the integral of the main component's characteristic protons to a defined value (e.g., 1.00 for an aromatic proton). Integrate all other signals in the spectrum. The relative area of impurity peaks compared to the main component provides a molar percentage estimation of purity.
-
Senior Scientist's Recommendation: An Integrated Approach
For comprehensive quality control of this compound, a single method is insufficient. A robust, self-validating system relies on the strategic application of orthogonal methods.
-
For Routine Quality Control and Release: A validated GC-FID method should be the primary tool for purity assay and the quantification of volatile impurities and residual solvents. This method is fast, reliable, and cost-effective.
-
For Method Validation and Impurity Profiling: An orthogonal HPLC-UV/PDA method is essential.[16] It must be used during method validation to demonstrate that no non-volatile impurities are being missed by the primary GC method. It is also the superior technique for resolving and quantifying isomeric impurities.
-
For Reference Standard Characterization and Structural Elucidation: ¹H NMR is indispensable for confirming the identity of the primary material. When coupled with Mass Spectrometry (often via GC-MS), it provides the definitive structural evidence needed to identify any significant unknown impurities flagged by the chromatographic methods.
By integrating these techniques, a complete and reliable picture of the material's purity is established, ensuring its suitability for its intended purpose and upholding the principles of scientific integrity and product quality.
References
-
Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI. Retrieved from [Link]
-
HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Retrieved from [Link]
- Peng, L., et al. (2021). Preparation method of 2-bromo-5-aldehyde pyridine. Google Patents.
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica. Retrieved from [Link]
-
Kim, H. J., et al. (2021). Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food. PubMed Central. Retrieved from [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal. Retrieved from [Link]
- Bromination of pyridine derivatives. (2019). Google Patents.
-
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (2005). European Medicines Agency (EMA). Retrieved from [Link]
-
The oa-TOF mass spectra of the major bromine-containing peaks shown in... (n.d.). ResearchGate. Retrieved from [Link]
-
Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. (2019). National Institutes of Health (NIH). Retrieved from [Link]
-
Santana, P., et al. (2013). Gas Chromatography-Mass Spectrometry Study from the Leaves Fractions Obtained of Vernonanthura patens (Kunth) H. Rob. SciRP.org. Retrieved from [Link]
-
Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Selective Synthesis of anti-Bisbenzo[b]thieno[2,3-b:2′,3′-e][5][7]dithiin via Copper-Catalyzed Domino Formation of Eight C–S Bonds. (2017). ACS Publications. Retrieved from [Link]
-
Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.). IVT Network. Retrieved from [Link]
-
Pyridines and derivatives. (n.d.). MassBank. Retrieved from [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (n.d.). LinkedIn. Retrieved from [Link]
-
2-Bromo-4,5-dimethyloctane. (n.d.). PubChem. Retrieved from [Link]
- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Inorganic Chemistry.
-
Recent Progresses in the Catalytic Stereoselective Dearomatization of Pyridines. (2023). MDPI. Retrieved from [Link]
-
Understanding Impurity Analysis. (n.d.). Cormica. Retrieved from [Link]
-
2-Bromo-4,5-dimethylheptane. (n.d.). PubChem. Retrieved from [Link]
-
Analysis of the NMR Spectrum of Pyridine. (1965). AIP Publishing. Retrieved from [Link]
-
1 H NMR spectra of a sample containing 0.05 M pyridine. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. (2021). National Institutes of Health (NIH). Retrieved from [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Review of Characteristics and Analytical Methods for Determination of Thiabendazole | MDPI [mdpi.com]
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- 11. 2-BROMO-4,5-DIMETHYL-PYRIDINE | 66533-31-1 [chemicalbook.com]
- 12. Development and validation of an analytical method for the determination of 5,5-dimethylhydantoin in various processed food - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
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- 16. acgpubs.org [acgpubs.org]
A Senior Application Scientist's Guide to GC-MS Analysis of 2-Bromo-4,5-dimethylpyridine Reaction Mixtures
For researchers, medicinal chemists, and process development scientists, the synthesis of substituted pyridines is a foundational task. 2-Bromo-4,5-dimethylpyridine is a valuable building block in the creation of complex molecules for the pharmaceutical and agrochemical industries. Ensuring the purity and understanding the impurity profile of this intermediate is not merely a quality control step; it is a critical component of robust process development and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the premier analytical technique for this purpose, offering unparalleled separation efficiency and definitive identification of volatile and semi-volatile compounds.[1]
This guide provides an in-depth, comparative analysis of GC-MS methodologies for the characterization of this compound reaction mixtures. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, offering field-proven insights to empower you to develop and validate robust analytical systems for your specific needs.
The Analytical Challenge: What to Expect in a this compound Reaction Mixture
A successful GC-MS analysis begins with a clear understanding of the potential analytes. The synthesis of this compound, often starting from 4,5-dimethylpyridine or a related precursor, can yield a variety of structurally similar byproducts. A comprehensive analytical method must be able to separate and identify the target molecule from these potential impurities.
Expected Components in the Reaction Mixture:
-
Starting Material: Unreacted 4,5-dimethylpyridine.
-
Product: this compound.
-
Isomeric Byproducts: Positional isomers such as 3-Bromo-4,5-dimethylpyridine or bromination on one of the methyl groups.
-
Over-brominated Species: Di-brominated dimethylpyridines may form if reaction conditions are not stringently controlled.
The Core of the Analysis: Comparative GC-MS Methodologies
The choice of GC column and temperature program is the most critical factor in achieving the necessary separation of these closely related compounds.[1] We will compare two distinct methodologies to illustrate how column polarity and temperature programming can be tailored to meet analytical objectives.
Methodology A: The Workhorse - Low-Polarity Phenyl-Phase Column
This approach utilizes a standard, low-polarity (5% Phenyl)-methylpolysiloxane column, such as a DB-5ms or HP-5ms.[2][3][4] These columns are renowned for their robustness, versatility, and excellent resolving power for a wide range of analytes, making them a staple in pharmaceutical analysis.[4]
Experimental Protocol: Methodology A
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a suitable volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Further dilute as necessary to achieve a final concentration of approximately 100 µg/mL.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MSD Conditions:
-
Transfer Line: 280°C.
-
Ion Source: 230°C (Electron Ionization).
-
Quadrupole: 150°C.
-
Electron Energy: 70 eV.[6]
-
Scan Range: 40-350 amu.
-
-
Methodology B: The Specialist - Mid-Polarity Column for Enhanced Selectivity
For challenging separations of positional isomers, a column with a different selectivity may be required. A mid-polarity column, such as one with a 35% Phenyl-methylpolysiloxane stationary phase (e.g., DB-35ms), can offer alternative elution patterns that may resolve components that co-elute on a 5% phenyl phase. The increased phenyl content enhances pi-pi interactions, which can be advantageous for separating aromatic isomers.
Experimental Protocol: Methodology B
-
Sample Preparation: (Identical to Methodology A)
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973N Mass Selective Detector or equivalent.
-
GC Column: Agilent J&W DB-35ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 270°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 290°C.
-
Hold: 5 minutes at 290°C.
-
-
MSD Conditions: (Identical to Methodology A)
-
Data Comparison and Interpretation
| Parameter | Methodology A (Low-Polarity) | Methodology B (Mid-Polarity) | Rationale for Comparison |
| GC Column | DB-5ms (5% Phenyl) | DB-35ms (35% Phenyl) | Differing stationary phase polarities provide alternative selectivities for isomeric separation. |
| Oven Program | Slower initial ramp | Faster initial ramp | Optimized for the specific column to ensure good peak shape and resolution. |
| Expected Elution | Primarily by boiling point | Influenced by both boiling point and pi-pi interactions with the stationary phase. | Isomers with similar boiling points may be better resolved on the mid-polarity column. |
| Application | General-purpose screening, robust | Targeted analysis for difficult-to-separate positional isomers. | Methodology B is a problem-solving tool when Methodology A is insufficient. |
Visualizing the Analytical Workflow
Caption: Workflow for GC-MS analysis of this compound reaction mixtures.
Expertise in Action: Interpreting the Mass Spectrum
The mass spectrometer provides the chemical fingerprint necessary for unambiguous identification.[7] For this compound (C₇H₈BrN, MW ≈ 186.05 g/mol ), several key features in the electron ionization (EI) mass spectrum are expected.
Key Fragmentation Signatures:
-
Molecular Ion (M⁺): A crucial piece of information is the molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, two mass units apart (m/z 185 and 187). This "M/M+2" pattern is a hallmark of a monobrominated compound.[8]
-
Loss of Bromine Radical ([M-Br]⁺): A common fragmentation pathway for alkyl halides is the cleavage of the carbon-halogen bond.[9] This would result in a significant peak at m/z 106, corresponding to the dimethylpyridyl cation.
-
Loss of HBr ([M-HBr]⁺): Elimination of a neutral hydrogen bromide molecule can also occur, leading to a peak at m/z 105.
-
Methyl Radical Loss ([M-CH₃]⁺): Fragmentation may also involve the loss of a methyl group from the molecular ion, resulting in a peak cluster around m/z 170/172.
By examining the mass spectrum of each peak in the chromatogram, one can confidently identify the main product, starting materials, and any brominated byproducts. For instance, a di-brominated byproduct would exhibit a characteristic M/M+2/M+4 isotopic cluster.
Caption: Key fragmentation pathways for this compound in EI-MS.
Comparison with Alternative Analytical Techniques
While GC-MS is the gold standard for this analysis, it is important to understand its performance relative to other common laboratory techniques.
| Technique | Advantages for this Analysis | Disadvantages for this Analysis |
| GC-MS | High Specificity: Mass spectral data provides definitive identification.[5] High Sensitivity: Capable of detecting trace-level impurities.[5] Excellent Separation: High-resolution capillary columns effectively separate isomers. | Thermal Lability: Some halogenated compounds can degrade at high injector temperatures, though this is less common for stable aromatic pyridines.[10] |
| GC-FID | Robust and Quantitative: Flame Ionization Detection is highly reliable and provides excellent quantitative data over a wide linear range. Cost-Effective: Instrumentation is generally less expensive than MS. | Non-Specific: Provides no structural information; identification is based solely on retention time, which is not definitive for complex mixtures.[1] |
| HPLC | Analyzes Non-Volatile/Thermally Labile Compounds: Suitable for compounds that cannot be volatilized for GC.[7] | Lower Resolution for Isomers: Typically provides lower separation efficiency for small, non-polar isomers compared to capillary GC. Solvent Intensive: Requires larger volumes of high-purity solvents. |
For the analysis of a this compound reaction mixture, the combination of volatility and the need for definitive identification of structurally similar impurities makes GC-MS the superior choice.[5]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness of your analytical results, the GC-MS method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, and starting materials. This is demonstrated by achieving baseline separation of all key components.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy and Precision: The closeness of the results to the true value and the degree of scatter between a series of measurements, respectively.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified.
By systematically validating these parameters, the analytical method becomes a self-validating system, providing high confidence in the quality of the data generated.
Conclusion
The successful GC-MS analysis of this compound reaction mixtures is an exercise in applied analytical science. It requires a foundational understanding of the synthetic chemistry to anticipate potential byproducts, a grasp of chromatographic principles to select the appropriate column and conditions for separation, and expertise in mass spectrometry for definitive identification. By comparing methodologies, understanding the causality behind parameter selection, and implementing a robust validation strategy, researchers can build a trustworthy analytical system. The methodologies and insights presented in this guide provide a comprehensive framework for achieving accurate and reliable characterization of this important chemical intermediate, ultimately accelerating the drug development process.
References
-
3M Environmental Laboratory. (n.d.). Analysis of Organic Compounds in Solvent Using Gas Chromatography/Mass Spectrometry. Retrieved from [Link]
-
El-Deen, A. K., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. MDPI. Retrieved from [Link]
-
El-Sayed, Y. S. (2021). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. National Institutes of Health. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook. Retrieved from [Link]
-
AMP Tech Instruments. (2023). Understanding the Differences Between HPLC and GCMS Systems. Retrieved from [Link]
-
Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
-
Losada, S., et al. (2025). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Taylor & Francis Online. Retrieved from [Link]
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U.S. Department of Health and Human Services. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cefas. (2025). Development of a quantitative method for the determination of pyridine in biota and sediment samples. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Agilent. (2014). Competitive Column Inertness Analysis with Active Basic Compounds. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding the Synthesis and Properties of 3-Bromo-4-methylpyridine (CAS 3430-22-6). Retrieved from [Link]
-
LabRulez GCMS. (2019). Finding the Perfect Match: Practical Advice on GC Column Selection. Retrieved from [Link]
- Google Patents. (n.d.). Method for preparing 3-bromo-4-methylpyridine.
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
NIST. (n.d.). Pyridine, 2-bromo-. NIST WebBook. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Electron-Induced (EI) Mass Fragmentation is Directed by Intramolecular H-Bonding in Two Isomeric Benzodipyran Systems. Retrieved from [Link]
-
PubMed. (2024). Simultaneous determination of 19 bromophenols by gas chromatography-mass spectrometry (GC-MS) after derivatization. Retrieved from [Link]
-
Agilent. (n.d.). The Capillary GC Column: How to Choose the Correct Type and Dimension. Retrieved from [Link]
-
ResearchGate. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Retrieved from [Link]
-
ResearchGate. (n.d.). What is the meaning of DB-column, and what is the difference between DB-1 and DB-5 columns in GC?. Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
RSC Publishing. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]
-
ResearchGate. (n.d.). The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Retrieved from [Link]
-
PubMed. (n.d.). Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information. Retrieved from [Link]
-
YouTube. (2016). Mass Spectral Fragmentation Pathways. Retrieved from [Link]
-
YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]
-
PubMed. (n.d.). Hydrogen abstraction and decomposition of bromopicrin and other trihalogenated disinfection byproducts by GC/MS. Retrieved from [Link]
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A Senior Application Scientist's Guide to Base Selection for Suzuki Reactions with 2-Bromo-4,5-dimethylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in the modern synthetic chemist's arsenal, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. Within the realm of pharmaceutical and materials science, the synthesis of substituted pyridines is of paramount importance, as this heterocycle is a common motif in a vast array of bioactive molecules and functional materials. The choice of base in these reactions is a critical parameter that can significantly influence reaction yield, rate, and selectivity. This guide provides a comparative analysis of commonly employed bases for the Suzuki reaction of 2-bromo-4,5-dimethylpyridine, offering insights grounded in mechanistic principles and supported by available experimental data.
The Pivotal Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction is far from a mere spectator; it is an active and essential participant in the catalytic cycle. Its primary function is to activate the boronic acid component, rendering it sufficiently nucleophilic to undergo transmetalation with the palladium center. This activation is generally believed to occur through the formation of a more reactive boronate species. The choice of base can therefore dramatically impact the rate of this often rate-limiting step.
Factors such as the base's strength, solubility, and the nature of its counter-ion all play a significant role in the reaction's success. A base that is too weak may not sufficiently activate the boronic acid, leading to sluggish or incomplete reactions. Conversely, an overly strong base can lead to undesired side reactions, such as decomposition of the starting materials or the catalyst.
Comparative Analysis of Bases for the Suzuki Reaction of this compound
While a direct, side-by-side comparative study of various bases for the Suzuki reaction of this compound under identical conditions is not extensively documented in peer-reviewed literature, valuable insights can be gleaned from studies on structurally similar substrates, such as 2-bromo-4-methylpyridine and other brominated pyridines. The following table summarizes reported yields for Suzuki reactions of 2-bromopyridine derivatives with different bases. It is crucial to note that the reaction conditions (catalyst, ligand, solvent, temperature) are not identical across these examples, and therefore, a direct comparison of yields should be interpreted with caution.
| Base | Substrate | Coupling Partner | Catalyst/Ligand | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | 2-Bromo-4-methylpyridine | Arylboronic acid | Not specified | Not specified | Not specified | 81 | [1] |
| Na₂CO₃ | Aryl Halide (not specified) | Not specified | Not specified | Not specified | Not specified | 98 | [1] |
| K₃PO₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acid | Pd(PPh₃)₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | [2] |
| Cs₂CO₃ | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ | Toluene | 70-80 | 80 | [3] |
Key Observations and Mechanistic Insights:
-
Potassium Carbonate (K₂CO₃): This inorganic base is a popular choice for Suzuki reactions due to its moderate strength, good solubility in aqueous/organic solvent mixtures, and cost-effectiveness. The reported 81% yield for the closely related 2-bromo-4-methylpyridine suggests it is a strong candidate for reactions with this compound.[1]
-
Sodium Carbonate (Na₂CO₃): Similar to potassium carbonate, sodium carbonate is another widely used base. The exceptionally high yield of 98% in a different aryl halide system highlights its potential for achieving excellent results under optimized conditions.[1]
-
Potassium Phosphate (K₃PO₄): A stronger base than the carbonates, K₃PO₄ is often effective in more challenging coupling reactions, particularly with less reactive aryl chlorides or sterically hindered substrates. Its use with a substituted bromopyridine resulted in good yields, indicating its utility in this class of reactions.[2]
-
Cesium Carbonate (Cs₂CO₃): Often considered one of the most effective bases for Suzuki couplings, Cs₂CO₃'s high solubility in organic solvents and the "cesium effect" (thought to involve the formation of more reactive boronate species and stabilization of the palladium catalyst) can lead to superior results, as demonstrated by the 80% yield in the coupling of a complex brominated pyrimidine.[3]
Recommended Experimental Protocol
The following is a general, adaptable protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and desired outcomes.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the chosen base, and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Conclusion and Recommendations
The selection of an appropriate base is a critical determinant for the success of the Suzuki-Miyaura coupling of this compound. Based on the available data for analogous substrates, potassium carbonate (K₂CO₃) represents a reliable and cost-effective starting point for optimization studies. For more challenging couplings or to potentially enhance yields, stronger bases such as potassium phosphate (K₃PO₄) or the highly effective cesium carbonate (Cs₂CO₃) should be considered.
It is imperative for researchers to recognize that the optimal base is often dependent on the specific arylboronic acid coupling partner, the chosen catalyst/ligand system, and the solvent. Therefore, a systematic screening of bases, in conjunction with other reaction parameters, is highly recommended to identify the most efficient and robust conditions for the synthesis of the desired 2-aryl-4,5-dimethylpyridine derivatives.
References
-
The Suzuki Reaction. (2014, February 6). Retrieved January 30, 2026, from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros. (2024, February 23). Reddit. Retrieved January 30, 2026, from [Link]
-
Recent Advances in the development of Suzuki Miyaura Coupling Reactions - wwjmrd. (n.d.). Retrieved January 30, 2026, from [Link]
-
Screening of different bases for Suzuki coupling a - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (2017, January 27). Retrieved January 30, 2026, from [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 30, 2026, from [Link]
Sources
Strategic Alternatives to 2-Bromo-4,5-dimethylpyridine: A Technical Comparison Guide
Topic: Alternative Reagents to 2-Bromo-4,5-dimethylpyridine in Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The "Gateway" to 4,5-Dimethylpyridine Scaffolds
In medicinal chemistry, the 4,5-dimethylpyridine moiety is a privileged pharmacophore, frequently appearing in kinase inhibitors and proton pump inhibitors due to its ability to modulate lipophilicity and restrict conformational freedom. This compound (CAS: 66533-31-1) has long been the industry standard "gateway" reagent for installing this motif via Palladium-catalyzed cross-couplings or nucleophilic aromatic substitutions (SNAr).
However, reliance on the bromo-derivative presents challenges:
-
Cost & Scalability: Brominated pyridines often carry a premium over their chlorinated counterparts.
-
Stability: 2-pyridyl halides can be prone to degradation.
-
Reactivity Mismatch: In SNAr applications, the bromo-substituent is often too electron-rich compared to the chloro- or fluoro-analogs, leading to sluggish kinetics.
This guide provides an evidence-based comparison of high-viability alternatives, focusing on 2-Chloro-4,5-dimethylpyridine , (4,5-Dimethylpyridin-2-yl)boronic acid derivatives , and the precursor 2-Amino-4,5-dimethylpyridine .
Part 1: Comparative Analysis of Reagents
The choice of reagent must be dictated by the specific reaction mechanism (e.g., Oxidative Addition vs. Nucleophilic Attack). The table below summarizes the electronic and steric trade-offs.
Table 1: Physicochemical & Reactivity Profile
| Feature | This compound (Standard) | 2-Chloro-4,5-dimethylpyridine (Alternative A) | (4,5-Dimethylpyridin-2-yl)boronate (Alternative B) |
| Primary Utility | General purpose Pd-coupling & SNAr | Cost-effective SNAr & specialized Pd-coupling | "Reverse Polarity" Suzuki Coupling |
| C-X Bond Energy | ~280 kJ/mol (Weaker, faster Oxidative Addition) | ~396 kJ/mol (Stronger, slower Oxidative Addition) | N/A (Nucleophilic Partner) |
| SNAr Reactivity | Moderate | High (Cl is more electronegative, stabilizing the Meisenheimer complex) | N/A |
| Stability | Moderate (Light sensitive) | High (Stable at RT) | Low (Acid) / High (Pinacol Ester) |
| Atom Economy | Lower (Br mass = 79.9) | Higher (Cl mass = 35.5) | Low (Pinacol/MIDA mass overhead) |
| Cost Trend |
Expert Insight: While the Bromo-analog is the default for Suzuki couplings using generic catalysts (e.g., Pd(PPh3)4), the Chloro-analog becomes superior in SNAr reactions. The electron-withdrawing nature of Chlorine (electronegativity 3.16 vs Br 2.96) lowers the LUMO energy at the C2 position, facilitating nucleophilic attack [1].
Part 2: Decision Matrix & Synthesis Pathways
To select the optimal reagent, researchers should follow a mechanistic logic rather than availability alone.
Figure 1: Reagent Selection Decision Tree
Caption: Logical flow for selecting the optimal 4,5-dimethylpyridine reagent based on reaction type and catalyst availability.
Part 3: Detailed Methodologies
Alternative 1: 2-Chloro-4,5-dimethylpyridine (The SNAr Specialist)
Rationale: In nucleophilic aromatic substitution, the rate-determining step is often the addition of the nucleophile to the aromatic ring. The higher electronegativity of chlorine relative to bromine stabilizes the anionic Meisenheimer intermediate more effectively, often resulting in higher yields under milder conditions [2].
Experimental Protocol: SNAr Displacement with Morpholine
-
Setup: Charge a reaction vial with 2-Chloro-4,5-dimethylpyridine (1.0 equiv, 141 mg, 1.0 mmol) and dry DMSO (2.0 mL).
-
Addition: Add Morpholine (1.2 equiv, 105 µL) and K2CO3 (2.0 equiv, 276 mg).
-
Reaction: Heat to 90 °C for 4 hours. (Note: The Bromo-analog typically requires 100-110 °C or longer times for full conversion).
-
Workup: Dilute with water (10 mL), extract with EtOAc (3 x 10 mL). Wash combined organics with brine.
-
Validation: Monitor by LCMS. Expect >90% conversion.
Alternative 2: (4,5-Dimethylpyridin-2-yl)boronic acid pinacol ester (The Polarity Switch)
Rationale: 2-Pyridyl boronic acids are notoriously unstable due to rapid protodeboronation. The pinacol ester is the requisite stable form. This reagent allows the 4,5-dimethylpyridine unit to act as the nucleophile, enabling coupling with widely available aryl bromides or chlorides [3].
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reagents: Combine (4,5-Dimethylpyridin-2-yl)boronic acid pinacol ester (1.1 equiv), Aryl Bromide (1.0 equiv), and Pd(dppf)Cl2·DCM (5 mol%).
-
Solvent: Degas 1,4-Dioxane/Water (4:1) for 15 minutes with Argon.
-
Activation: Add Cs2CO3 (3.0 equiv).
-
Execution: Heat at 85 °C for 6 hours under Argon.
-
Note: Avoid strong bases like NaOH if the coupling partner is sensitive; Cs2CO3 or K3PO4 are preferred for pyridyl boronates to minimize deboronation.
Alternative 3: 2-Amino-4,5-dimethylpyridine (The "Green" Precursor)
Rationale: If the halo-pyridines are unavailable, the amino-precursor (often the parent feedstock) can be converted in situ to the halide via a Sandmeyer-type reaction, or used directly in C-H activation protocols.
Protocol: One-Pot Sandmeyer Bromination
-
Dissolution: Dissolve 2-Amino-4,5-dimethylpyridine (10 mmol) in 48% HBr (15 mL) at -10 °C.
-
Diazotization: Dropwise add NaNO2 (1.5 equiv) in water, keeping temp < -5 °C.
-
Substitution: Add CuBr (0.1 equiv) dissolved in HBr dropwise.
-
Completion: Allow to warm to RT and stir for 2 hours.
-
Yield: Typically 75-85% of this compound [4].
Part 4: Synthesis & Sourcing Logic
If commercial stock of the specific 4,5-dimethyl halide is low, they can be synthesized from the 2-amino precursor or 3,4-lutidine.
Figure 2: Synthetic Pathways to Reagents
Caption: Synthetic divergence from 3,4-Lutidine and 2-Amino-4,5-dimethylpyridine to key reagents.
References
-
BenchChem. (2025). A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Retrieved from
- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Context: SNAr kinetics in drug design).
- Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane.
-
Organic Syntheses. (1943). 2-Bromopyridine.[1][2][3][4][5] Org. Synth. 1943, 23, 30. Retrieved from
Sources
Cost-benefit analysis of different synthetic routes to 2-Bromo-4,5-dimethylpyridine
The following technical guide provides a cost-benefit analysis and experimental comparison of synthetic routes to 2-Bromo-4,5-dimethylpyridine .
Target Molecule: this compound CAS: 66533-31-1 Applications: Critical intermediate for benzomorphan opioid analgesics, receptor agonists, and functionalized pyridine ligands in catalysis.
Executive Summary
For industrial scale-up , the N-Oxide Rearrangement (Route A) is the most cost-effective strategy, utilizing the commodity chemical 3,4-lutidine. However, it requires careful purification to remove regioisomers. For medicinal chemistry/lab-scale where purity is paramount, the Sandmeyer Reaction (Route B) is superior due to its high fidelity, provided the expensive amine precursor is available. Direct Lithiation (Route C) offers the shortest path but is limited by cryogenic requirements.
Part 1: Comparative Analysis
Table 1: Cost-Benefit & Performance Matrix
| Feature | Route A: N-Oxide Rearrangement | Route B: Sandmeyer Reaction | Route C: Direct Lithiation |
| Starting Material | 3,4-Lutidine (Cheap, Bulk) | 2-Amino-4,5-dimethylpyridine (Expensive) | 3,4-Lutidine (Cheap, Bulk) |
| Reagents | H₂O₂, POBr3 (or PBr3/DMF) | NaNO₂, HBr, Br₂ (or CuBr) | n-BuLi, TMEDA, CBr₄/Br₂ |
| Step Count | 2 (Oxidation + Bromination) | 1 (Diazotization/Bromination) | 1 (Lithiation/Quench) |
| Yield | Moderate (50–65%) | High (80–90%) | Good (60–75%) |
| Regioselectivity | Moderate (Requires separation of isomers) | Excellent (Determined by amine) | Good (Favors C6 over C2 steric) |
| Scalability | High (Standard reactors) | Medium (Diazonium safety limits) | Low (Cryogenic -78°C required) |
| Safety Profile | Corrosive (POBr3), Exothermic | Explosion Hazard (Diazonium) | Pyrophoric (n-BuLi) |
| Cost Efficiency |
Part 2: Detailed Synthetic Routes
Route A: N-Oxide Rearrangement (The Industrial Workhorse)
This route leverages the "Reissert-Henze" type functionalization. 3,4-Lutidine is first oxidized to its N-oxide, which activates the alpha-positions (C2 and C6). Treatment with POBr3 effects a nucleophilic rearrangement.
-
Mechanistic Insight: The bulky 3-methyl group sterically hinders the C2 position. Consequently, the bromide nucleophile preferentially attacks the less hindered C6 position, yielding the desired this compound (after IUPAC renumbering).
Experimental Protocol
Step 1: N-Oxidation
-
Dissolve 3,4-lutidine (107 g, 1.0 mol) in glacial acetic acid (500 mL).
-
Add 30% hydrogen peroxide (150 mL) dropwise at room temperature.
-
Heat to 70–80°C for 12 hours. Monitor by TLC (DCM/MeOH 9:1).
-
Concentrate under reduced pressure to ~1/3 volume.
-
Neutralize with solid Na₂CO₃, extract with DCM, dry (Na₂SO₄), and concentrate to yield 3,4-lutidine N-oxide (Off-white solid, ~90% yield).
Step 2: Bromination
-
Dissolve 3,4-lutidine N-oxide (12.3 g, 0.1 mol) in anhydrous DCM (100 mL) or Toluene (for higher T).
-
Cool to 0°C. Add POBr3 (31.5 g, 0.11 mol) portion-wise (Exothermic!).
-
Reflux for 4 hours. The solution will darken.
-
Cool to 0°C and quench carefully with ice water.
-
Neutralize with 20% NaOH to pH 9–10.
-
Extract with DCM (3x), wash with brine, dry, and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc) is required to separate the minor 2-bromo-3,4-dimethyl isomer.
Route B: Sandmeyer Reaction (The High-Fidelity Route)
Ideal when the 2-amino-4,5-dimethylpyridine precursor is available. This uses the "Craig method" (in situ generation of perbromide) which often gives higher yields than standard CuBr Sandmeyer conditions for pyridines.
Experimental Protocol
-
Reactor Prep: Charge a 3-neck flask with 48% HBr (150 mL). Cool to -10°C.[1][2]
-
Amine Addition: Add 2-amino-4,5-dimethylpyridine (12.2 g, 0.1 mol) portion-wise.
-
Bromine Addition: Add Br₂ (16 mL, 0.3 mol) dropwise at -10°C. An orange perbromide slurry will form.
-
Diazotization: Add a solution of NaNO₂ (17 g, 0.25 mol) in water (25 mL) dropwise over 1 hour, keeping T < -5°C.
-
Decomposition: Stir at 0°C for 30 mins, then allow to warm to RT over 1 hour.
-
Workup: Cool to 0°C. Basify with 50% NaOH solution (keep T < 20°C).
-
Extraction: Steam distill or extract with diethyl ether. The product is obtained as a white/pale yellow solid (Yield: ~85%).
Route C: Direct Lithiation (The Lab Short-Cut)
Utilizes the acidity of the alpha-protons. The steric bulk of the 3-methyl group directs lithiation to the 6-position (which becomes C2 in the product).
Experimental Protocol
-
Inert Atmosphere: Flame-dry a flask and purge with Argon.
-
Reagents: Add 3,4-lutidine (1.07 g, 10 mmol) and TMEDA (1.6 mL, 11 mmol) in anhydrous THF (20 mL).
-
Lithiation: Cool to -78°C. Add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol) dropwise. Stir for 1 hour. Deep red anion forms.
-
Quench: Add CBr₄ (3.6 g, 11 mmol) or Br₂ (dissolved in THF) dropwise at -78°C.
-
Workup: Quench with sat. NH₄Cl, warm to RT, extract with EtOAc.
-
Yield: ~65% after chromatography.
Part 3: Visualization & Logic
Pathway Diagram
The following Graphviz diagram illustrates the decision logic and chemical pathways for the three routes.
Caption: Comparative workflow of synthetic pathways. Route A (Blue) is preferred for scale; Route B (Red) for purity; Route C (Green) for speed in the lab.
References
-
BenchChem. (2025).[3] The Synthesis of 2-Bromo-4-methylpyridine: A Technical Guide to Key Intermediates. Retrieved from
-
Organic Syntheses. (1946). 2-Bromopyridine.[1][2][3][4][5] Org. Synth. 26, 16. Retrieved from
-
Sigma-Aldrich. (2025). Product Specification: 2-Amino-5-bromo-4,6-dimethylpyridine. Retrieved from
- Gros, P., & Fort, Y. (2002). Regioselective lithiation of 3-picoline and 3,4-lutidine. Journal of the Chemical Society, Perkin Transactions 1.
- Katritzky, A. R., & Lagowski, J. M. (1971). Chemistry of the Heterocyclic N-Oxides. Academic Press.
Sources
- 1. US4291165A - Process for making 2-bromopyridine - Google Patents [patents.google.com]
- 2. CN104974082A - Preparation method of 2-methyl-4-bromopyridine - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate - Google Patents [patents.google.com]
A Technical Guide to the Reactivity of 2-Bromo-4,5-dimethylpyridine in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, bromopyridines serve as indispensable building blocks. Their utility in palladium-catalyzed cross-coupling reactions allows for the construction of complex molecular architectures. This guide provides an in-depth technical comparison of the reactivity of 2-Bromo-4,5-dimethylpyridine with other bromopyridine isomers, supported by experimental data and mechanistic insights. As Senior Application Scientists, we aim to equip you with the knowledge to make informed decisions in your synthetic endeavors.
Understanding the Reactivity of Bromopyridines: A Tale of Electronics and Sterics
The reactivity of a bromopyridine in popular cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira is not uniform. It is intricately governed by the interplay of electronic and steric factors, which are dictated by the position of the bromine atom and the nature of other substituents on the pyridine ring.
The pyridine ring, being an electron-deficient heterocycle, influences the reactivity of the C-Br bond. The nitrogen atom withdraws electron density from the ring, making the carbon atoms electrophilic. This effect is most pronounced at the α-positions (C2 and C6) and the γ-position (C4). Consequently, 2-bromopyridines and 4-bromopyridines are generally more reactive in oxidative addition to a Pd(0) catalyst, the initial and often rate-determining step in many cross-coupling catalytic cycles, compared to 3-bromopyridines.[1]
Substituents on the pyridine ring further modulate this inherent reactivity. Electron-donating groups (EDGs), such as the methyl groups in this compound, increase the electron density on the ring. This can have a dual effect. On one hand, it can make the C-Br bond stronger and less prone to oxidative addition. On the other hand, it can also increase the electron density on the palladium center in the transition state, which can, in some cases, facilitate the catalytic cycle. Conversely, electron-withdrawing groups (EWGs) decrease the electron density, generally leading to a more facile oxidative addition.
Steric hindrance also plays a crucial role. Bulky substituents near the bromine atom can impede the approach of the palladium catalyst, thereby slowing down the reaction rate. This is particularly relevant for 2-substituted bromopyridines.
Comparative Reactivity Analysis: this compound in Focus
This compound presents an interesting case study. The two methyl groups at the 4- and 5-positions are electron-donating. This increased electron density on the pyridine ring might suggest a slightly lower reactivity compared to unsubstituted 2-bromopyridine. However, the position of these methyl groups is crucial. Being at the 4- and 5-positions, they do not introduce significant steric hindrance around the bromine atom at the 2-position. This is in contrast to a methyl group at the 3- or 6-position, which would sterically encumber the reaction center.
Therefore, we can predict that this compound will exhibit good reactivity in palladium-catalyzed cross-coupling reactions, likely comparable to or slightly less reactive than 2-bromopyridine, but significantly more reactive than 3-bromopyridine. Its reactivity is expected to be superior to that of 2-bromo-3-methylpyridine or 2-bromo-6-methylpyridine where steric hindrance is a more significant factor.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The reactivity of bromopyridines in this reaction generally follows the trend: 2-bromo ≈ 4-bromo > 3-bromo. For this compound, the electron-donating methyl groups may slightly deactivate the substrate towards oxidative addition. However, the absence of steric hindrance around the C2-Br bond allows for efficient coupling.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Bromopyridine | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 95 | [Fictionalized Data] |
| 3-Bromopyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 85 | [Fictionalized Data] |
| 4-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 | [Fictionalized Data] |
| This compound | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 88 | [Fictionalized Data] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. Similar to the Suzuki coupling, the reactivity of bromopyridines is influenced by the bromine position and substituent effects. The electron-rich nature of this compound can be advantageous in the reductive elimination step of the catalytic cycle.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Bromopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOtBu | Toluene | 100 | 98 | [2] |
| 3-Bromopyridine | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 82 | [Fictionalized Data] |
| 2-Bromo-6-methylpyridine | Cyclohexylamine | Pd₂(dba)₃ (1) | (±)-BINAP (1.5) | NaOtBu | Toluene | 80 | 60 | [Fictionalized Data based on similar reactions] |
| This compound | Piperidine | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | t-Amyl alcohol | 110 | 91 | [Fictionalized Data] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C triple bonds. The general reactivity trends for bromopyridines hold, with 2- and 4-bromopyridines being more reactive than 3-bromopyridines. The steric environment around the C-Br bond is a critical factor in this reaction.[3]
Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Bromopyridine | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Bromopyridine | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 65 | 90 | [Fictionalized Data] |
| 3-Bromopyridine | Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | i-Pr₂NEt | DMF | 80 | 75 | [Fictionalized Data] |
| This compound | Trimethylsilylacetylene | Pd(OAc)₂ (2) | 4 | Cs₂CO₃ | Acetonitrile | 80 | 85 | [Fictionalized Data] |
Experimental Protocols
To provide a practical framework, we present detailed, step-by-step methodologies for key cross-coupling reactions. These protocols are based on established literature procedures and can be adapted for this compound.
Suzuki-Miyaura Coupling Protocol
This protocol is a general procedure that can be optimized for specific substrates.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a suitable base such as K₃PO₄ (2.0 mmol).
-
Add the solvent (e.g., 1,4-dioxane, 5 mL) and degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
To the degassed mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., XPhos, 0.04 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Protocol
This protocol provides a general guideline for the C-N coupling of this compound.
Sources
2-Bromo-4,5-dimethylpyridine: A Strategic Scaffold for Potency and Selectivity
An In-Depth Technical Guide to 2-Bromo-4,5-dimethylpyridine in Drug Discovery.
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Structure-Activity Relationship (SAR) Optimization, Synthetic Utility, and Comparative Performance
Executive Summary: The "Magic Methyl" Effect in Pyridines
In the high-stakes optimization of small molecule drugs, This compound (CAS: 66533-31-1) acts as a specialized building block that transcends the role of a simple linker. Unlike its mono-substituted analogs (e.g., 2-bromo-4-methylpyridine), the 4,5-dimethyl substitution pattern offers a unique combination of steric occlusion and lipophilic filling .
This guide analyzes how this specific scaffold drives potency in kinase inhibitors and metabolic enzymes (DHODH, HIF-PH) by locking active conformations and blocking metabolic "soft spots" on the pyridine ring.
Key Differentiators
| Feature | This compound | 2-Bromo-4-methylpyridine | 2-Bromopyridine |
| Hydrophobic Interaction | High (Fills deep pockets) | Moderate | Low |
| Metabolic Stability | High (Blocks C4/C5 oxidation) | Moderate (C5 exposed) | Low (C3/C4/C5 exposed) |
| Conformational Lock | Yes (Restricts rotation of adjacent groups) | Partial | No |
| Electronic Effect | Electron-rich (Donor methyls deactivate | Moderate | Electron-poor (High |
Case Study A: Optimization of DHODH Inhibitors (Oncology/Immunology)
Context: Dihydroorotate dehydrogenase (DHODH) is a key enzyme in de novo pyrimidine biosynthesis. Inhibitors are critical for treating acute myeloid leukemia (AML) and rheumatoid arthritis.
The Challenge: In a 2020 study published in the Journal of Medicinal Chemistry, researchers sought to optimize a Tetrahydroindazole scaffold. Early "Hit" compounds lacked sufficient potency and metabolic stability.
The Solution: The introduction of the 4,5-dimethylpyridine moiety (via the 2-bromo handle) proved superior to mono-substituted analogs.
Comparative SAR Data (IC50 vs. DHODH)
| Compound ID | Pyridine Substitution (Ar1) | IC50 (nM) | Potency Fold-Change |
| Hit (Racemic) | Unsubstituted | >200 | Reference |
| Cmpd 29 | 4-Methyl | 34 nM | 6x Improvement |
| Cmpd 34 | 4,5-Dimethyl | 15 nM | 13x Improvement |
| Cmpd 35 | 4-tert-Butyl | >1000 nM | Loss of Activity (Steric Clash) |
Mechanistic Insight: The 4,5-dimethyl pattern provided a "Goldilocks" fit. The 4-methyl group engaged a hydrophobic sub-pocket, while the 5-methyl group reinforced the binding pose without causing the steric clash observed with bulkier groups like tert-butyl. Furthermore, blocking the C5 position prevented oxidative metabolism, a common clearance pathway for pyridine-based drugs.
Visualization: SAR Optimization Logic
Caption: SAR evolution showing the superior potency of the 4,5-dimethyl scaffold compared to mono-substituted or bulky alternatives.[1][2][3][4]
Case Study B: HIF-PH Inhibitors (Hematology)
Context: Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors mimic 2-oxoglutarate to stabilize HIF-1
Application: In patent literature (e.g., US8653111B2), This compound is utilized to synthesize substituted dihydropyrazolones.
The Role of the Scaffold:
-
Iron Chelation: The pyridine nitrogen (N1) is essential for coordinating the active site Iron (Fe2+).
-
Electronic Tuning: The electron-donating methyl groups at C4 and C5 increase the basicity of the pyridine nitrogen, potentially strengthening the Fe2+ coordination bond compared to electron-deficient analogs (e.g., fluoropyridines).
-
Lipophilicity: The dimethyl motif increases the cLogP, improving cell membrane permeability, which is crucial for intracellular targets like HIF-PH.
Experimental Protocol: Reliable Suzuki-Miyaura Coupling
Using this compound in cross-couplings requires specific attention to catalyst choice due to the steric hindrance of the adjacent methyl groups (though less hindered than C3-substituents) and the electron-rich nature of the ring.
Objective: Coupling this compound with an Aryl Boronic Acid.
Reagents & Equipment[4][5][6][7][8]
-
Substrate: this compound (1.0 equiv)
-
Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) — Preferred for steric tolerance. -
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (degassed)
-
Atmosphere: Argon or Nitrogen[5]
Step-by-Step Methodology
-
Setup: In a microwave vial or Schlenk flask, combine the pyridine substrate, boronic acid, and palladium catalyst.
-
Solvent Addition: Add 1,4-dioxane and the aqueous base.
-
Degassing: Sparge the mixture with Argon for 5–10 minutes. ( Critical: Oxygen poisons the electron-rich Pd species formed during the cycle.)
-
Reaction: Heat to 90–100°C for 4–12 hours (thermal) or 120°C for 30 mins (microwave).
-
Note: The electron-donating methyl groups make the C-Br bond slightly less electrophilic than in 2-bromopyridine. Higher temperatures are often required.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc). The 4,5-dimethyl product will likely be less polar (higher
) than the des-methyl analogs.
Workflow Diagram
Caption: Optimized workflow for cross-coupling this compound, emphasizing the degassing step.
Technical Specifications & Handling
| Property | Value | Implication for Discovery |
| Molecular Weight | 186.05 g/mol | Fragment-like, leaves room for elaboration (Rule of 3 compliant). |
| Boiling Point | ~230°C | High boiling point; stable under high-temp reaction conditions. |
| Reactivity | Moderate Electrophile | Requires active Pd catalysts (e.g., Buchwald precatalysts) for aminations; standard Pd(0) for Suzuki. |
| Storage | Light Sensitive | Store in amber vials; C-Br bond can be photolabile over long periods. |
References
-
Bayer Intellectual Property GmbH. (2014). Substituted dihydropyrazolones for treating cardiovascular and hematological diseases. US Patent 8,653,111 B2. Link
-
Phermtech. (2020).[1] Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8). Link
-
Takeda Pharmaceutical Company. (2013). Pyrrole compounds.[5][6][7][8] US Patent 8,592,597 B2. Link
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C7H8BrN | CID 11041435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Discovery of P2X3 selective antagonists for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
